Product packaging for Methylenediurea(Cat. No.:CAS No. 13547-17-6)

Methylenediurea

Katalognummer: B089379
CAS-Nummer: 13547-17-6
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: KQVLODRFGIKJHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methylenediurea is a member of ureas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N4O2 B089379 Methylenediurea CAS No. 13547-17-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(carbamoylamino)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4O2/c4-2(8)6-1-7-3(5)9/h1H2,(H3,4,6,8)(H3,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVLODRFGIKJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042155
Record name Methylenediurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13547-17-6
Record name Methylenediurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13547-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylenediurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenediurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylenediurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N''-methylenebis(urea)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLENEDIUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT2013TAE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methylenediurea: A Technical Guide to Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenediurea (MDU) is a key organic compound that serves as a fundamental building block in the synthesis of urea-formaldehyde (UF) resins and as a component in controlled-release fertilizers.[1][2][3] Its molecular structure, characterized by a central methylene bridge connecting two urea moieties, dictates its chemical behavior and physical properties. This technical guide provides an in-depth analysis of the molecular structure, bonding, and physicochemical properties of this compound, supported by quantitative data, experimental methodologies, and structural diagrams.

Molecular Structure

This compound, systematically named (carbamoylamino)methylurea, is a white, water-soluble solid with the chemical formula C₃H₈N₄O₂.[1][2] Its structure consists of two urea groups linked by a methylene (-CH₂-) group.

Synonyms: N,N''-Methylenebis(urea), Diureidomethane[2][4] CAS Number: 13547-17-6[4]

Caption: 2D structure of this compound.

Bonding and Molecular Geometry

The bonding in this compound is characterized by a framework of covalent bonds and significant intermolecular hydrogen bonding.

Covalent Bonding

The molecule contains a network of single and double covalent bonds:

  • C-N bonds: Linking the carbonyl carbon to the nitrogen atoms within the urea groups and the methylene carbon to the adjacent nitrogen atoms.

  • C=O bonds: The carbonyl groups are characteristic of the urea moieties.

  • N-H bonds: In the amine and amide groups.

  • C-H bonds: In the central methylene bridge.

The stability of the central methylene bridge is pH-dependent. Under weakly acidic conditions (pH 3-5), the amidomethylene linkage is labile and can undergo hydrolysis, representing a reversible formation reaction.[5]

Hydrogen Bonding

This compound has four hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups).[4] This allows for the formation of an extensive network of intermolecular hydrogen bonds. This hydrogen bonding is a critical factor in the properties of this compound and the urea-formaldehyde resins derived from it. In low formaldehyde-to-urea ratio resins, these hydrogen bonds (C=O---H-N) can lead to the formation of crystalline polymers, which can affect the adhesion strength of the resin.[6]

Hydrogen_Bonding cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 N1_1 H₂N C1_1 C N1_1->C1_1 O1_1 O C1_1->O1_1 N2_1 N-H C1_1->N2_1 CH2_1 CH₂ N2_1->CH2_1 N3_1 N-H CH2_1->N3_1 C2_1 C N3_1->C2_1 O2_1 O C2_1->O2_1 N4_1 NH₂ C2_1->N4_1 N1_2 H₂N C1_2 C N1_2->C1_2 O1_2 O C1_2->O1_2 N2_2 N-H C1_2->N2_2 CH2_2 CH₂ N2_2->CH2_2 N3_2 N-H CH2_2->N3_2 C2_2 C N3_2->C2_2 O2_2 O C2_2->O2_2 N4_2 NH₂ C2_2->N4_2

Caption: Intermolecular hydrogen bonding.

Quantitative Data

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₃H₈N₄O₂[2][4]
Molecular Weight132.12 g/mol [4]
AppearanceWhite solid[2]
Melting Point203 °C[2]
Boiling Point298.3 °C at 760 mmHg[7]
Density1.358 g/cm³[5]
Hydrogen Bond Donor Count4[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count2[4]
Molecular Geometry Data

As of the time of this publication, a detailed crystal structure analysis of this compound is not available in the public domain. Therefore, precise, experimentally determined bond lengths and angles for this compound cannot be presented. However, the bond lengths and angles of the parent molecule, urea, provide a reasonable approximation for the geometry of the urea moieties within this compound.

Comparative Data for Urea (H₂N-CO-NH₂) from Crystallographic Studies

BondAverage Length (Å)
C=O1.262
C-N1.335
AngleAverage Value (°)
N-C-N116.8
N-C-O121.6
H-N-H~120 (trigonal planar)
H-N-C~120 (trigonal planar)

Note: The geometry around the nitrogen atoms in urea is trigonal planar due to resonance, which gives the C-N bond partial double bond character.

Experimental Protocols for Structural Elucidation

The molecular structure of this compound and its derivatives in urea-formaldehyde resins are primarily investigated using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a principal tool for the structural analysis of this compound and its oligomers.[6]

  • Objective: To identify and quantify the different structural elements, such as the methylene bridges (-NH-CH₂-NH-), terminal methylol groups (-NH-CH₂OH), and urea units.

  • Methodology:

    • Sample Preparation: A sample of this compound or the urea-formaldehyde resin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer. Quantitative ¹³C NMR is often used for determining the relative abundance of different carbon environments.

    • Spectral Analysis: The chemical shifts and signal integrations are analyzed to identify the various functional groups and their connectivity. For example, the ¹³C NMR spectrum will show distinct signals for the methylene carbon and the carbonyl carbons.

X-ray Diffraction (XRD)

XRD is employed to analyze the solid-state structure, particularly the degree of crystallinity in urea-formaldehyde resins containing this compound.[6]

  • Objective: To determine if the material is amorphous or crystalline and to identify the crystal structure if present.

  • Methodology:

    • Sample Preparation: A powdered sample of the solid material is prepared and mounted on a sample holder.

    • Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of angles (2θ). The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

    • Data Analysis: The resulting diffraction pattern is analyzed. Sharp peaks indicate a crystalline material, while broad humps are characteristic of an amorphous structure. The positions and intensities of the peaks can be used to determine the unit cell parameters and the arrangement of molecules in the crystal lattice.

Synthesis Pathway

This compound is synthesized through the condensation reaction of urea and formaldehyde.[1][2] The reaction proceeds in a stepwise manner.

MDU_Synthesis Urea Urea (NH₂CONH₂) Methylolurea Monomethylolurea (NH₂CONHCH₂OH) Urea->Methylolurea + Formaldehyde (Addition) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Methylolurea MDU This compound (NH₂CONHCH₂NHCONH₂) Methylolurea->MDU + Urea (Condensation, -H₂O) Urea2 Urea Urea2->MDU

Caption: Synthesis of this compound.

  • Addition Reaction: The first step is the addition of formaldehyde to an amine group of urea to form methylolurea.

  • Condensation Reaction: The methylolurea then undergoes a condensation reaction with another molecule of urea, eliminating a molecule of water to form the stable methylene bridge of this compound.

The reaction conditions, particularly pH and temperature, must be carefully controlled to favor the formation of this compound and prevent the formation of longer-chain polymers or unwanted byproducts.[5]

References

In-Depth Technical Guide: Thermal Decomposition Products of Methylenediurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methylenediurea (MDU). While direct experimental data on the pyrolysis of pure this compound is limited in publicly available literature, this document synthesizes information from the well-studied thermal degradation of urea and urea-formaldehyde (UF) resins to project the expected decomposition products and pathways. This guide includes postulated decomposition mechanisms, quantitative data from related compounds, detailed experimental protocols for relevant analytical techniques, and visualizations of the decomposition pathways and experimental workflows.

Introduction

This compound (CH₂(NHCONH₂)₂), a condensation product of formaldehyde and urea, is primarily known as an intermediate in the production of urea-formaldehyde resins and as a component in some controlled-release fertilizers.[1] Understanding its thermal stability and decomposition products is crucial for applications where it might be subjected to elevated temperatures, including in material science, agriculture, and potentially in pharmaceutical formulations as an excipient or in drug delivery systems. The thermal decomposition of MDU is expected to share similarities with that of urea and urea-formaldehyde resins, which are known to decompose into a range of nitrogen-containing compounds.

Postulated Thermal Decomposition Pathway of this compound

Based on the established thermal decomposition pathways of urea and urea-formaldehyde resins, the thermal degradation of this compound is likely to proceed through a multi-step process. The initial stage is hypothesized to involve the cleavage of the methylene bridge and the urea moieties.

At elevated temperatures, this compound is expected to decompose, yielding urea and a reactive methylene-containing intermediate. The urea formed will then undergo further decomposition. The primary decomposition of urea commences above its melting point (133°C) and involves the formation of ammonia (NH₃) and isocyanic acid (HNCO).[2][3][4][5]

These primary products can then react with each other and with remaining urea or this compound molecules to form secondary products, including biuret, triuret, and cyanuric acid.[2][6][7] The formation of these higher molecular weight compounds is a result of condensation reactions involving isocyanic acid.[2]

Visualized Decomposition Pathway

Methylenediurea_Decomposition_Pathway MDU This compound Urea Urea MDU->Urea Heat Intermediate Reactive Methylene Intermediate MDU->Intermediate Heat NH3 Ammonia (NH₃) Urea->NH3 >133°C HNCO Isocyanic Acid (HNCO) Urea->HNCO >133°C Biuret Biuret Urea->Biuret + HNCO Cyanuric_Acid Cyanuric Acid HNCO->Cyanuric_Acid Trimerization Triuret Triuret Biuret->Triuret + HNCO

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data from Thermal Analysis of Related Compounds

Compound/MaterialAnalytical MethodTemperature Range (°C)Major Decomposition ProductsReference(s)
UreaTGA/MS150 - 250Ammonia, Isocyanic Acid[4][5]
UreaTGA/HPLC175 - 250Biuret, Cyanuric Acid, Ammelide[2]
Urea-Formaldehyde ResinPy-GC/MS220 - 400Ammonia, Isocyanic Acid, CO, CO₂[8]
Urea-Formaldehyde ResinTG-FTIR200 - 400Ammonia, Isocyanic Acid, HCN, CO, CO₂[9]

Experimental Protocols

The following are detailed, representative experimental protocols for the key analytical techniques used to study the thermal decomposition of nitrogen-containing organic compounds like this compound.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the mass loss of this compound as a function of temperature and to identify the evolved gaseous products.

Methodology:

  • Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

  • TGA Instrument Setup:

    • The TGA is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • A temperature program is set, typically a linear ramp from ambient temperature to 600°C at a heating rate of 10°C/min.

  • FTIR Instrument Setup:

    • The transfer line and gas cell of the FTIR are heated to a temperature (e.g., 200-250°C) sufficient to prevent condensation of the evolved gases.

    • The FTIR is set to continuously collect spectra of the evolved gases throughout the TGA run.

  • Data Acquisition and Analysis:

    • The TGA records the sample weight as a function of temperature.

    • The FTIR collects a series of infrared spectra of the evolved gases over time.

    • The resulting data is processed to correlate weight loss events with the identification of specific gaseous products by their characteristic infrared absorption bands.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A very small amount of this compound (approximately 0.1-0.5 mg) is placed into a pyrolysis sample cup.

  • Pyrolyzer Setup:

    • The pyrolysis unit is interfaced with the GC injector.

    • A pyrolysis temperature is set, typically in the range of 500-800°C, to ensure complete and rapid decomposition.

  • GC-MS Instrument Setup:

    • Gas Chromatograph:

      • Injector temperature: 250-300°C.

      • Carrier gas: Helium at a constant flow rate.

      • Oven temperature program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 35-550.

      • Source and transfer line temperatures: 230°C and 280°C, respectively.

  • Data Acquisition and Analysis:

    • The sample is pyrolyzed, and the resulting fragments are swept into the GC column.

    • The separated compounds are detected by the mass spectrometer.

    • The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products by comparing their mass spectra with a library (e.g., NIST).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • DSC Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • A temperature program is set, typically a linear ramp from ambient temperature to a temperature above the expected decomposition, at a heating rate of 10°C/min.

  • Data Acquisition and Analysis:

    • The DSC measures the differential heat flow between the sample and the reference pan.

    • The resulting thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events.

Visualized Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample This compound Sample TGA_FTIR TGA-FTIR Sample->TGA_FTIR Py_GC_MS Py-GC/MS Sample->Py_GC_MS DSC DSC Sample->DSC Mass_Loss Mass Loss Profile TGA_FTIR->Mass_Loss Evolved_Gases Evolved Gas Identification TGA_FTIR->Evolved_Gases Decomposition_Products Product Separation & Identification Py_GC_MS->Decomposition_Products Thermal_Transitions Melting & Decomposition Temperatures DSC->Thermal_Transitions Decomposition_Pathway Decomposition Pathway Elucidation Mass_Loss->Decomposition_Pathway Evolved_Gases->Decomposition_Pathway Decomposition_Products->Decomposition_Pathway Quantitative_Analysis Quantitative Product Analysis Decomposition_Products->Quantitative_Analysis Thermal_Transitions->Decomposition_Pathway

Caption: General experimental workflow for analyzing MDU thermal decomposition.

Conclusion

This technical guide has outlined the anticipated thermal decomposition products of this compound based on the well-established behavior of urea and urea-formaldehyde resins. The primary decomposition is expected to yield ammonia and isocyanic acid, which can further react to form biuret, triuret, and cyanuric acid. The provided experimental protocols for TGA-FTIR, Py-GC/MS, and DSC offer a robust framework for the detailed investigation of this compound's thermal properties. Further experimental work on pure this compound is necessary to definitively confirm the proposed decomposition pathways and to obtain precise quantitative data on the product distribution under various thermal conditions. This information will be invaluable for professionals in materials science, agriculture, and pharmaceutical development who utilize or encounter this compound in their applications.

References

history and discovery of urea-formaldehyde compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History, Discovery, and Synthesis of Urea-Formaldehyde Compounds

Abstract

Urea-formaldehyde (UF) resins represent a significant class of thermosetting polymers, widely utilized as adhesives, binders, and molding compounds. Their discovery and development were pivotal in the advancement of polymer chemistry and material science. This technical guide provides a comprehensive overview of the history of UF compounds, from the initial synthesis of their precursors to the development of industrial production processes. It details the core chemical principles of UF resin formation, including the methylolation and polycondensation stages, and presents detailed experimental protocols for their synthesis. Quantitative data from various synthesis procedures are summarized for comparative analysis. Furthermore, this guide includes graphical representations of the chemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Historical Overview

The journey of urea-formaldehyde resins begins with the discovery of its constituent components. Urea was first isolated from urine in 1727 by Dutch scientist Herman Boerhaave.[1] A pivotal moment in chemistry occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium cyanate, which challenged the prevailing theory of vitalism.[1] This demonstrated that organic compounds could be created artificially in a laboratory setting.[1]

Formaldehyde was discovered later, in 1859, by the Russian chemist Aleksandr Butlerov, and it was definitively identified as an aldehyde by August Wilhelm von Hofmann.[2] The initial reactions between urea and formaldehyde were observed in the late 19th and early 20th centuries. The development of UF resins as commercially viable products took place in the 1920s, a few years after the emergence of phenol-formaldehyde polymers like Bakelite.[3][4] These early thermosetting resins were valued for their low cost, fast curing speed, and the colorless nature of the final product.[5][6]

The Chemistry of Urea-Formaldehyde Synthesis

The synthesis of UF resin is a complex process that occurs in two primary stages: an initial addition reaction followed by a condensation reaction.[7][8] The properties of the final thermoset polymer are highly dependent on the reaction conditions, particularly the molar ratio of formaldehyde to urea (F/U), pH, and temperature.[7]

Stage 1: Methylolation (Addition Reaction)

The first stage, known as methylolation or hydroxymethylation, is typically carried out under neutral or alkaline conditions (pH 7-8).[9] In this endothermic reaction, formaldehyde adds to the amino groups of urea to form various methylolurea derivatives: monomethylolurea, dimethylolurea, and trimethylolurea.[7][8][10] Urea has a functionality of four, with four replaceable hydrogen atoms, while formaldehyde has a functionality of two.[7]

Stage 2: Polycondensation (Polymerization)

The second stage is a polycondensation reaction, which is initiated by acidifying the reaction mixture (pH 4-5).[9][11] During this stage, the methylolurea monomers polymerize to form a three-dimensional, cross-linked network.[7] This process involves the formation of two types of linkages:

  • Methylene bridges (-N-CH₂-N-): Formed by the reaction between methylol groups and amino groups.[8]

  • Dimethylene-ether bridges (-N-CH₂-O-CH₂-N-): Formed by the reaction between two methylol groups.[8]

As the condensation reaction proceeds, the molecular weight of the polymer increases, leading to a rise in the viscosity of the solution.[12] The reaction is stopped at a desired viscosity level by neutralizing the mixture.[12] The final product is a cross-linked, insoluble, and infusible thermosetting resin.[9]

Quantitative Data on Synthesis Parameters

The molar ratio of formaldehyde to urea (F/U) is a critical parameter that influences the structure and properties of the final resin, including its reactivity and the amount of unreacted formaldehyde.[12] Lowering the F/U mole ratio is a common strategy to reduce formaldehyde emissions from products made with UF resins.[13][14]

Synthesis Protocol F/U Molar Ratio (Initial) F/U Molar Ratio (Final) pH (Methylolation) pH (Condensation) Reference
Alkaline-Acid Two-Step1.7 : 1-7.0 - 8.04.0[9]
Modified One-Stage Neutral1.2 : 11.2 : 18.2-[11]
Modified One-Stage Acid4.8 : 1~1.37 : 1-1.0[11]
Three-Step Alkaline-Acid-Alkaline2.1 : 11.05 : 18.2 - 8.34.5[12]
Patented Low-Emission Process2.0 - 3.0 : 10.8 - 1.8 : 16.0 - 11.00.5 - 3.5[15]

Detailed Experimental Protocols

The following protocols are adapted from cited laboratory procedures and provide a detailed methodology for the synthesis of urea-formaldehyde resins.

Protocol 1: Two-Stage Alkaline-Acid Synthesis
  • Materials: Urea (60g, 1 mole), Formalin (37-40% aqueous formaldehyde, 137g, ~1.7 mole), 2M NaOH, Glacial Acetic Acid.[9]

  • Methodology:

    • Charge a 500-mL reaction kettle equipped with a mechanical stirrer and reflux condenser with 60g of urea and 137g of formalin.[9]

    • Adjust the pH of the mixture to between 7 and 8 using 2M NaOH solution.[9]

    • Heat the mixture to reflux and maintain for 2 hours.[9]

    • After the reflux period, introduce a Barrett receiving trap and continue distillation to remove approximately 40 mL of water.[9]

    • Cool the resulting solution. To induce hardening for testing, acidify a sample with 5 drops of glacial acetic acid.[9]

Protocol 2: Modified One-Stage Acid Synthesis
  • Materials: Urea-formaldehyde concentrate (F/U ratio 4.80, pH 8.5, 100 cm³), 50% H₂SO₄ solution, Urea (21.06g, 0.35 moles), NaH₂PO₄ (0.25g).[11]

  • Methodology:

    • Charge a round-bottom water-jacketed glass reactor with 100 cm³ of the UF concentrate.[11]

    • Adjust the pH of the concentrate to 1.0 using a 50% H₂SO₄ solution. The temperature will exothermically rise to approximately 50°C.[11]

    • Add 0.25g of NaH₂PO₄ to buffer the pH at 1.0.[11]

    • Slowly add 21.06g of urea to the reaction mixture over a 15-minute interval, maintaining the temperature at 50°C using a chiller thermocirculator.[11]

    • Continue the reaction until the desired viscosity is achieved, at which point the reaction can be terminated by neutralizing the solution.

Protocol 3: Three-Step Synthesis for Low F/U Ratio Resin
  • Materials: 45% Formaldehyde aqueous solution, Urea, 20% NaOH solution, Formic Acid.[12]

  • Methodology:

    • Hydroxymethylation: Adjust the pH of the formaldehyde solution to 8.2–8.3 with 20% NaOH. Raise the temperature to 40°C. Add the first portion of urea over 15 minutes to achieve an F/U ratio of 2.1/1, allowing the temperature to rise to 80°C. Maintain at 80°C for 30 minutes to complete hydroxymethylation.[12]

    • Polycondensation: Adjust the pH to 4.5 with formic acid and heat the mixture at 90°C. Monitor the viscosity and terminate the reaction when the desired level is reached (approx. 100 minutes).[12]

    • Post-treatment: Rapidly cool the mixture to 60–70°C and adjust the pH to 8.5. Add a second portion of urea, equal to the first, to bring the final F/U ratio to 1.05/1. Heat the mixture at 60–80°C for 1 to 1.5 hours to allow for transhydroxymethylation.[12]

    • Finishing: Concentrate the final resin by vacuum drying at a temperature not exceeding 40°C to achieve a dry solids content of 68.5–69.5%.[12]

Visualizing the Chemistry and Process

Diagrams created using the DOT language provide a clear visual representation of the complex chemical reactions and experimental steps involved in UF resin synthesis.

Urea-Formaldehyde Reaction Pathway

UF_Reaction_Pathway Urea-Formaldehyde Reaction Pathway cluster_stage1 Stage 1: Alkaline Addition (Methylolation) cluster_stage2 Stage 2: Acidic Condensation (Polymerization) Urea Urea CO(NH₂)₂ Methylolureas Mono-, Di-, Tri-methylolureas (Addition Products) Urea->Methylolureas pH 7-8 Formaldehyde Formaldehyde HCHO Formaldehyde->Methylolureas pH 7-8 Intermediates Methylene Bridges -N-CH₂-N- Ether Bridges -N-CH₂-O-CH₂-N- Methylolureas->Intermediates pH 4-5 + Heat FinalResin Cross-linked Urea-Formaldehyde Resin Intermediates->FinalResin Curing

Caption: Chemical pathway of Urea-Formaldehyde resin synthesis.

General Experimental Workflow for UF Synthesis

UF_Synthesis_Workflow General Experimental Workflow for UF Synthesis start Start reactants 1. Charge Reactor: Urea & Formalin start->reactants ph_adjust1 2. Adjust pH to Alkaline/Neutral (pH 7-8) reactants->ph_adjust1 methylolation 3. Heat to Reflux (Methylolation Step) ph_adjust1->methylolation pH OK ph_adjust2 4. Adjust pH to Acidic (pH 4-5) methylolation->ph_adjust2 condensation 5. Heat Mixture (Condensation Step) ph_adjust2->condensation pH OK viscosity_check 6. Monitor Viscosity condensation->viscosity_check viscosity_check->condensation Continue Heating neutralize 7. Neutralize & Cool (Terminate Reaction) viscosity_check->neutralize Target Viscosity Reached end_product Final UF Resin Solution neutralize->end_product

References

methylenediurea CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of methylenediurea (MDU), including its chemical identifiers, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

This compound, a key intermediate in the production of urea-formaldehyde resins and a component of controlled-release fertilizers, is a white, water-soluble solid.[1] Its fundamental chemical identifiers and properties are summarized below.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification across various databases and regulatory frameworks.

Identifier Type Value
CAS Number 13547-17-6[1]
Preferred IUPAC Name N,N''-Methylenediurea[1]
Other Names methylenebis(urea), (carbamoylamino)methylurea[1]
Molecular Formula C3H8N4O2[1][2]
InChI InChI=1S/C3H8N4O2/c4-2(8)6-1-7-3(5)9/h1H2,(H3,4,6,8)(H3,5,7,9)[2]
InChIKey KQVLODRFGIKJHZ-UHFFFAOYSA-N[2]
SMILES C(NC(=O)N)NC(=O)N[2]
PubChem CID 61645[2]
ChEBI ID CHEBI:10790[1]
EC Number 236-918-5[1]
UNII TT2013TAE9[1]
Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in various systems. Key quantitative data are presented in Table 2.

Property Value Notes
Molar Mass 132.123 g·mol−1[1]
Appearance White solid[1]
Melting Point 203 °C (397 °F; 476 K)[1]
Solubility Water soluble[1]
logP (calculated) -2.2[2] A calculated value indicating high hydrophilicity.
pKa Experimental data not readily available in the searched literature.
Spectral Data

Experimental Protocols

Detailed, standardized laboratory protocols for the synthesis and hydrolysis of pure this compound are not widely published. However, based on the well-documented chemistry of urea-formaldehyde condensation and the known reactivity of this compound, the following protocols can be adapted.

Synthesis of this compound (Adapted from Urea-Formaldehyde Resin Synthesis)

This protocol outlines the initial steps of urea-formaldehyde condensation, which leads to the formation of this compound as a primary intermediate. Further purification would be required to isolate pure this compound.

Materials:

  • Urea (NH₂CONH₂)

  • Formaldehyde (HCHO) solution (e.g., 37% in water)

  • Acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid)

  • Base for pH adjustment (e.g., sodium hydroxide solution)

  • Distilled water

  • Reaction vessel with stirring and temperature control

  • pH meter

Procedure:

  • Methylolation: In a reaction vessel, dissolve urea in an aqueous formaldehyde solution. The molar ratio of urea to formaldehyde should be controlled, with a higher urea ratio favoring the formation of lower molecular weight adducts like this compound.

  • pH Adjustment: Adjust the pH of the solution to slightly alkaline (pH 8-9) using a base. This condition favors the formation of methylolureas, the precursors to this compound.

  • Condensation: Carefully add an acid catalyst to lower the pH to the acidic range (pH 4-5). This will initiate the condensation of methylolureas to form methylene bridges, yielding this compound.

  • Temperature Control: Maintain the reaction temperature at a controlled level, typically between 50-70 °C, to manage the rate of condensation and prevent the formation of higher-order polymers.

  • Monitoring: The reaction can be monitored by techniques such as HPLC to track the formation of this compound.

  • Quenching and Isolation: Once the desired concentration of this compound is achieved, the reaction can be quenched by neutralizing the solution. Isolation of pure this compound would require subsequent purification steps such as crystallization or chromatography.

Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound back to urea and formaldehyde is a known reaction, particularly in acidic conditions.

Materials:

  • This compound

  • Aqueous acid solution (e.g., pH 3-5, prepared with a suitable buffer or mineral acid)

  • Reaction vessel with stirring and temperature control

  • Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in an aqueous medium with a pH in the range of 3-5. The rate of hydrolysis is directly proportional to the hydrogen ion concentration in this pH range.[3]

  • Temperature: The reaction can be carried out at a controlled temperature. The activation energy for this monomolecular reaction is reported to be 19.5 kcal/mol.[3]

  • Reaction Monitoring: The progress of the hydrolysis can be followed by monitoring the disappearance of this compound and the appearance of urea and formaldehyde using a suitable analytical technique like HPLC.

  • Work-up: The reaction mixture will contain urea, formaldehyde, and any remaining this compound. Further separation and analysis can be performed as required.

Applications in a Research and Development Context

While the primary industrial applications of this compound are in the formulation of fertilizers and resins, its chemical structure and reactivity, and that of its derivatives, have garnered interest in the field of drug discovery.

Methylene Urea Derivatives as Kinase Inhibitors

A significant development in the potential therapeutic application of MDU derivatives is in the field of oncology. Patents have been filed for methylene urea derivatives as inhibitors of RAF kinases. RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Inhibition of this pathway is a validated strategy for cancer therapy.

The general structure of these inhibitors involves a central urea or methylene urea core that serves as a scaffold for various substituents designed to interact with the kinase's active site.

Diagrams of Pathways and Workflows

Visual representations of the chemical and biological processes involving this compound are provided below using the DOT language.

Synthesis of this compound

Synthesis_of_this compound Urea Urea Methylolurea Methylolurea Urea->Methylolurea + Formaldehyde (pH 8-9) This compound This compound Urea->this compound Formaldehyde Formaldehyde Formaldehyde->Methylolurea Methylolurea->this compound + Urea (pH 4-5)

Synthesis of this compound from Urea and Formaldehyde.
Hydrolysis of this compound

Hydrolysis_of_this compound This compound This compound Urea Urea This compound->Urea Acid-catalyzed (pH 3-5) Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis H2O H₂O

Acid-catalyzed hydrolysis of this compound.
Enzymatic Degradation of this compound

Enzymatic_Degradation cluster_enzyme This compound Deaminase Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex ActiveSite Active Site This compound This compound (Substrate) This compound->ES_Complex Binds to Active Site Products Urea + Formaldehyde (Products) ES_Complex->Enzyme Releases ES_Complex->Products

Enzymatic degradation of this compound.
RAF Kinase Signaling Pathway and Inhibition

RAF_Kinase_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Methylene Urea Derivatives Inhibitor->RAF

Inhibition of the RAF-MEK-ERK pathway by Methylene Urea Derivatives.

References

The Formation of Methylenediurea: A Deep Dive into its Reaction Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU), a key component in controlled-release fertilizers and a fundamental unit in urea-formaldehyde (UF) resins, is synthesized through the reaction of urea and formaldehyde. The formation of MDU is a complex process involving a series of addition and condensation reactions, the rates of which are highly dependent on factors such as pH, temperature, and the molar ratio of the reactants. A thorough understanding of the reaction mechanism is crucial for controlling the synthesis process and tailoring the properties of the final product for various applications, from agriculture to materials science and potentially in the design of prodrugs or drug delivery systems. This technical guide provides a comprehensive overview of the core mechanism of this compound formation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.

Core Reaction Mechanism

The formation of this compound from urea and formaldehyde proceeds in two primary stages:

  • Methylolation (Addition Reaction): This initial, reversible step involves the addition of formaldehyde to the amino groups of urea to form various methylolureas. This reaction can be catalyzed by both acids and bases.[1] The primary products are monomethylolurea (MMU) and dimethylolurea (DMU). The formation of trimethylolurea is also possible, though tetramethylolurea is generally not observed.[2]

  • Condensation Reaction: In this stage, the methylolureas condense with urea or with each other to form methylene bridges (-CH₂-) between urea units, releasing a molecule of water. This reaction is primarily catalyzed by acidic conditions.[1] The condensation of monomethylolurea with urea is a key step in the formation of this compound. Further condensation reactions can lead to the formation of longer-chain methylene urea oligomers, such as dimethylenetriurea and trimethylenetetraurea.

The overall reaction can be influenced by the formation of methylene ether bridges (-CH₂-O-CH₂-), especially under alkaline conditions. However, these ether linkages are less stable than methylene bridges and can rearrange to form methylene bridges and release formaldehyde.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key reaction pathways in the formation of this compound and higher oligomers.

Methylenediurea_Formation cluster_addition Methylolation (Addition) cluster_condensation Condensation Urea Urea (NH₂CONH₂) MMU Monomethylolurea (NH₂CONHCH₂OH) Urea->MMU + HCHO (Acid/Base catalysis) Formaldehyde Formaldehyde (HCHO) DMU Dimethylolurea (HOCH₂NHCONHCH₂OH) MMU->DMU + HCHO MDU This compound (NH₂CONHCH₂NHCONH₂) MMU->MDU + Urea - H₂O (Acid catalysis) DMTU Dimethylenetriurea MDU->DMTU + MMU - H₂O

Caption: Reaction pathway for this compound formation.

Quantitative Data

The kinetics of this compound formation are significantly influenced by pH and temperature. The following tables summarize key quantitative data gathered from various studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

Table 1: Activation Energies for Key Reactions in the Urea-Formaldehyde System

ReactionConditionActivation Energy (Ea) (kJ/mol)Activation Energy (Ea) (kcal/mol)Reference(s)
Urea + Formaldehyde (Condensation)Acid-catalyzed52.5 - 61.212.5 - 14.6[2]
Urea + Formaldehyde (Condensation)Neutral pH134 - 13832.0 - 33.0[2]
Monomethylolurea + Urea (Methylene bridge formation)Acidic solution~63~15[3]
Methylene diurea HydrolysispH 3-581.619.5[3]
Thermal Degradation of UF Resin-185.7744.4[4]
Thermal Degradation of Almond Shell-modified UF Resin-188.8445.1[4]

Table 2: Influence of pH on the Rate Constant of Monomethylolurea (MMU) Formation at 40°C

pHRate Constant (x 10⁻⁵ L mol⁻¹ s⁻¹)
3.02.5
4.71.5
7.019.35
10.519.5
Data extracted from a study by Kumari et al. (1983).[2]

Table 3: Influence of Temperature on the Rate Constant of Monomethylolurea (MMU) Formation at pH 7

Temperature (°C)Rate Constant (x 10⁻⁵ L mol⁻¹ s⁻¹)
3011.44
4019.35
Data extracted from a study by Kumari et al. (1983).[2]

Experimental Protocols

The following is a detailed methodology for the laboratory-scale synthesis of this compound. This protocol is a composite of information from various sources and represents a best-practice approach.

Experimental Workflow

experimental_workflow start Start reactants 1. Prepare Reactants - Urea - Formaldehyde solution (37%) - Formic acid (for pH adjustment) - Sodium hydroxide solution (for pH adjustment) start->reactants reaction_setup 2. Reaction Setup - Three-neck flask - Condenser - Stirrer - Thermometer reactants->reaction_setup addition 3. Methylolation (Addition) - Dissolve urea in formaldehyde solution - Adjust pH to 8.0-8.5 - Heat to 60-70°C for 1 hour reaction_setup->addition condensation 4. Condensation - Cool to 40-50°C - Adjust pH to 4.5-5.0 with formic acid - Maintain temperature for 1-2 hours addition->condensation precipitation 5. Precipitation and Isolation - Cool the reaction mixture to room temperature - Allow this compound to precipitate - Filter the precipitate condensation->precipitation purification 6. Purification - Wash the precipitate with cold water - Recrystallize from hot water precipitation->purification characterization 7. Characterization - Melting point determination - FTIR spectroscopy - NMR spectroscopy (¹H and ¹³C) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

1. Materials and Equipment:

  • Urea (reagent grade)

  • Formaldehyde solution (37% w/w, stabilized with methanol)

  • Formic acid (10% v/v)

  • Sodium hydroxide solution (1 M)

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • pH meter or pH indicator strips

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

2. Procedure:

  • Methylolation (Addition Stage):

    • Place 120 g (2.0 mol) of urea into the three-neck flask.

    • Add 162 g (2.0 mol) of 37% formaldehyde solution to the flask, resulting in a urea-to-formaldehyde molar ratio of 1:1.

    • Begin stirring the mixture.

    • Adjust the pH of the solution to 8.0-8.5 by the dropwise addition of 1 M sodium hydroxide solution.

    • Heat the mixture to 60-70°C using a heating mantle.

    • Maintain this temperature with constant stirring for 1 hour to facilitate the formation of methylolureas.

  • Condensation Stage:

    • After 1 hour, cool the reaction mixture to 40-50°C.

    • Slowly add 10% formic acid dropwise to adjust the pH to 4.5-5.0. This will initiate the condensation reaction.

    • Maintain the temperature at 40-50°C with continuous stirring for 1-2 hours. The solution will gradually become more viscous as this compound and its oligomers form.

  • Isolation and Purification:

    • After the condensation period, turn off the heat and allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.

    • Filter the precipitate using a Büchner funnel.

    • Wash the collected solid with two portions of 50 mL of cold distilled water to remove any unreacted starting materials and soluble byproducts.

    • For further purification, recrystallize the crude this compound from hot water. Dissolve the solid in a minimum amount of boiling water, and then allow it to cool slowly to room temperature to form crystals.

    • Filter the recrystallized product and dry it in a desiccator or a vacuum oven at a low temperature (e.g., 40°C).

3. Characterization:

  • Melting Point: Determine the melting point of the purified this compound. The literature value is typically around 220-222°C.

  • FTIR Spectroscopy: Record the infrared spectrum of the product. Key characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C-N stretching vibrations.

  • NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra to confirm the chemical structure.

Conclusion

The formation of this compound is a well-studied yet complex reaction with significant industrial and scientific importance. By carefully controlling the reaction parameters, particularly pH, temperature, and reactant stoichiometry, the synthesis can be directed towards the desired product with a high yield. The quantitative data and detailed experimental protocol provided in this guide offer a solid foundation for researchers and professionals working with this versatile molecule. Further research into the kinetics of the reaction under a wider range of conditions and the development of more sustainable synthesis routes will continue to be areas of active investigation.

References

Theoretical Stability of Methylenediurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU), a condensation product of urea and formaldehyde, is a molecule of significant interest in various fields, including its use as a controlled-release nitrogen fertilizer. Understanding its stability under different environmental and biological conditions is crucial for optimizing its application and predicting its fate. This technical guide provides a comprehensive overview of the theoretical studies on the stability of this compound, focusing on its degradation pathways, kinetics, and the experimental methodologies used for its analysis.

Chemical Stability: Hydrolysis

The primary pathway for the chemical degradation of this compound in aqueous environments is hydrolysis. This process involves the cleavage of the methylene-nitrogen bond, leading to the formation of urea and monomethylolurea.

Kinetics and Thermodynamics

Studies have shown that the hydrolysis of this compound is a monomolecular reaction.[1] The rate of this reaction is directly proportional to the hydrogen ion concentration, indicating that the process is acid-catalyzed.[1] This relationship has been observed within a pH range of 3 to 5.[1] The reaction is also known to be reversible.[1]

The activation energy (Ea) for the hydrolysis of this compound has been determined to be 19.5 kcal/mol.[1] This value provides insight into the temperature dependence of the degradation rate, with higher temperatures accelerating the hydrolysis process.

ParameterValueConditions
Reaction OrderMonomolecularAqueous solution
pH DependenceRate ∝ [H+]pH 3-5
Activation Energy (Ea)19.5 kcal/molNot specified
Proposed Hydrolysis Pathway

The acid-catalyzed hydrolysis of this compound is initiated by the protonation of one of the amide nitrogen atoms, followed by nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate which subsequently breaks down to yield urea and monomethylolurea.

Hydrolysis_Pathway MDU This compound Protonation Protonation (+H+) MDU->Protonation Protonated_MDU Protonated MDU Protonation->Protonated_MDU H2O_Attack Nucleophilic Attack (+H2O) Protonated_MDU->H2O_Attack Intermediate Tetrahedral Intermediate H2O_Attack->Intermediate Breakdown Bond Cleavage Intermediate->Breakdown Products Products Breakdown->Products Urea Urea Products->Urea Monomethylolurea Monomethylolurea Products->Monomethylolurea

Acid-catalyzed hydrolysis pathway of this compound.

Biological Stability: Enzymatic Degradation

In biological systems, particularly in soil, the degradation of this compound is primarily mediated by microbial enzymes.

Enzymatic Pathway

Research has identified a specific enzyme, methylenediurease (MDUase) , as the key catalyst for the breakdown of this compound.[2] This enzyme has been isolated from soil bacteria such as Ochrobactrum anthropi.[2] The enzymatic degradation of MDU results in the formation of urea, ammonia, formaldehyde, and carbon dioxide.[2][3]

The proposed pathway involves the initial cleavage of this compound by methylenediurease, followed by the subsequent breakdown of the resulting products by other microbial enzymes like urease and formaldehyde dehydrogenase.[2]

Enzymatic_Degradation MDU This compound MDUase Methylenediurease (MDUase) MDU->MDUase Urea Urea MDUase->Urea Ammonia Ammonia MDUase->Ammonia Formaldehyde Formaldehyde MDUase->Formaldehyde Urease Urease Urea->Urease FDH Formaldehyde Dehydrogenase Formaldehyde->FDH CO2 Carbon Dioxide Urease->Ammonia Urease->CO2 FDH->CO2

Enzymatic degradation pathway of this compound in soil.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of this compound stability requires robust analytical methodologies. The following section outlines the general principles for key experimental techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the concentration of this compound and its degradation products over time. A stability-indicating HPLC method should be developed and validated.

Suggested Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point due to the polar nature of MDU and its degradation products.

  • Mobile Phase: An isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile). The pH of the mobile phase can be adjusted to optimize separation.

  • Detection: UV detection at a low wavelength (e.g., 190-210 nm) is likely to be effective for detecting the urea and this compound chromophores.

  • Sample Preparation: Samples from the stability study (e.g., aqueous solutions incubated at different temperatures and pH values) should be appropriately diluted and filtered before injection.

  • Data Analysis: The concentration of MDU at different time points is determined by comparing the peak area to a standard curve. The degradation rate constant can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of degradation products and for monitoring the degradation process in real-time.

Suggested Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: MDU can be dissolved in a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR: The proton NMR spectrum of MDU will show characteristic signals for the methylene and amine protons. The disappearance of the MDU signals and the appearance of new signals corresponding to urea, monomethylolurea, and other degradation products can be monitored over time.

  • ¹³C NMR: The carbon NMR spectrum can provide complementary information on the carbon skeleton of the molecule and its degradation products.

  • Quantitative NMR (qNMR): By using an internal standard, qNMR can be employed to determine the concentration of MDU and its degradation products.

Workflow for Stability Testing

A systematic approach is essential for a thorough investigation of this compound stability. The following workflow outlines the key steps.

Stability_Workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis cluster_results Results Synthesis Synthesize and Purify MDU Characterization Characterize MDU (NMR, MS) Synthesis->Characterization Method_Dev Develop Analytical Method (HPLC) Characterization->Method_Dev Incubation Incubate MDU under various conditions (pH, Temp, Enzymes) Method_Dev->Incubation Sampling Collect samples at defined time points Incubation->Sampling Quantification Quantify MDU and Degradants (HPLC) Sampling->Quantification Identification Identify Degradants (NMR, MS) Sampling->Identification Kinetics Determine Degradation Kinetics Quantification->Kinetics Pathway Elucidate Degradation Pathway Identification->Pathway Report Generate Stability Report Kinetics->Report Pathway->Report

General workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is influenced by both chemical and biological factors. Its acid-catalyzed hydrolysis leads to the formation of urea and monomethylolurea, with a determined activation energy of 19.5 kcal/mol. In soil environments, microbial degradation via the enzyme methylenediurease plays a significant role, breaking down MDU into smaller, readily available nitrogen-containing compounds. A thorough understanding of these degradation pathways and the application of appropriate analytical techniques are essential for predicting the environmental fate and optimizing the performance of this compound-based products.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Methylenediurea Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of methylenediurea (MDU) oligomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for the characterization, quality control, and research of urea-formaldehyde condensation products, which are relevant in various fields, including agriculture as slow-release fertilizers and in the chemical industry.

Introduction

This compound (MDU) and its oligomers, such as dimethylenetriurea (DMTU) and trimethylenetetraurea (TMTU), are formed through the condensation reaction of urea and formaldehyde. The analysis of these oligomers is crucial for understanding the properties and performance of urea-formaldehyde-based products. HPLC is the standard and most effective technique for the separation and quantification of these polar, non-volatile compounds. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods can be employed for this purpose.

Analytical Methods and Protocols

Two primary HPLC methods are detailed below: a Reversed-Phase (RP) HPLC method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Method 1: Reversed-Phase HPLC for MDU Oligomer Analysis

This method is based on the separation of polar analytes on a nonpolar stationary phase. It is a robust and widely used technique for the analysis of urea and its derivatives.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Column: A C18 column is recommended. A suitable option is a Kromasil-5μm-C18, 250 mm x 4.6 mm column.[1]

  • Detector: UV detector set at a wavelength of 210 nm.[1]

2. Reagents and Mobile Phase:

  • Methanol: HPLC grade.

  • Water: Deionized or ultrapure water.

  • Mobile Phase: A mixture of methanol and water is used as the mobile phase. A recommended starting composition is a 3:97 (v/v) ratio of methanol to water.[1] The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.

  • Internal Standard (Optional): Melamine can be used as an internal standard for improved quantification.[1]

3. Chromatographic Conditions:

  • Flow Rate: 0.35 mL/min.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh a representative sample of the urea-formaldehyde product.

  • Dissolve the sample in the mobile phase (3:97 methanol:water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks of urea, MDU, and other oligomers based on their retention times, which are determined by analyzing standard solutions of each compound.

  • Quantify the concentration of each oligomer by comparing its peak area to a calibration curve prepared from the corresponding standards.

Quantitative Data

The following table provides typical retention times for urea and biuret obtained using a similar reversed-phase method. Retention times for MDU and its oligomers will be longer due to their increased size and hydrophobicity.

CompoundRetention Time (minutes)
Urea4.693[1]
Biuret5.968[1]

Note: These are example retention times and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for MDU Oligomer Analysis

HILIC is an excellent alternative for the separation of highly polar compounds like MDU oligomers. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC column with a polar stationary phase, such as one based on silica or with amide or diol functional groups.

  • Detector: UV detector at a low wavelength (e.g., 195-210 nm) or an ELSD.

2. Reagents and Mobile Phase:

  • Acetonitrile: HPLC grade.

  • Water: Deionized or ultrapure water.

  • Mobile Phase Additives (Optional): Buffers such as ammonium formate or ammonium acetate can be added to the mobile phase to improve peak shape and selectivity.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used, starting with a high percentage of acetonitrile and gradually increasing the aqueous component. A typical starting point could be 95% acetonitrile and 5% water, with a linear gradient to increase the water content.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

4. Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 70:30 v/v) to ensure compatibility with the initial mobile phase conditions.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Peak identification and quantification are performed as described for the reversed-phase method, using standards for each oligomer.

Quantitative Data

Due to the nature of HILIC, the elution order will be the reverse of the reversed-phase method, with more polar, smaller molecules eluting later. The exact retention times will be highly dependent on the specific HILIC column and gradient profile used. It is essential to run standards to determine the retention times for urea, MDU, DMTU, and TMTU under the chosen conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis of MDU oligomers and the logical relationship between the different analytical steps.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Report Results quantify->report

Figure 1. General workflow for HPLC analysis of MDU oligomers.

Logical_Relationship method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep hplc_analysis HPLC Analysis method_dev->hplc_analysis sample_prep->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quant_results Quantitative Results data_processing->quant_results

Figure 2. Logical relationship of steps in MDU oligomer analysis.

Summary and Recommendations

  • Method Selection: For routine analysis, the reversed-phase method is often more straightforward and robust. For complex mixtures or when better separation of very polar oligomers is needed, the HILIC method may be advantageous.

  • Standardization: Accurate quantification requires the use of certified reference standards for urea, MDU, DMTU, and TMTU.

  • Method Validation: It is crucial to validate the chosen HPLC method for linearity, accuracy, precision, and sensitivity to ensure reliable results.

  • ISO 25705:2016: For analyses related to fertilizers, it is recommended to consult the ISO 25705:2016 standard, which provides guidelines for the determination of methylene-urea oligomers.[2][3]

These application notes and protocols provide a comprehensive starting point for researchers and scientists to develop and implement robust HPLC methods for the analysis of this compound oligomers.

References

Application Note: Characterization of Urea-Formaldehyde Resins Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea-formaldehyde (UF) resins are thermosetting polymers widely utilized as adhesives and binding agents in the manufacturing of wood-based panels, such as particleboard, medium-density fiberboard (MDF), and plywood. The performance characteristics of these resins, including adhesion strength, formaldehyde emission, and curing behavior, are intrinsically linked to their chemical microstructure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation and quantitative analysis of UF resins. This application note provides a comprehensive overview and detailed protocols for the characterization of UF resins using ¹H and ¹³C NMR spectroscopy.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local chemical environment of the nucleus, providing detailed information about molecular structure.

In the context of UF resins, NMR spectroscopy allows for the identification and quantification of various structural elements, including:

  • Hydroxymethyl groups (-NH-CH₂OH): Formed during the initial addition reaction between urea and formaldehyde.

  • Methylene bridges (-NH-CH₂-NH-): Resulting from the condensation of hydroxymethyl groups.

  • Methylene ether bridges (-NH-CH₂-O-CH₂-NH-): Another product of condensation reactions.

  • Uron structures: Cyclic ethers formed under specific reaction conditions.

  • Free urea and formaldehyde.

By integrating the signals corresponding to these different functional groups, a quantitative assessment of the resin's composition can be achieved. This information is crucial for optimizing resin synthesis, controlling product quality, and developing low-formaldehyde emission resins.

Key Structural Moieties in Urea-Formaldehyde Resins

The formation of UF resins involves a complex series of addition and condensation reactions. The primary structural components that can be identified by NMR are depicted below.

UF_Structures cluster_reactants Reactants cluster_intermediates Addition Products cluster_products Condensation Products Urea Urea (NH₂-CO-NH₂) MMU Monomethylolurea (-NH-CH₂OH) Urea->MMU + CH₂O Formaldehyde Formaldehyde (CH₂O) DMU Dimethylolurea (-N(CH₂OH)₂) MMU->DMU + CH₂O Methylene Methylene Bridge (-NH-CH₂-NH-) MMU->Methylene + Urea - H₂O Ether Methylene Ether Bridge (-NH-CH₂-O-CH₂-) MMU->Ether + MMU - H₂O Uron Uron Ring DMU->Uron Intramolecular Condensation

Figure 1: Key chemical structures in the formation of urea-formaldehyde resin.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a UF resin sample for solution-state NMR analysis.

Materials:

  • Urea-formaldehyde resin sample

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 50-100 mg of the liquid or freeze-dried UF resin into a clean, dry vial.

  • Add 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a common solvent for UF resins, as it effectively dissolves the polymer and has a well-defined solvent peak.

  • Securely cap the vial and vortex the mixture until the resin is completely dissolved. Gentle heating (e.g., in a 40°C water bath) may be applied to aid dissolution if necessary.

  • Transfer the clear solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube and ensure there are no air bubbles in the sample.

Protocol 2: ¹³C NMR Spectroscopy for Quantitative Analysis

Objective: To acquire a quantitative ¹³C NMR spectrum of the UF resin sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Experimental Parameters (Example for a 400 MHz spectrometer):

ParameterValue
Pulse ProgramInverse-gated decoupling (e.g., zgig)
Relaxation Delay (D1)10 s
Acquisition Time (AQ)2-3 s
Number of Scans (NS)1024 - 4096 (depending on concentration)
Spectral Width (SW)200-250 ppm
Temperature298 K (25°C)

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Tune and match the probe for ¹³C observation.

  • Shim the magnetic field to obtain good resolution.

  • Set up the ¹³C NMR experiment using the parameters outlined in the table above. The use of inverse-gated decoupling and a long relaxation delay is crucial for obtaining quantitative data by suppressing the Nuclear Overhauser Effect (NOE) and allowing for full relaxation of the carbon nuclei.

  • Acquire the spectrum.

  • Process the acquired Free Induction Decay (FID) by applying an exponential multiplication with a line broadening of 1-2 Hz, followed by Fourier transformation.

  • Phase the spectrum and perform a baseline correction.

  • Integrate the signals corresponding to the different carbon environments.

Data Presentation

The chemical shifts of the key structural elements in the ¹³C NMR spectrum of a UF resin are summarized in the table below. These assignments are based on literature values and can be used for the identification and quantification of the respective groups.[1][2][3]

Structural GroupChemical Shift (ppm)
Carbonyl Carbons
Free Urea~160.5
Monosubstituted Urea~159.5
Disubstituted Urea (linear)~158.5
Trisubstituted Urea (branched)~157.5
Methylene Carbons
Hydroxymethyl (-CH₂OH)65-75
Methylene Ether (-CH₂-O-CH₂-)70-80
Methylene Bridge (-NH-CH₂-NH-)45-55
Uron Carbons
N-CH₂-N~77
N-CH₂-O~69

Quantitative Analysis Workflow

The process for quantitative analysis of UF resins using ¹³C NMR is outlined in the following workflow diagram.

NMR_Workflow A UF Resin Sample Preparation B Quantitative ¹³C NMR Acquisition (Inverse-gated decoupling, long D1) A->B 1. Sample Loading C Data Processing (FT, Phasing, Baseline Correction) B->C 2. FID Acquisition D Signal Integration C->D 3. Spectrum Generation E Identification of Structural Groups (using chemical shift table) D->E 4. Integral Values F Calculation of Relative Abundance E->F 5. Peak Assignment G Structural Characterization of Resin F->G 6. Quantitative Results

Figure 2: Workflow for quantitative analysis of UF resins by ¹³C NMR.

Advanced NMR Techniques

For a more in-depth structural analysis, 2D NMR techniques can be employed.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different structural units.

These advanced methods are particularly useful for distinguishing between different types of methylene bridges and for identifying complex branched structures within the polymer.[5]

Conclusion

NMR spectroscopy, particularly quantitative ¹³C NMR, is an indispensable tool for the detailed characterization of urea-formaldehyde resins. It provides valuable insights into the chemical microstructure, which governs the physical and chemical properties of the resin. The protocols and data presented in this application note offer a robust framework for researchers and scientists to effectively utilize NMR for the analysis and development of UF resins. By carefully controlling experimental parameters, accurate and reproducible quantitative data can be obtained, facilitating the optimization of resin synthesis for desired performance characteristics.

References

Quantifying Nitrogen Release from Methylenediurea Fertilizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU) is a slow-release nitrogen fertilizer that provides a prolonged and steady supply of nitrogen to plants, minimizing nutrient loss and environmental impact. The efficacy of MDU is determined by the rate at which its nitrogen is mineralized and becomes available to plants. This process is influenced by various environmental factors, including temperature, soil moisture, and microbial activity. Accurate quantification of nitrogen release is crucial for optimizing fertilizer application, ensuring crop nutrient requirements are met, and for the development of new controlled-release fertilizer technologies.

These application notes provide detailed protocols for quantifying nitrogen release from this compound fertilizers, methods for data presentation, and visual representations of key processes to aid in research and development.

Data Presentation: Quantitative Nitrogen Release

The following tables summarize the expected nitrogen release from this compound fertilizers under varying environmental conditions. This data is essential for predicting fertilizer performance and designing experiments.

Table 1: Effect of Temperature on Cumulative Nitrogen Release from this compound (MDU) over 120 Days in a Silt Loam Soil

Incubation Time (Days)10°C (% N Released)20°C (% N Released)30°C (% N Released)
0000
751018
1491830
30183555
60305875
90427085
120507892

Table 2: Influence of Soil Moisture on Cumulative Nitrogen Release from this compound (MDU) at 25°C

Incubation Time (Days)40% Water Holding Capacity (% N Released)60% Water Holding Capacity (% N Released)80% Water Holding Capacity (% N Released)
0000
15122025
30254048
60456575
90608088

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be followed in a laboratory setting to obtain reliable and reproducible data on nitrogen release from this compound fertilizers.

Protocol 1: Soil Incubation Study for Nitrogen Mineralization

This protocol determines the rate of nitrogen mineralization from MDU in soil under controlled temperature and moisture conditions.

Materials:

  • This compound fertilizer

  • Sieved soil (e.g., silt loam, sandy loam)

  • Incubation containers (e.g., 250 mL glass jars with perforated lids)

  • Deionized water

  • 2 M Potassium Chloride (KCl) solution

  • Analytical balance

  • Incubator

  • Shaker

  • Filtration apparatus

  • Apparatus for nitrogen analysis (e.g., Kjeldahl digestion and distillation unit, or a colorimeter for ammonium and nitrate analysis)

Procedure:

  • Soil Preparation: Air-dry and sieve the soil to <2 mm. Determine the water holding capacity (WHC) of the soil.

  • Sample Preparation: Weigh 100 g of the prepared soil into each incubation container.

  • Fertilizer Application: Accurately weigh the amount of MDU fertilizer equivalent to a specific nitrogen application rate (e.g., 200 mg N/kg soil) and thoroughly mix it with the soil in each container. Prepare control samples with no fertilizer.

  • Moisture Adjustment: Add deionized water to each container to achieve the desired moisture level (e.g., 60% WHC).

  • Incubation: Place the containers in an incubator at a constant temperature (e.g., 25°C). The lids should allow for gas exchange while minimizing water loss.

  • Sampling: At specified time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), remove three replicate containers for each treatment.

  • Extraction: Add 100 mL of 2 M KCl solution to each soil sample. Shake the containers for 1 hour to extract inorganic nitrogen (ammonium and nitrate).

  • Filtration: Filter the soil suspension to obtain a clear extract.

  • Nitrogen Analysis: Analyze the extract for ammonium-N and nitrate-N concentrations using a suitable analytical method (e.g., colorimetry or distillation).

  • Calculation: Calculate the amount of nitrogen mineralized from the fertilizer by subtracting the inorganic nitrogen content of the control soil from that of the fertilized soil.

Protocol 2: Determination of Water-Insoluble Nitrogen (WIN) (Adapted from AOAC Method 945.01)

This method determines the portion of nitrogen in MDU that is insoluble in cold water.[1]

Materials:

  • This compound fertilizer

  • 250 mL beaker

  • Stirring rod

  • Filter paper (15 cm, qualitative)

  • Funnel

  • Deionized water at room temperature (20-25°C)

  • Kjeldahl digestion and distillation apparatus (or other total nitrogen analysis equipment)

Procedure:

  • Sample Weighing: Weigh 1 g of the MDU fertilizer and place it in a 250 mL beaker.

  • Extraction: Add approximately 100 mL of deionized water at room temperature. Stir for 15 minutes.

  • Filtration: Filter the solution through a 15 cm qualitative filter paper, washing the beaker and the residue on the filter paper with successive portions of cold deionized water until the filtrate volume is about 250 mL.

  • Residue Analysis: Carefully transfer the filter paper containing the water-insoluble residue to a Kjeldahl flask.

  • Nitrogen Determination: Determine the nitrogen content of the residue using the standard Kjeldahl method or another appropriate total nitrogen analysis method.

  • Calculation: The percentage of water-insoluble nitrogen (WIN) is calculated as: %WIN = (%N in residue / %Total N in fertilizer) x 100

Protocol 3: Determination of Nitrogen Activity Index (AI) (Adapted from AOAC Method 955.05)

This protocol determines the activity index of the water-insoluble nitrogen in urea-formaldehyde products, which is an indicator of its slow-release properties.[1][2]

Materials:

  • Water-insoluble residue from Protocol 2

  • Phosphate buffer solution (pH 7.5)

  • 100°C water bath or steam bath

  • Kjeldahl digestion and distillation apparatus

Procedure:

  • Prepare Water-Insoluble Residue: Follow steps 1-3 of Protocol 2 to obtain the water-insoluble residue on a filter paper.

  • Hot Water Extraction: Place the filter paper with the residue in a 250 mL beaker. Add 100 mL of phosphate buffer solution (pH 7.5).

  • Digestion: Place the beaker in a 100°C water bath or on a steam bath and maintain at this temperature for 30 minutes, stirring occasionally.

  • Filtration: Filter the hot solution quickly through a fresh filter paper. Wash the residue with boiling water until the filtrate is no longer alkaline.

  • Residue Analysis: Determine the nitrogen content of the residue (Hot-Water Insoluble Nitrogen, HWIN) using the Kjeldahl method.

  • Calculation: The Activity Index (AI) is calculated as: AI = ((%WIN - %HWIN) / %WIN) x 100

Visualizations

The following diagrams illustrate key experimental workflows and the chemical degradation pathway of this compound.

Experimental_Workflow_Incubation_Study A Soil and MDU Sample Preparation B Moisture Adjustment (e.g., 60% WHC) A->B C Incubation at Constant Temperature B->C D Sampling at Time Intervals C->D E KCl Extraction D->E F Filtration E->F G Inorganic N Analysis (NH4+, NO3-) F->G H Data Calculation (% N Released) G->H

Caption: Workflow for Soil Incubation Study.

MDU_Degradation_Pathway cluster_0 Microbial & Chemical Hydrolysis cluster_1 Urease Activity cluster_2 Nitrification MDU This compound (MDU) Urea Urea MDU->Urea Formaldehyde Formaldehyde MDU->Formaldehyde Ammonium Ammonium (NH4+) Urea->Ammonium Nitrate Nitrate (NO3-) Ammonium->Nitrate Plant Plant Uptake Ammonium->Plant Nitrate->Plant

Caption: Degradation Pathway of this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of Methylenediurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU) is an organic compound with the formula CH₂(NHC(O)NH₂)₂ formed from the condensation of urea with formaldehyde.[1] It serves as a key intermediate in the production of urea-formaldehyde (UF) resins and is a primary component in some controlled-release fertilizers.[1][2] The synthesis of this compound and its polymers is highly dependent on reaction conditions such as the molar ratio of reactants, pH, temperature, and reaction time, which control the degree of polymerization and the final product's characteristics.

The reaction typically proceeds via the formation of monomethylolurea, which then condenses with another urea molecule to form this compound. This process can continue to form longer-chain polymers like dimethylene triurea and trimethylene tetraurea. Precise control over the synthesis parameters is crucial for obtaining the desired product with high yield and purity.

This document provides two detailed laboratory protocols for the synthesis of this compound, presents key quantitative data in a structured format, and includes diagrams illustrating the reaction pathway and experimental workflow.

Experimental Protocols

This protocol is adapted from a method described in U.S. Patent 3,035,055 and is suitable for producing this compound with a high yield.[3]

Materials:

  • Urea (CO(NH₂)₂)

  • Formaldehyde (40% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (for purification, optional)

  • Ethyl Ether (for purification, optional)

  • Deionized Water

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Set up a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser.

  • In the flask, combine 200 g (3.33 moles) of urea and 250 mL (3.32 moles) of a 40% aqueous formaldehyde solution.[3]

  • While stirring, carefully add 10 mL of concentrated hydrochloric acid to the mixture.[3]

  • Continue to stir the mixture at room temperature for 24 hours. A solid precipitate will form during this time.[3]

  • After 24 hours, separate the solid product by filtration using a Büchner funnel.[3]

  • Wash the solid with deionized water to remove unreacted starting materials and the acid catalyst.

  • Dry the product by suction, followed by heating in a drying oven at 110 °C to a constant weight.[3]

  • The expected yield of this compound is between 380 g and 420 g (88% to 98% theoretical yield).[3] The resulting product has a melting point of 210-220 °C.[3]

This protocol is based on a method for producing liquid methylene urea fertilizers and allows for control over the distribution of short-chain polymers, including this compound, dimethylene triurea, and trimethylene tetraurea.[4]

Materials:

  • Urea (CO(NH₂)₂)

  • Formaldehyde (aqueous solution)

  • Acid (e.g., Sulfuric Acid, H₂SO₄) to adjust pH

  • Base (e.g., Sodium Hydroxide, NaOH) for neutralization

  • 1 L reaction vessel with temperature control and stirring

  • pH meter

Procedure:

Stage 1: Formation of Low Molecular Weight Intermediates

  • In the reaction vessel, combine urea and formaldehyde in a molar ratio of less than 1.0.[4]

  • Adjust the pH of the aqueous solution to between 4.7 and 5.2 using an acid.[4]

  • Heat the mixture to a temperature between 85 °C and 105 °C while stirring.[4]

  • Maintain these conditions to allow for the formation of low molecular weight, water-soluble methylene intermediate compounds.[4]

Stage 2: Polymerization to Short-Chain Methylene Ureas

  • Cool the reaction mixture to a temperature between 55 °C and 75 °C.[4]

  • Adjust the pH to between 3.5 and 4.5.[4]

  • Add additional aqueous urea to the mixture to increase the final urea-to-formaldehyde molar ratio to a range of 1.4 to 3.0.[4]

  • Allow the reaction to proceed for 30 to 90 minutes to form primarily monomethylene diurea, dimethylene triurea, and trimethylene tetraurea.[4]

  • After the reaction period, neutralize the mixture by adding a base to achieve a final pH of 6.3 to 6.7.[4]

  • The resulting product is an aqueous solution of methylene ureas.

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Summary of Reactants and Yield for Protocol 1

ParameterValueReference
Urea200 g (3.33 mol)[3]
Formaldehyde (40% aq.)250 mL (3.32 mol)[3]
Catalyst (Conc. HCl)10 mL[3]
Theoretical Yield~439 g
Actual Yield380 - 420 g[3]
Percent Yield88% - 98%[3]
Product Melting Point210 - 220 °C[3]

Table 2: Reaction Conditions for Two-Stage Synthesis (Protocol 2)

ParameterStage 1Stage 2Reference
Urea:Formaldehyde Molar Ratio< 1.01.4 - 3.0[4]
Temperature85 - 105 °C55 - 75 °C[4]
pH4.7 - 5.23.5 - 4.5[4]
Reaction TimeNot specified30 - 90 minutes[4]
Final pH (after neutralization)-6.3 - 6.7[4]

Visualizations

The synthesis of this compound proceeds through a condensation reaction. Urea first reacts with formaldehyde to form monomethylolurea, which is then attacked by a second urea molecule to form the final product.

Reaction_Pathway Urea1 Urea Monomethylolurea Monomethylolurea (Intermediate) Urea1->Monomethylolurea l1 + Formaldehyde Formaldehyde Formaldehyde->Monomethylolurea MDU This compound Monomethylolurea->MDU l2 + Urea2 Urea Urea2->MDU Water H₂O MDU->Water l3 -

Caption: Reaction pathway for this compound synthesis.

The following diagram outlines the key steps for the single-stage batch synthesis of this compound as described in Protocol 1.

Experimental_Workflow Start Start: Setup Apparatus Reactants Combine Urea and Aqueous Formaldehyde Start->Reactants Catalysis Add Concentrated HCl (Catalyst) Reactants->Catalysis Reaction Stir at Room Temperature for 24 hours Catalysis->Reaction Filtration Filter the Solid Product Reaction->Filtration Drying Dry in Oven at 110°C Filtration->Drying End End: Obtain Pure This compound Drying->End

Caption: Workflow for single-stage this compound synthesis.

References

Application Notes and Protocols for Kinetic Modeling of Methylenediurea (MDU) Nitrogen Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in agricultural science, environmental science, and fertilizer development.

Introduction

Methylenediurea (MDU) is a slow-release nitrogen fertilizer that provides a sustained supply of nitrogen to plants, minimizing losses through leaching and volatilization. The nitrogen release from MDU is a complex process governed by both microbial degradation and chemical hydrolysis. Understanding the kinetics of this release is crucial for optimizing fertilizer application rates, predicting nitrogen availability to crops, and assessing the environmental impact of its use. These application notes provide a comprehensive overview of the kinetic modeling of MDU nitrogen release, including detailed experimental protocols and data presentation.

Theoretical Background

The breakdown of MDU in soil is a two-step process. The first and rate-limiting step is the depolymerization of MDU into urea and formaldehyde. This is followed by the enzymatic hydrolysis of urea to ammonia by soil urease, and subsequent nitrification of ammonia to nitrate.

The overall release of nitrogen from MDU can be described by various kinetic models, with the first-order kinetic model being the most commonly applied. This model assumes that the rate of nitrogen release is directly proportional to the amount of remaining MDU.

First-Order Kinetic Model:

Nt = N0 * (1 - e-kt)

Where:

  • Nt is the cumulative amount of nitrogen released at time t.

  • N0 is the potentially mineralizable nitrogen.

  • k is the first-order rate constant.

  • t is time.

Data Presentation

The following tables summarize quantitative data on MDU nitrogen release from soil incubation studies.

Table 1: Mineralization of Short-Chain this compound (MU-S) at Different Temperatures

Temperature (°C)Incubation Period (days)Nitrogen Mineralized (%)
2018052[1]
3018063[1]

Table 2: Nitrogen Release from Urea-Formaldehyde (UF) Fertilizers in a 90-Day Incubation Study

Fertilizer TypeNitrogen Release (%)
Urea-Formaldehyde (UF)46 - 73[2]

Table 3: Nitrate-Nitrogen Levels in Soil Solution Following Fertilizer Application

Fertilizer TypeTime After Application (days)Nitrate-Nitrogen (ppm)
This compound12050 - 100
Urea120< 30

Experimental Protocols

Soil Incubation Study for MDU Nitrogen Release Kinetics

This protocol describes a laboratory-based soil incubation experiment to determine the rate of nitrogen release from MDU.

Materials:

  • Air-dried and sieved (<2 mm) soil with known physicochemical properties (pH, organic matter content, texture).

  • This compound (MDU) fertilizer.

  • Incubation vessels (e.g., 250 mL glass jars with perforated lids to allow for gas exchange).

  • Deionized water.

  • Incubator with controlled temperature.

  • 2 M Potassium Chloride (KCl) extraction solution containing a urease inhibitor (e.g., phenylmercuric acetate).[3]

  • Analytical instruments for urea, ammonium, and nitrate determination.

Procedure:

  • Soil Preparation: Weigh 100 g of air-dried soil into each incubation vessel.

  • Fertilizer Application: Apply MDU to the soil at a predetermined rate (e.g., 200 mg N/kg soil). A set of control samples with no MDU should also be prepared.

  • Moisture Adjustment: Adjust the soil moisture to a specific water holding capacity (e.g., 60% WHC) using deionized water.

  • Incubation: Place the vessels in an incubator at a constant temperature (e.g., 25°C) for a specified period (e.g., 90 days).

  • Sampling: At regular intervals (e.g., 0, 7, 14, 28, 56, and 90 days), destructively sample a subset of the incubation vessels for each treatment.

  • Extraction: Extract the soil samples with 2 M KCl solution (e.g., 1:5 soil-to-solution ratio) by shaking for 1 hour.

  • Analysis: Filter the extracts and analyze for urea, ammonium (NH4+-N), and nitrate (NO3--N) concentrations.

Analytical Methods
  • Urea Analysis: A colorimetric method using diacetyl monoxime and thiosemicarbazide can be used for the determination of urea in the KCl extracts.[3]

  • Ammonium and Nitrate Analysis: Steam distillation methods or automated colorimetric methods (e.g., flow injection analysis) can be used to determine ammonium and nitrate concentrations in the KCl extracts.[3] Commercially available biochemical assay kits are also an option.[2]

Data Analysis and Kinetic Modeling

  • Calculate the net cumulative nitrogen released at each sampling time by subtracting the mineral nitrogen content of the control soil from that of the MDU-treated soil.

  • Fit the net cumulative nitrogen release data to the first-order kinetic model using non-linear regression software to estimate the parameters N0 (potentially mineralizable nitrogen) and k (rate constant).

  • The half-life (t1/2) of MDU nitrogen release can be calculated from the rate constant using the following equation:

    t1/2 = 0.693 / k

Visualizations

MDU_Nitrogen_Release_Pathway MDU This compound (MDU) Urea Urea MDU->Urea Depolymerization (Microbial & Chemical Hydrolysis) Ammonium Ammonium (NH4+) Urea->Ammonium Urease Hydrolysis Nitrate Nitrate (NO3-) Ammonium->Nitrate Nitrification

Caption: Simplified pathway of this compound (MDU) nitrogen transformation in soil.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_modeling Modeling Soil_Prep Soil Sieving & Weighing MDU_App MDU Application Soil_Prep->MDU_App Moisture Moisture Adjustment MDU_App->Moisture Incubate Incubation at Constant Temperature Moisture->Incubate Sampling Periodic Sampling Incubate->Sampling Extraction KCl Extraction Sampling->Extraction Analysis N Analysis (Urea, NH4+, NO3-) Extraction->Analysis Data_Analysis Data Calculation Analysis->Data_Analysis Kinetic_Model Kinetic Modeling (First-Order) Data_Analysis->Kinetic_Model

Caption: Experimental workflow for the kinetic modeling of MDU nitrogen release.

References

Application Notes and Protocols for Studying Methylenediurea (MDU) Interaction with Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the interactions between methylenediurea (MDU), a slow-release nitrogen fertilizer, and soil microbial communities. The following sections detail the theoretical background, experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound (MDU) is a condensation product of urea and formaldehyde, utilized as a slow-release nitrogen fertilizer in agriculture and horticulture. Its efficacy and environmental impact are intrinsically linked to its degradation by soil microorganisms. The gradual breakdown of MDU polymers releases urea, which is subsequently hydrolyzed to ammonia, providing a sustained source of nitrogen for plants. This process is mediated by a specific set of microbial enzymes, and the application of MDU can, in turn, shape the structure and function of the soil microbial community.

Understanding the dynamics of MDU degradation and its influence on microbial ecology is crucial for optimizing its use, predicting nitrogen availability for plants, and assessing its broader environmental implications. The protocols outlined below provide a framework for a multi-faceted investigation of these interactions, encompassing soil incubation studies, microbial community analysis through molecular techniques, and key soil enzyme activity assays.

Data Presentation: Expected Quantitative Outcomes

The application of MDU to soil is expected to induce measurable changes in both the microbial community and key soil biochemical parameters. The following tables summarize the types of quantitative data that can be generated from the protocols described herein. The values presented are hypothetical and for illustrative purposes, representing potential outcomes based on studies of urea-based fertilizers.

Table 1: Impact of this compound on Soil Microbial Community Diversity Indices

TreatmentShannon-Wiener Index (H')Pielou's Evenness (J')
Control (No MDU)4.85 ± 0.120.78 ± 0.03
Low MDU (100 µg N/g soil)4.62 ± 0.150.75 ± 0.04
High MDU (500 µg N/g soil)4.21 ± 0.210.68 ± 0.05

Higher concentrations of urea-based fertilizers can lead to a decrease in microbial diversity.[1]

Table 2: Changes in Relative Abundance of Dominant Bacterial Phyla in Response to MDU

PhylumControl (%)Low MDU (%)High MDU (%)
Proteobacteria28.5 ± 2.132.1 ± 2.535.8 ± 2.9
Actinobacteria25.2 ± 1.926.8 ± 2.228.4 ± 2.4
Acidobacteria18.9 ± 1.515.4 ± 1.812.1 ± 1.6
Chloroflexi11.3 ± 1.210.1 ± 1.18.7 ± 1.0
Bacteroidetes6.7 ± 0.87.5 ± 0.98.2 ± 1.1

Nitrogen fertilization can favor copiotrophic bacteria like Proteobacteria while potentially reducing the abundance of oligotrophic groups such as Acidobacteria.[2][3]

Table 3: Effect of this compound on Soil Microbial Biomass (PLFA)

TreatmentTotal PLFA (nmol/g soil)Fungal:Bacterial RatioGram+/Gram- Ratio
Control (No MDU)85.2 ± 5.60.18 ± 0.021.25 ± 0.08
Low MDU (100 µg N/g soil)92.7 ± 6.10.16 ± 0.021.35 ± 0.09
High MDU (500 µg N/g soil)98.5 ± 7.30.14 ± 0.031.48 ± 0.11

Increased nitrogen availability can lead to an increase in total microbial biomass, with potential shifts in the fungal-to-bacterial ratio and the balance of Gram-positive to Gram-negative bacteria.[4][5]

Table 4: Influence of this compound on Soil Enzyme Activities

TreatmentUrease Activity (µg NH₄⁺-N/g soil/h)Nitrate Reductase Activity (nmol NO₂⁻/g soil/h)
Control (No MDU)15.8 ± 1.225.4 ± 2.1
Low MDU (100 µg N/g soil)28.4 ± 2.535.1 ± 3.0
High MDU (500 µg N/g soil)45.2 ± 3.848.9 ± 4.2

The addition of urea-based substrates typically increases the activity of enzymes involved in the nitrogen cycle.[6]

Experimental Protocols

Protocol for Soil Incubation Study

This protocol describes a controlled laboratory experiment to assess the impact of MDU on soil microbial communities and nitrogen cycling over time.

Materials:

  • Fresh sieved soil (< 2 mm)

  • This compound (MDU)

  • Deionized water

  • Incubation vessels (e.g., 250 mL Mason jars with breathable lids)

  • Analytical balance

  • Incubator

Procedure:

  • Soil Preparation: Collect fresh soil from the field, removing roots and debris. Sieve the soil to < 2 mm and homogenize. Determine the initial water holding capacity (WHC) and moisture content.

  • Experimental Setup: For each treatment (e.g., Control, Low MDU, High MDU), weigh 100 g (dry weight equivalent) of soil into triplicate incubation vessels.

  • MDU Application: Prepare aqueous solutions of MDU. Apply the solutions to the respective soil samples to achieve the target nitrogen concentrations (e.g., 100 and 500 µg N per gram of dry soil). For the control, add an equivalent volume of deionized water.

  • Moisture Adjustment: Adjust the moisture content of all samples to 60% WHC with deionized water.

  • Incubation: Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark. To maintain moisture, weigh the vessels periodically and add deionized water as needed.

  • Sampling: Destructively sample the triplicate vessels for each treatment at various time points (e.g., 0, 7, 14, 30, and 60 days).

  • Sample Processing: At each sampling point, homogenize the soil from each vessel. Subsample for immediate analysis (e.g., enzyme assays, inorganic nitrogen) and store the remaining soil at -80°C for molecular analysis (DNA extraction) and at -20°C for chemical analysis (MDU, urea).

Protocol for Shotgun Metagenomic Analysis

This protocol outlines the workflow for analyzing the taxonomic and functional composition of the soil microbial community.

1. Soil DNA Extraction:

  • Use a commercially available soil DNA extraction kit (e.g., DNeasy PowerSoil Kit) following the manufacturer's instructions.

  • Start with 0.25-0.5 g of soil from each sample.

  • Quantify the extracted DNA using a fluorometer (e.g., Qubit) and assess its purity using a spectrophotometer (e.g., NanoDrop).

2. Library Preparation and Sequencing:

  • Prepare shotgun metagenomic libraries using a kit such as the Illumina DNA Prep kit.

  • Normalize the input DNA concentration for all samples.

  • Perform enzymatic fragmentation, adapter ligation, and library amplification.

  • Pool the indexed libraries and perform paired-end sequencing on an Illumina platform (e.g., NovaSeq).

3. Bioinformatic Analysis:

  • Quality Control: Use tools like Fastp to trim low-quality bases and remove adapter sequences.

  • Assembly: Assemble the high-quality reads into longer contigs using assemblers like MEGAHIT.

  • Gene Prediction: Predict coding sequences (CDS) from the assembled contigs using tools like MetaGeneMark.

  • Taxonomic Classification: Assign taxonomy to the reads or contigs using Kraken2 or by aligning predicted protein sequences against the NCBI NR database using DIAMOND.

  • Functional Annotation: Annotate the predicted genes against functional databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify genes involved in nitrogen cycling and MDU degradation.

  • Statistical Analysis: Compare the taxonomic and functional profiles between different treatments and time points to identify significant changes.

Protocol for Soil Enzyme Activity Assays

1. Urease Activity:

  • Prepare a 2 M KCl solution for extraction.

  • Incubate 1 g of soil with 500 µL of an 80 mM urea solution at 37°C for 2 hours.

  • Stop the reaction and extract ammonium by adding 10 mL of 2 M KCl and shaking for 30 minutes.

  • Centrifuge and filter the supernatant.

  • Determine the ammonium concentration colorimetrically using the indophenol blue method at 630 nm.

  • Calculate urease activity as µg of NH₄⁺-N released per gram of soil per hour.

2. Nitrate Reductase Activity:

  • Prepare a buffered substrate solution containing potassium nitrate.

  • Incubate soil samples with the substrate solution in an anaerobic environment.

  • Stop the reaction and extract the produced nitrite.

  • Quantify nitrite colorimetrically by adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

  • Express the activity as nmol of NO₂⁻ produced per gram of soil per hour.

Protocol for HPLC Analysis of MDU and Urea

This protocol is adapted from methods for analyzing urea derivatives in fertilizers and can be optimized for soil extracts.

1. Sample Extraction:

  • Extract 10 g of soil with 50 mL of a methanol/water solution (e.g., 3:97 v/v) by shaking for 1 hour.

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a methanol/water mixture (e.g., 3:97 v/v).

  • Flow Rate: 0.35 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare standard curves for MDU and urea. Melamine can be used as an internal standard.

Visualization of Pathways and Workflows

MDU_Degradation_Pathway MDU This compound (MDU) Enzyme Methylenediurease (this compound amidohydrolase) MDU->Enzyme Hydrolysis Urea Urea Enzyme->Urea Ammonia Ammonia (NH₃) Enzyme->Ammonia Formaldehyde Formaldehyde Enzyme->Formaldehyde Urease Urease Urea->Urease Hydrolysis Ammonium Ammonium (NH₄⁺) Ammonia->Ammonium in soil solution FDH Formaldehyde Dehydrogenase Formaldehyde->FDH Urease->Ammonium CO2 Carbon Dioxide (CO₂) Urease->CO2 Nitrification Nitrification Ammonium->Nitrification Microbial Oxidation Formate Formate Formate->CO2 FDH->Formate Nitrate Nitrate (NO₃⁻) Nitrification->Nitrate Experimental_Workflow cluster_setup Soil Incubation Setup cluster_analysis Sample Analysis cluster_data Data Interpretation Soil Soil Collection & Sieving Treatments MDU Application (Control, Low, High) Soil->Treatments Incubate Incubation (0-60 days) Treatments->Incubate Sampling Time-Point Sampling Incubate->Sampling Chem Chemical Analysis (HPLC: MDU, Urea) (Colorimetric: NH₄⁺, NO₃⁻) Sampling->Chem Enzyme Enzyme Assays (Urease, Nitrate Reductase) Sampling->Enzyme DNA DNA Extraction Sampling->DNA Stats Statistical Analysis & Visualization Chem->Stats Enzyme->Stats Metagenomics Shotgun Metagenomics DNA->Metagenomics Bioinformatics Bioinformatics Analysis (Taxonomy & Function) Metagenomics->Bioinformatics Bioinformatics->Stats Conclusion Conclusion Stats->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Urea-Formaldehyde (UF) Resin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea-formaldehyde (UF) resin synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during UF resin synthesis in a question-and-answer format.

Problem 1: High Free Formaldehyde Content

Q1: My final UF resin has a high free formaldehyde content. What are the potential causes and how can I fix this?

A1: High free formaldehyde is a common issue and can often be attributed to several factors. The most effective way to reduce it is by lowering the formaldehyde-to-urea (F/U) molar ratio.[1][2] Other key factors include reaction pH, temperature, and the quality of your raw materials.[3]

  • Cause 1: Incorrect Formaldehyde/Urea (F/U) Molar Ratio. A higher F/U molar ratio is a primary driver of high free formaldehyde.[4][5]

    • Solution: Adjust the F/U molar ratio to a lower value. For instance, reducing the molar ratio from 2.0 to 1.0 can significantly decrease formaldehyde emissions.[2] Many industrial applications now target F/U molar ratios between 0.9 and 1.0 to meet emission standards.[1] The final stage of the synthesis is critical for adding the last portion of urea to scavenge residual formaldehyde.

  • Cause 2: Improper pH Control. The pH of the reaction medium is crucial for controlling the condensation reaction. If the pH is not maintained within the optimal range, the reaction may not proceed to completion, leaving unreacted formaldehyde.

    • Solution: Ensure precise pH control throughout the synthesis. The initial methylolation step is typically carried out under alkaline conditions (pH 7.5-8.5), while the subsequent condensation reaction occurs in an acidic medium (pH 4.5-5.5). Careful monitoring and adjustment are necessary.

  • Cause 3: Poor Quality of Raw Materials. Impurities in the formaldehyde or urea can interfere with the reaction.[3] For example, stored formaldehyde solutions can undergo the Cannizzaro reaction, forming formic acid and methanol, which can affect the synthesis.[3]

    • Solution: Use high-purity urea and formaldehyde. It is recommended to use freshly prepared formaldehyde solutions.

  • Cause 4: Inadequate Reaction Time or Temperature. Insufficient reaction time or temperature during the condensation stage can lead to an incomplete reaction.

    • Solution: Optimize the reaction time and temperature according to your specific formulation. The condensation reaction is typically carried out at temperatures between 70°C and 90°C.[5]

Problem 2: Poor Resin Stability and Short Shelf-Life

Q2: My UF resin is gelling prematurely or showing a rapid increase in viscosity during storage. What can I do to improve its stability?

A2: The storage stability of UF resin is influenced by ongoing condensation reactions that increase the resin's viscosity over time.[6] This process is accelerated at higher temperatures.

  • Cause 1: Continued Condensation Reactions. The polymerization process can continue slowly during storage, leading to an increase in molecular weight and viscosity.

    • Solution 1: pH Adjustment. After synthesis, adjust the pH of the final resin to a neutral or slightly alkaline range (pH 7.5-8.5) to quench the acid-catalyzed condensation reaction.

    • Solution 2: Addition of a Stabilizer. Incorporating a chain growth blocker, such as caprolactam, can improve storage stability by reacting with end groups and reducing the polymer's reactivity.[6]

    • Solution 3: Storage Conditions. Store the resin at a low temperature (e.g., 4°C) to slow down the rate of any residual reactions.

  • Cause 2: High F/U Molar Ratio. Resins with a higher F/U molar ratio tend to have a shorter shelf life due to a higher concentration of reactive methylol groups.

    • Solution: Synthesize the resin with a lower final F/U molar ratio.

Problem 3: Viscosity Control Issues

Q3: I am struggling to control the viscosity of my UF resin. It is either too high or too low. What factors influence viscosity and how can I manage it?

A3: The viscosity of UF resin is a critical parameter that is primarily determined by the extent of the condensation reaction and the molecular weight of the polymer.[7]

  • Cause 1: Extent of Condensation. The longer the condensation reaction is allowed to proceed, the higher the molecular weight and, consequently, the higher the viscosity.[7]

    • Solution: Carefully monitor the viscosity during the synthesis and stop the reaction when the target viscosity is reached. This can be done by cooling the reaction mixture and adjusting the pH to a neutral or alkaline value.

  • Cause 2: F/U Molar Ratio. The F/U molar ratio affects the structure of the polymer and its viscosity. Generally, a lower final F/U molar ratio can lead to a higher viscosity due to a higher polymer fraction.[8]

    • Solution: Adjust the F/U molar ratio in your formulation to achieve the desired viscosity.

  • Cause 3: Reaction Temperature. Higher reaction temperatures accelerate the condensation reaction, leading to a faster increase in viscosity.

    • Solution: Maintain strict control over the reaction temperature.

  • Cause 4: Addition of Fillers. The addition of fillers, such as wheat flour, will increase the viscosity of the resin.[9]

    • Solution: If using fillers, carefully control the amount added to achieve the target viscosity. Be aware that increasing viscosity by adding fillers may negatively impact adhesion strength.[9]

Problem 4: Low Solids Content

Q4: The solids content of my synthesized UF resin is lower than expected. What could be the reason?

A4: The solids content is a measure of the non-volatile components in the resin. A low solids content can be due to incomplete reaction or the use of dilute starting materials.

  • Cause 1: Incomplete Reaction. If the polymerization reaction is not carried to a sufficient degree, a larger proportion of volatile, low-molecular-weight components will remain.

    • Solution: Ensure that the condensation reaction is allowed to proceed for an adequate amount of time at the appropriate temperature and pH to achieve the desired degree of polymerization.

  • Cause 2: Dilute Reactants. The concentration of the formaldehyde solution used will directly impact the final solids content.

    • Solution: Use a formaldehyde solution of the appropriate concentration. Industrial-grade formaldehyde is typically a 45% aqueous solution.[10]

Data Presentation

Table 1: Impact of Formaldehyde/Urea (F/U) Molar Ratio on UF Resin Properties

F/U Molar RatioFree Formaldehyde ContentViscosityGel TimeAdhesion Strength
High (e.g., >1.5)HighGenerally LowerShorterGenerally Higher
Low (e.g., <1.2)LowGenerally HigherLongerMay be Reduced

Note: The exact values will depend on the specific synthesis conditions.

Experimental Protocols

1. Standard Synthesis of Urea-Formaldehyde Resin

This protocol describes a typical two-stage alkaline-acid synthesis of UF resin.

Materials:

  • Urea

  • Formaldehyde solution (37-40%)

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Formic acid or other suitable acid

  • Distilled water

Procedure:

  • First Stage (Methylolation):

    • Charge the formaldehyde solution into a reaction kettle equipped with a stirrer, reflux condenser, and thermometer.

    • Adjust the pH of the formaldehyde solution to 7.5-8.5 using the NaOH solution.

    • Gradually add the first portion of urea while stirring. The F/U molar ratio at this stage is typically around 2.0.

    • Heat the mixture to 80-90°C and maintain for approximately 1 hour to allow for the formation of methylol ureas.

  • Second Stage (Condensation):

    • Cool the reaction mixture to around 80°C.

    • Adjust the pH to 4.5-5.5 with formic acid to initiate the condensation reaction.

    • Maintain the temperature and monitor the viscosity of the resin. The reaction is continued until a target viscosity is reached.

    • Once the desired viscosity is achieved, add the second portion of urea to reduce the free formaldehyde content and adjust the final F/U molar ratio (typically to 1.0-1.2).

    • Cool the mixture to room temperature and adjust the final pH to 7.5-8.5 with NaOH solution to stabilize the resin.

2. Synthesis of Low Formaldehyde Emission UF Resin

This protocol is a modification of the standard procedure to produce a resin with very low free formaldehyde content.

Materials:

  • Same as the standard synthesis.

Procedure:

  • First Stage (Methylolation):

    • Follow the same procedure as the standard synthesis, but with a slightly lower initial F/U molar ratio (e.g., 1.6-1.8).

  • Second Stage (Condensation):

    • Proceed with the acid-catalyzed condensation as in the standard protocol.

  • Third Stage (Final Urea Addition):

    • After reaching the target viscosity, add a larger second portion of urea to achieve a final F/U molar ratio of less than 1.0 (e.g., 0.9).

    • The mixture is then held at a slightly elevated temperature (e.g., 60-70°C) for a period to allow the added urea to react with the remaining free formaldehyde.

    • Cool and adjust the final pH as in the standard protocol.

Mandatory Visualization

Troubleshooting_UF_Resin_Synthesis start Identify the Problem problem1 High Free Formaldehyde start->problem1 problem2 Poor Stability / Short Shelf-Life start->problem2 problem3 Incorrect Viscosity start->problem3 problem4 Low Solids Content start->problem4 cause1_1 Incorrect F/U Molar Ratio problem1->cause1_1 cause1_2 Improper pH Control problem1->cause1_2 cause1_3 Poor Raw Material Quality problem1->cause1_3 cause1_4 Inadequate Reaction Time/Temp problem1->cause1_4 cause2_1 Continued Condensation problem2->cause2_1 cause2_2 High F/U Molar Ratio problem2->cause2_2 cause3_1 Extent of Condensation problem3->cause3_1 cause3_2 F/U Molar Ratio problem3->cause3_2 cause3_3 Reaction Temperature problem3->cause3_3 cause4_1 Incomplete Reaction problem4->cause4_1 cause4_2 Dilute Reactants problem4->cause4_2 solution1_1 Lower the F/U molar ratio cause1_1->solution1_1 solution1_2 Ensure precise pH control cause1_2->solution1_2 solution1_3 Use high-purity, fresh reactants cause1_3->solution1_3 solution1_4 Optimize reaction time and temperature cause1_4->solution1_4 solution2_1 Adjust final pH to 7.5-8.5 Add stabilizer Store at low temperature cause2_1->solution2_1 solution2_2 Synthesize with a lower F/U ratio cause2_2->solution2_2 solution3_1 Monitor viscosity and stop reaction at target cause3_1->solution3_1 solution3_2 Adjust F/U ratio in formulation cause3_2->solution3_2 solution3_3 Maintain strict temperature control cause3_3->solution3_3 solution4_1 Ensure adequate reaction time and conditions cause4_1->solution4_1 solution4_2 Use appropriately concentrated formaldehyde cause4_2->solution4_2

Caption: Troubleshooting workflow for UF resin synthesis.

Frequently Asked Questions (FAQs)

Q: What is the typical F/U molar ratio used in UF resin synthesis? A: The F/U molar ratio can vary depending on the desired properties of the final resin. Historically, higher molar ratios (e.g., 1.6-2.0) were common. However, due to concerns about formaldehyde emissions, modern formulations often use a final molar ratio of 1.2 or lower, with some applications requiring ratios below 1.0.[2]

Q: Why is the synthesis of UF resin a two-stage process (alkaline then acidic)? A: The two-stage process is necessary because the initial reaction of urea and formaldehyde to form methylol ureas (methylolation) is favored under alkaline conditions (pH 7.5-8.5). The subsequent polymerization of these monomers (condensation) to build the resin backbone is favored under acidic conditions (pH 4.5-5.5).

Q: Can I use a different acid or base for pH adjustment? A: Yes, other acids and bases can be used. For example, hydrochloric acid or sulfuric acid can be used for acidification, and other bases can be used for alkalinization. However, the choice of acid and base can affect the reaction kinetics and the properties of the final resin, so it should be done with careful consideration.

Q: How does temperature affect the synthesis? A: Temperature is a critical parameter. Higher temperatures increase the rate of both the methylolation and condensation reactions.[5] It is important to control the temperature to avoid runaway reactions and to ensure the desired molecular weight and viscosity are achieved.

Q: What are some common modifiers added to UF resins and why? A: Modifiers are often added to UF resins to improve their properties. For example, melamine can be added to enhance water resistance and reduce formaldehyde emissions.[11] Polyvinyl alcohol can also be used to modify the resin.[11] Formaldehyde scavengers, such as urea added at the end of the synthesis, are used to reduce free formaldehyde content.

References

Technical Support Center: Controlling Methylenediurea Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenediurea (MDU) polymerization reactions.

Troubleshooting Guides

This section addresses common issues encountered during MDU polymerization experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is too fast and leads to premature gelling. 1. pH is too low (highly acidic): The condensation reaction is strongly catalyzed by acid.[1][2] 2. Temperature is too high: Higher temperatures accelerate the reaction rate.[3] 3. High Formaldehyde to Urea (F/U) molar ratio: A higher concentration of formaldehyde can lead to rapid cross-linking.1. Adjust pH: Carefully raise the pH to a less acidic level (e.g., 4.5-5.5) by adding a base like sodium hydroxide.[4] 2. Lower Temperature: Reduce the reaction temperature to slow down the polymerization rate. 3. Modify F/U Ratio: Use a lower F/U molar ratio in the initial reaction mixture.
Reaction is too slow or does not proceed to completion. 1. pH is too high (neutral or alkaline): The condensation step requires acidic conditions to proceed efficiently.[5] 2. Temperature is too low: Insufficient thermal energy can result in a sluggish reaction. 3. Low F/U molar ratio: A lower concentration of formaldehyde can slow down the polymerization process.1. Adjust pH: Carefully lower the pH to the optimal acidic range (e.g., 4.0-5.0) using an acid like formic or sulfuric acid.[1][5] 2. Increase Temperature: Raise the reaction temperature to the recommended range (e.g., 80-95°C) for the condensation step.[3][6] 3. Increase F/U Ratio: Consider a higher initial F/U molar ratio if a faster reaction is desired.
The final polymer has a low molecular weight. 1. High F/U molar ratio: Excess formaldehyde can lead to the formation of shorter chains. 2. Reaction time is too short: The polymerization was stopped before sufficient chain growth could occur. 3. pH is not optimal for condensation: The pH may be too high for efficient chain extension.1. Optimize F/U Ratio: A lower F/U molar ratio (around 1.0) has been shown to produce higher molecular weight polymers.[1][2] 2. Increase Reaction Time: Extend the duration of the acid condensation step, monitoring viscosity to track polymer growth.[3] 3. Fine-tune pH: Adjust the pH to the lower end of the acidic range (e.g., pH 4.0) to promote chain growth.[1][2]
The polymer has poor solubility or precipitates prematurely. 1. Excessive cross-linking: This can be caused by a high F/U ratio or prolonged reaction at high temperatures. 2. Incorrect solvent: The chosen solvent may not be suitable for the polymer being formed.1. Control Cross-linking: Reduce the F/U ratio and carefully control the temperature and reaction time during the acid condensation stage. 2. Solvent Selection: Ensure the use of an appropriate solvent for the MDU polymer.
Inconsistent batch-to-batch results. 1. Variability in raw material quality: Impurities in urea or formaldehyde can affect the reaction. 2. Inaccurate control of reaction parameters: Small deviations in pH, temperature, or reactant ratios can lead to different outcomes.1. Use High-Purity Reagents: Ensure the quality and purity of starting materials. 2. Precise Parameter Control: Implement strict control over all reaction parameters, including accurate pH measurements and stable temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in a typical this compound polymerization reaction?

A1: A common method for MDU polymerization is a two-step process:

  • Methylolation (Alkaline Stage): Urea and formaldehyde react under alkaline conditions (pH 7.5-8.5) to form methylolureas (mono-, di-, and trimethylolurea).[5][6] This step is typically carried out at a moderate temperature.

  • Condensation (Acidic Stage): The reaction mixture is then acidified (pH 4.0-5.5), and the temperature is raised.[4][5] During this stage, the methylolureas condense, releasing water and forming methylene bridges, which creates the polymer chains. The reaction is stopped by neutralizing the mixture.[5]

Q2: How does the Formaldehyde/Urea (F/U) molar ratio affect the final polymer?

A2: The F/U molar ratio is a critical factor influencing the structure and properties of the MDU polymer.

  • Higher F/U Ratios (e.g., >1.5): Generally lead to a higher degree of cross-linking, resulting in a harder, more brittle polymer with increased water resistance.[3]

  • Lower F/U Ratios (e.g., 1.0-1.2): Tend to produce more linear polymers with higher molecular weight and greater flexibility.[1][2] Lowering the F/U ratio is also a key strategy for reducing free formaldehyde in the final product.

Q3: What is the role of pH in the polymerization process?

A3: pH control is essential for directing the reaction:

  • Alkaline pH (7.5-8.5): Promotes the initial addition reaction between urea and formaldehyde to form methylolureas.[5][6]

  • Acidic pH (4.0-5.5): Catalyzes the condensation of methylolureas to form the polymer chains. The reaction rate is highly dependent on the acidity; lower pH values lead to faster reactions.[1][2][5]

Q4: How can I control the molecular weight of the MDU polymer?

A4: To control the molecular weight, you should focus on these parameters:

  • F/U Molar Ratio: Lower ratios (around 1.0) are correlated with higher molecular weights.[1][2]

  • pH of Condensation: A more acidic environment (e.g., pH 4.0) during condensation can lead to a higher molecular weight polymer.[1][2]

  • Reaction Time: The duration of the acid condensation step directly impacts chain growth. Monitoring the viscosity of the reaction mixture can be a useful proxy for molecular weight progression.[4]

  • Temperature: Higher temperatures can increase the reaction rate, but may also promote side reactions and cross-linking, which can affect the final molecular weight distribution.

Q5: What are common catalysts used in MDU polymerization?

A5:

  • For the alkaline methylolation step: Bases like sodium hydroxide (NaOH) or triethanolamine are commonly used to raise the pH.[5]

  • For the acidic condensation step: Acids such as formic acid, sulfuric acid, or lactic acid are used to lower the pH and catalyze the polymerization.[4][5] Ammonium chloride can also be used as a curing agent.

Data Presentation

Table 1: Effect of F/U Molar Ratio and pH on Molecular Weight of MDU Prepolymer

F/U Molar RatiopH of Acid CatalysisWeight Average Molecular Weight (Mw)
0.84.3Lower
1.04.32020.9 (Highest)[1]
1.24.3Lower
1.44.3Lower
1.64.3Lower
1.04.02049 (Highest)[1]
1.04.7Lower
1.05.0Lower

Note: "Lower" indicates a molecular weight lower than the highest value observed in the study. The data suggests an optimal F/U ratio around 1.0 and a pH of 4.0 for achieving maximum molecular weight.[1][2]

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight this compound Polymer

This protocol is designed to produce a higher molecular weight, more linear MDU polymer.

  • Methylolation (Alkaline Step):

    • Charge the reactor with a 37-40% aqueous formaldehyde solution.

    • Adjust the pH to 8.0-8.5 using a sodium hydroxide solution.

    • Add urea to achieve an initial F/U molar ratio of approximately 2.0.[6]

    • Heat the mixture to 90°C and maintain for 60 minutes with stirring.[1][6]

    • Cool the reaction mixture to 80°C.[6]

  • Condensation (Acidic Step):

    • Adjust the pH of the mixture to 4.0-4.3 with a formic acid solution.[1][2]

    • Maintain the temperature at 80-85°C.[1]

    • Monitor the reaction by measuring the viscosity at regular intervals until the desired viscosity, corresponding to the target molecular weight, is reached.[4]

    • Once the target viscosity is achieved, cool the reactor rapidly and neutralize the reaction by adjusting the pH to 7.0-7.5 with a sodium hydroxide solution to stop the polymerization.

  • Final Urea Addition (Optional):

    • To further reduce free formaldehyde, a second portion of urea can be added to bring the final F/U molar ratio to around 1.0.[6]

    • Stir the mixture at a lower temperature (e.g., 60-70°C) for a period of time to allow the added urea to react.[3]

Visualizations

MDU_Polymerization_Pathway Urea Urea Methylolureas Monomethylol & Dimethylol Urea Urea->Methylolureas Formaldehyde Formaldehyde Formaldehyde->Methylolureas  Addition Reaction (Alkaline pH, ~90°C) MDU_Polymer This compound Polymer (Linear or Cross-linked) Methylolureas->MDU_Polymer Condensation Reaction (Acidic pH, ~80-95°C) Water Water Methylolureas->Water

Caption: General reaction pathway for this compound polymerization.

Experimental_Workflow Start Start: Charge Formaldehyde Alkaline_pH Adjust to Alkaline pH (8.0-8.5) Start->Alkaline_pH Add_Urea1 Add First Portion of Urea (F/U Ratio ~2.0) Alkaline_pH->Add_Urea1 Methylolation Methylolation Reaction (90°C, 60 min) Add_Urea1->Methylolation Cool1 Cool to 80°C Methylolation->Cool1 Acidic_pH Adjust to Acidic pH (4.0-5.0) Cool1->Acidic_pH Condensation Condensation Reaction (80-95°C) Acidic_pH->Condensation Monitor_Viscosity Monitor Viscosity Condensation->Monitor_Viscosity Monitor_Viscosity->Condensation Continue Neutralize Neutralize to pH 7.0-7.5 Monitor_Viscosity->Neutralize Target Reached Add_Urea2 Optional: Add Second Portion of Urea (F/U ~1.0) Neutralize->Add_Urea2 End End: Cool and Store Neutralize->End Final_Reaction Final Reaction (60-70°C) Add_Urea2->Final_Reaction Final_Reaction->End

Caption: Experimental workflow for controlled MDU polymerization.

References

Methylenediurea (MDU) Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the yield and purity of methylenediurea (MDU) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related urea-formaldehyde products.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low yield in this compound synthesis is a common issue that can typically be traced back to suboptimal reaction conditions. The most critical parameters to control are the urea-to-formaldehyde (U/F) molar ratio, reaction pH, temperature, and reaction time.[1] The synthesis is a multi-step process, and precise control at each stage is essential for a high yield.[1][2] An improper U/F ratio can lead to incomplete reaction or the formation of undesirable side products.[3] Similarly, incorrect pH or temperature can hinder the condensation reaction, reducing the overall yield.[1]

Q2: The final product has significant impurities. How can I improve its purity?

A2: Impurities in MDU synthesis often consist of unreacted urea and a mixture of methylene urea polymers with varying chain lengths, such as dimethylenetriurea (DMTU) and trimethylenetetraurea (TMTU).[1] The formation of these higher polymers is highly dependent on the U/F molar ratio and reaction conditions.[3] To increase the purity of MDU, consider the following:

  • Optimize the U/F Molar Ratio: A molar ratio of approximately 1.3 to 1.7 is often cited as optimal for minimizing higher polymer formation.[1][3]

  • Precise pH Control: The synthesis typically involves a two-step pH adjustment. The initial reaction is carried out under alkaline conditions (e.g., pH 9.0) to form methylolurea intermediates, followed by a shift to acidic conditions (e.g., pH 3-4) to promote condensation to MDU.[1][3][4] Improper pH can lead to a broad distribution of polymer chain lengths.

  • Control Reaction Time and Temperature: Shorter reaction times and controlled temperatures (e.g., 40-50°C) can favor the formation of MDU over longer-chain polymers.[1][5]

Q3: My reaction mixture becomes an unmanageable, viscous gel prematurely. What causes this and how can I prevent it?

A3: Premature gelling or excessive viscosity indicates that the polymerization reaction is proceeding too quickly or uncontrollably. This is almost always due to improper control of the acidic condensation step.[3] The polymerization is catalyzed by acid, and a pH that is too low or a temperature that is too high will accelerate the reaction dramatically.[4][6] To prevent this, ensure gradual and controlled addition of the acid catalyst to reach the target pH.[3] Maintaining the reaction temperature within the optimal range is also critical to moderate the reaction rate.[1]

Q4: The solubility characteristics of my final product are inconsistent. How can I control the solubility?

A4: The solubility of urea-formaldehyde products is a key indicator of their composition and polymer distribution. Analytically, this is often characterized by the percentage of nitrogen that is insoluble in cold water (CWIN) versus hot water (HWIN).[1] These characteristics are directly controlled by the manufacturing method. To achieve consistent solubility, you must precisely control the factors that influence the degree of polymerization:

  • U/F Molar Ratio: This is a primary determinant of the final polymer structure.[6]

  • Reaction Temperature and Time: Higher temperatures and longer times generally lead to longer polymer chains and lower solubility.[1][5]

  • Final pH: The acidity in the final condensation step significantly impacts the extent of cross-linking and polymerization, thereby affecting solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound synthesis?

A1: this compound is formed through the condensation reaction of urea and formaldehyde.[7] The process occurs in two main stages. First, under alkaline conditions (pH ≥ 9), urea reacts with formaldehyde in a hydroxymethylation reaction to produce methylolurea intermediates.[3][4] In the second stage, the reaction is shifted to acidic conditions, which catalyzes the condensation of the methylolurea intermediates with additional urea molecules. This step involves the elimination of water to form stable methylene bridges (-CH₂-) between urea units, creating MDU.[4][6]

Q2: What are the optimal reaction conditions for maximizing MDU yield?

A2: While the exact optimum can vary, studies using response surface methodology (RSM) have identified specific conditions to maximize desired product characteristics. One study found optimal conditions to be a reaction temperature of 42.5°C, a reaction time of 66.2 minutes, a U/F molar ratio of 1.68, and a final pH of 3.3.[1][8] Another study identified an optimal U/F ratio of 1.33, a temperature of 43.5°C, and a reaction time of 1.64 hours.[5] These studies highlight the importance of a tightly controlled temperature around 43°C and a U/F ratio in the 1.3-1.7 range.

Q3: What analytical techniques are used to characterize the final product?

A3: The characterization of this compound and related urea-formaldehyde products involves assessing both the chemical structure and the physical properties like solubility. Key analytical techniques include:

  • NMR Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for the qualitative and quantitative investigation of the urea-formaldehyde reaction, allowing for the identification of MDU, DMTU, and other species.[7][9]

  • Solubility Analysis: Measuring the Cold Water Insoluble Nitrogen (CWIN) and Hot Water Insoluble Nitrogen (HWIN) provides crucial information about the polymer distribution and the slow-release characteristics of the product.[1][3]

  • Spectroscopy: Techniques like Fourier Transform Infrared Spectroscopy (FT-IR) can be used to characterize the chemical bonds present in the final product.[10]

Data Presentation: Optimizing Synthesis Parameters

The following table summarizes findings from an optimization study using Response Surface Methodology (RSM) to define the ideal conditions for urea-formaldehyde synthesis.[1][8]

ParameterRange StudiedOptimal ValueEffect on Product Characteristics
Reaction Temperature 30 - 50 °C42.5 °CInfluences the rate of polymerization and final solubility.[1]
Reaction Time 30 - 90 min66.2 minAffects the extent of polymerization; longer times can increase higher polymer formation.[1]
Urea/Formaldehyde (U/F) Molar Ratio 1.2 - 1.81.68A primary driver of the final product composition and degree of polymerization.[1][3]
Two-Step (Final) pH 3 - 53.3Critical for catalyzing the final condensation step; strongly impacts reaction speed and gelling.[1][4]

Table 1: Summary of Optimized Reaction Conditions for Urea-Formaldehyde Synthesis.[1][8]

Experimental Protocols

Standard Laboratory Protocol for this compound Synthesis

This protocol is a synthesis of methodologies described in the literature.[1][3][8]

Materials:

  • Urea

  • Formaldehyde solution (37-40%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2%)

  • Sulfuric Acid (H₂SO₄), dilute solution

  • Three-necked flask equipped with a condenser, stirrer, and thermometer

  • Water bath

  • Drying oven

Methodology:

  • Reactant Preparation: Weigh and add the desired amounts of urea and formaldehyde solution to the three-necked flask to achieve the target U/F molar ratio (e.g., 1.68).[1]

  • Alkaline Condensation: Place the flask in a water bath. Begin stirring and adjust the pH of the mixture to approximately 9.0 by adding 2% NaOH solution.[1][8]

  • First Stage Reaction: Heat the mixture to the target temperature (e.g., 42.5°C) and maintain it for the specified duration (e.g., 66 minutes), allowing for the formation of methylolurea intermediates.[1]

  • Acidic Condensation: After the first stage, cool the mixture slightly. Carefully and gradually add dilute sulfuric acid to adjust the pH down to the target acidic range (e.g., pH 3.3).[1][8] This step is exothermic and will catalyze the condensation to form MDU.

  • Second Stage Reaction & Precipitation: A white, gelatinous substance should begin to form and precipitate as the condensation reaction proceeds.[1]

  • Product Isolation and Drying: Once the reaction is complete, transfer the entire mixture to a beaker and allow the product to settle. Isolate the solid product and transfer it to a glass dish.

  • Drying: Dry the product in an oven at a controlled temperature (e.g., 90°C for 3 hours) to remove residual water.[1][8]

Visualizations

experimental_workflow Experimental Workflow for MDU Synthesis cluster_prep Preparation cluster_reaction Reaction Stages cluster_finish Product Finishing reactants 1. Mix Urea & Formaldehyde Solution ph_alkaline 2. Adjust pH to ~9.0 (e.g., with 2% NaOH) reactants->ph_alkaline alk_cond 3. Alkaline Condensation (e.g., 42.5°C, 66 min) ph_alkaline->alk_cond ph_acid 4. Adjust pH to ~3.3 (e.g., with H₂SO₄) alk_cond->ph_acid acid_cond 5. Acidic Condensation & Precipitation ph_acid->acid_cond isolation 6. Isolate Precipitate acid_cond->isolation drying 7. Dry Product (e.g., 90°C, 3h) isolation->drying product Final MDU Product drying->product

Caption: A flowchart illustrating the key stages of this compound (MDU) synthesis.

reaction_pathway MDU Synthesis Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side-Products urea Urea formaldehyde Formaldehyde mmu Monomethylolurea urea->mmu + OH⁻ (Step 1) formaldehyde->mmu + OH⁻ (Step 1) mdu This compound (MDU) mmu->mdu + Urea + H⁺ (Step 2) dmtu Dimethylenetriurea (DMTU) mdu->dmtu + Monomethylolurea + H⁺

Caption: The chemical reaction pathway for the formation of MDU and higher polymers.

References

Navigating the Nuances of pH in Methylenediurea Synthesis and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the critical role of pH in the synthesis and stability of methylenediurea (MDU). Understanding and controlling pH is paramount to achieving desired product yields, purity, and shelf-life. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Inappropriate pH during condensation: The condensation of hydroxymethylurea to form MDU is highly dependent on an acidic pH. If the pH is too high (neutral or alkaline), the reaction will be significantly slower or may not proceed at all.Ensure the pH of the reaction mixture is adjusted to the optimal acidic range (typically pH 4-5) during the condensation step. Use a calibrated pH meter for accurate measurements.
Premature precipitation of reactants: A sudden or poorly controlled drop in pH can lead to the rapid, uncontrolled polymerization and precipitation of urea-formaldehyde products, trapping reactants and reducing the yield of MDU.Lower the pH gradually while maintaining vigorous stirring to ensure homogeneous mixing. Consider the use of a buffer system to maintain a stable pH.
Formation of Insoluble Polymers Excessively low pH: Very strong acidic conditions (pH < 3) can accelerate the condensation reaction to a point where larger, insoluble urea-formaldehyde polymers are preferentially formed over MDU.Maintain the pH within the optimal range of 4-5. Avoid "hot spots" of high acidity by ensuring efficient mixing during acid addition.
Product Instability/Degradation Storage at acidic pH: The methylene bridge in MDU is susceptible to acid-catalyzed hydrolysis, the reverse reaction of its synthesis. Storing MDU in an acidic environment will lead to its degradation back to urea and formaldehyde.After synthesis and purification, ensure the final MDU product is stored in a neutral or slightly alkaline environment (pH 7-8) to minimize hydrolysis.
Presence of acidic impurities: Residual acidic catalysts or byproducts from the synthesis can lower the pH of the stored product, leading to instability.Thoroughly wash and neutralize the MDU product after synthesis to remove any acidic residues. Confirm the pH of the final product before storage.
Inconsistent Reaction Times Fluctuations in pH: Small variations in pH can have a significant impact on the rate of the condensation reaction, leading to inconsistent batch-to-batch reaction times.Implement strict pH monitoring and control throughout the synthesis process. Automated pH controllers can be beneficial for larger scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound synthesis?

A1: The synthesis of this compound is typically a two-stage process. The initial reaction of urea and formaldehyde to form hydroxymethylurea is carried out under alkaline conditions (pH 8-9). The subsequent condensation of hydroxymethylurea to form the methylene bridge of MDU is most efficient in an acidic environment, with an optimal pH range of 4-5.[1]

Q2: Why is the synthesis of this compound a two-stage pH process?

A2: The two-stage pH process is necessary because the initial addition reaction (hydroxymethylation) is favored under alkaline conditions, while the subsequent condensation reaction to form the methylene linkage is catalyzed by acid.[1] Attempting the synthesis in a single pH environment would result in a significantly lower yield and the formation of undesirable byproducts.

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to acid-catalyzed hydrolysis, particularly in the pH range of 3-5.[2][3] In this acidic environment, the methylene bridge can be cleaved, breaking down MDU into urea and monomethylolurea. For long-term stability, MDU should be stored under neutral to slightly alkaline conditions.

Q4: Can I use any acid to adjust the pH for the condensation step?

A4: While various acids can be used to lower the pH, it is important to choose one that does not introduce interfering ions or catalyze unwanted side reactions. Commonly used acids include sulfuric acid and formic acid. The choice of acid may also depend on the desired final product specifications and downstream applications.

Q5: What are the consequences of not controlling the pH during synthesis?

A5: Lack of pH control can lead to a number of issues, including low product yield, the formation of insoluble and unusable polymers, inconsistent product quality, and potential safety hazards due to runaway reactions. Precise pH management is a critical parameter for a successful and reproducible synthesis.

Quantitative Data

pH Effects on Urea-Formaldehyde (UF) Resin Properties
pHSpecific Viscosity (relative to 40% sucrose)Gel TimeAdhesive Strength
2HighRapidLow
4.5ModerateRapidModerate
5ModerateIncreasingHigh
7MinimumMaximumLowest
8HighDecreasingHigh

Data adapted from studies on UF adhesives, which demonstrate the critical influence of pH on reaction kinetics and final product properties.[4]

Hydrolysis of this compound

The rate of hydrolysis of this compound is directly proportional to the hydrogen ion concentration in the pH range of 3 to 5.[2][3] This indicates that as the pH decreases within this range (i.e., as the solution becomes more acidic), the rate of MDU degradation increases significantly.

Experimental Protocols

Synthesis of this compound (Two-Stage pH Method)

Materials:

  • Urea

  • Formaldehyde solution (37%)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

  • Distilled water

  • Reaction vessel with stirring and temperature control

  • Calibrated pH meter

Procedure:

  • Hydroxymethylation (Alkaline Stage):

    • Charge the reaction vessel with the formaldehyde solution.

    • Adjust the pH of the formaldehyde solution to 8-9 using the NaOH solution.

    • Gradually add urea to the formaldehyde solution while maintaining the temperature at approximately 60-70°C.

    • Continue stirring the mixture at this temperature and pH for 1 hour to allow for the formation of hydroxymethylurea.

  • Condensation (Acidic Stage):

    • Cool the reaction mixture to 50-60°C.

    • Slowly and with vigorous stirring, add the H₂SO₄ solution to adjust the pH to 4-5. Monitor the pH closely to avoid over-acidification.

    • Maintain the reaction at this temperature and pH. The reaction time will vary depending on the desired degree of condensation. Monitor the reaction progress by measuring viscosity or by taking samples for analysis.

    • Once the desired endpoint is reached, neutralize the reaction mixture to a pH of 7-8 with NaOH solution to quench the reaction and stabilize the product.

  • Purification:

    • The resulting MDU may be purified by precipitation, filtration, and washing with distilled water to remove unreacted starting materials and salts.

    • Dry the purified MDU under vacuum at a low temperature.

Studying the pH-Dependent Stability of this compound

Materials:

  • Purified this compound

  • A series of buffer solutions covering a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8)

  • Constant temperature bath or incubator

  • Analytical method for quantifying MDU (e.g., HPLC, NMR)

Procedure:

  • Prepare solutions of MDU of a known concentration in each of the buffer solutions.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At regular time intervals, withdraw an aliquot from each solution.

  • Quantify the concentration of MDU remaining in each aliquot using a validated analytical method.

  • Plot the concentration of MDU as a function of time for each pH value.

  • Determine the rate of hydrolysis at each pH by calculating the initial rate from the concentration vs. time plots.

Visualizations

MDU_Synthesis_Pathway Urea Urea HMU Hydroxymethylurea Urea->HMU Formaldehyde Formaldehyde Formaldehyde->HMU MDU This compound HMU->MDU Water Water MDU->Water Experimental_Workflow start Start prep_buffers Prepare Buffer Solutions (pH 3-8) start->prep_buffers prep_mdu_solutions Prepare MDU Solutions in Buffers prep_buffers->prep_mdu_solutions incubate Incubate at Constant Temperature prep_mdu_solutions->incubate sample Sample at Time Intervals incubate->sample sample->incubate Continue Incubation analyze Quantify MDU (e.g., HPLC) sample->analyze plot Plot [MDU] vs. Time analyze->plot calculate_rate Calculate Hydrolysis Rate plot->calculate_rate end End calculate_rate->end pH_Influence_Logic cluster_synthesis Synthesis cluster_stability Stability pH pH Level synthesis_rate Condensation Rate pH->synthesis_rate Acidic (4-5) accelerates polymer_formation Insoluble Polymer Formation pH->polymer_formation Too acidic (<3) increases hydrolysis_rate Hydrolysis Rate pH->hydrolysis_rate Acidic (3-5) accelerates mdu_yield MDU Yield synthesis_rate->mdu_yield Optimal rate increases mdu_stability MDU Stability hydrolysis_rate->mdu_stability Higher rate decreases

References

Technical Support Center: Methylenediurea Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the formation of methylenediurea. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to address common challenges related to the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the formation of this compound?

Temperature is a critical parameter in the synthesis of this compound (MDU) from urea and formaldehyde. It directly influences the reaction rate, the degree of polymerization, and the formation of byproducts. The reaction is exothermic, meaning it releases heat, which necessitates careful temperature control.[1] Generally, higher temperatures accelerate the condensation reaction that forms the methylene bridges between urea molecules.[1][2] However, excessively high temperatures can lead to the formation of more complex, insoluble polymers and undesired side products.

Q2: What is the optimal temperature range for this compound synthesis?

The optimal temperature depends on the desired product characteristics, such as the degree of polymerization.

  • For controlled synthesis of MDU and other short-chain urea-formaldehyde products, studies have identified optimal temperatures in the range of 42-45°C.[3][4] One study determined an optimal reaction temperature of 42.5°C for specific slow-release fertilizer properties.[3] Another study optimizing for different properties found 43.5°C to be ideal.[4]

  • For the production of urea-formaldehyde resins, which involves more extensive polymerization, higher temperatures between 70°C and 90°C are often used.[1]

  • The synthesis of urea itself from ammonia and carbon dioxide occurs at much higher temperatures, typically between 185°C and 200°C.[5]

Q3: How does temperature impact the reaction kinetics and activation energy?

The formation of methylene linkages is a hydrogen ion-catalyzed bimolecular reaction between an amidomethylol group (from the initial reaction of urea and formaldehyde) and an amide group.[2] The reaction rate is highly dependent on temperature. The activation energy for the formation of these methylene linkages has been reported to be approximately 15 kcal/mole.[2][6] The hydrolysis of this compound, the reverse reaction, is also temperature-dependent and has a higher activation energy of about 19.5 kcal/mole.[6][7]

Q4: What are the common side products, and how does temperature influence their formation?

Besides this compound (MDU), the reaction can produce longer-chain polymers like dimethylenetriurea (DMTU) and trimethylenetetraurea (TMTU).[3] Higher temperatures and longer reaction times generally favor the formation of these higher molecular weight polymers.[3] At very high temperatures (above 250°C), urea and its byproducts can decompose to form compounds like ammelide and ammeline.[8]

Troubleshooting Guide

Issue: Low Yield of Desired this compound Product

Possible Cause Suggestion
Temperature Too Low The reaction rate may be too slow. Gradually increase the reaction temperature in 5°C increments, staying within the recommended range (e.g., 40-50°C) to avoid excessive polymerization.[4]
Temperature Too High Excessive heat can promote the formation of longer-chain, insoluble polymers instead of MDU. Verify your temperature control system and consider reducing the setpoint.[1]
Incorrect pH The reaction is acid-catalyzed.[1][2] A low reaction rate can occur if the pH is too high. Conversely, a pH that is too low can accelerate the reaction uncontrollably. The optimal final pH is often in the acidic range of 3-5.[3][7][9]
Inaccurate Reagent Ratio The urea-to-formaldehyde (U/F) molar ratio significantly impacts the products formed.[1][3] An optimal U/F ratio is often found to be around 1.3 to 1.7.[3][4][9]

Issue: Premature Formation of Insoluble Precipitates (Poor Solubility)

Possible Cause Suggestion
Excessive Reaction Temperature High temperatures promote rapid and extensive polymerization, leading to insoluble products.[1] Ensure the water bath or heating mantle provides uniform heating and that there are no "hot spots."
Reaction Time is Too Long Extended reaction times, even at optimal temperatures, can lead to the formation of higher polymers with lower solubility.[3] Monitor the reaction and quench it once the desired product concentration is reached.
pH is Too Low Strongly acidic conditions can aggressively catalyze the polymerization, leading to rapid precipitation.[9] Buffer the reaction medium or adjust the acid addition rate carefully.

Issue: Poor Reproducibility Between Experiments

Possible Cause Suggestion
Inconsistent Temperature Control The reaction is exothermic, which can cause the temperature to rise if not properly controlled.[1] Use a calibrated temperature probe and a reliable heating/cooling system (e.g., a temperature-controlled water bath) to maintain a stable temperature.[3]
Variations in pH Adjustment The timing and rate of pH adjustment are crucial. Develop a standardized procedure for adding the acid or base catalyst to ensure consistency.[3]
Inconsistent Stirring/Agitation Poor mixing can lead to localized temperature and concentration gradients, affecting the reaction outcome. Use a consistent and adequate stirring speed throughout the synthesis.

Data Presentation: Synthesis Parameters

The following tables summarize optimal conditions for urea-formaldehyde synthesis from various studies, highlighting the importance of temperature.

Table 1: Optimized Reaction Conditions for Urea-Formaldehyde (UF) Synthesis

Parameter Study 1 [3]Study 2 [4]Study 3 [9]
Optimal Temperature 42.5 °C43.5 °C45 °C
Optimal Reaction Time 66.2 min1.64 h (98.4 min)1.64 h (98.4 min)
Optimal U/F Molar Ratio 1.681.331.3
Optimal Final pH 3.3Not specified4.0

Table 2: Thermal Decomposition Stages of Urea-Formaldehyde Products

Temperature Range Event Reference
~140-160 °CInitial mass loss[9]
160-220 °CSecond stage of mass loss[9]
190-250 °CBiuret decomposition, formation of cyanuric acid and ammelide[8]
250-360 °CSublimation of cyanuric acid[8]
> 360 °CDecomposition of high-temperature products (ammelide, ammeline)[8]

Experimental Protocols

General Protocol for the Synthesis of this compound and Related Oligomers

This protocol is a generalized procedure based on methodologies described in the literature.[3][9] Researchers should adapt it based on their specific experimental goals.

Materials:

  • Urea

  • Formaldehyde solution (e.g., 37%)

  • Sodium hydroxide (NaOH) solution (e.g., 2%) for pH adjustment

  • Sulfuric acid (H₂SO₄) or other acid catalyst for pH adjustment

  • Three-necked flask

  • Condenser

  • Temperature-controlled water bath

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Reagent Preparation: Accurately weigh the required amounts of urea and formaldehyde solution to achieve the desired U/F molar ratio (e.g., 1.3-1.7).

  • Initial Reaction (Hydroxymethylation):

    • Add the urea and formaldehyde solution to the three-necked flask equipped with a condenser and magnetic stirrer.

    • Place the flask in the temperature-controlled water bath.

    • Adjust the initial pH of the solution to alkaline (e.g., pH 9.0) using the NaOH solution. This favors the formation of methylolureas.

  • Temperature Control: Heat the mixture to the target reaction temperature (e.g., 43°C). Maintain this temperature consistently throughout the reaction.

  • Condensation Reaction:

    • Once the target temperature is reached, begin the condensation reaction by adjusting the pH to the desired acidic level (e.g., pH 3-5) by slowly adding dilute sulfuric acid. This step is critical and initiates the formation of methylene bridges.

    • Maintain the reaction at the set temperature for the specified duration (e.g., 60-100 minutes). The solution may become cloudy or a precipitate may form as MDU and other polymers are generated.

  • Product Isolation:

    • After the reaction time has elapsed, stop the heating.

    • The product can be isolated by transferring the mixture to a dish and drying it. A typical drying procedure involves heating at 90°C for a few hours, followed by drying at a lower temperature (e.g., 55°C) to a constant weight.[9]

  • Characterization: The final product should be characterized using appropriate analytical techniques, such as scanning electron microscopy (SEM) for morphology or thermal analysis (TGA/DSC) to assess thermal stability.[3][9]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis reagents 1. Prepare Reagents (Urea, Formaldehyde) ph_adjust1 2. Initial pH Adjustment (to ~9.0 with NaOH) reagents->ph_adjust1 heating 3. Heat to Target Temp (e.g., 43°C) ph_adjust1->heating ph_adjust2 4. Acid Condensation (Adjust pH to 3-5) heating->ph_adjust2 Critical Step maintain 5. Maintain Temp & Time (e.g., 60-100 min) ph_adjust2->maintain isolate 6. Isolate Product (Drying) maintain->isolate characterize 7. Characterize (SEM, TGA, etc.) isolate->characterize

Caption: General experimental workflow for MDU synthesis.

reaction_pathway Effect of Temperature on UF Polymerization U Urea MMU Monomethylolurea (Intermediate) U->MMU pH ~9 (Addition) F Formaldehyde F->MMU pH ~9 (Addition) MDU This compound (MDU) Desired Product MMU->MDU Low Temp (40-50°C) + Acid Catalyst Polymer Insoluble High Polymers MMU->Polymer Uncontrolled Reaction DMTU Dimethylenetriurea (DMTU) MDU->DMTU Higher Temp or Longer Time DMTU->Polymer Excess Temp (e.g., > 90°C)

Caption: Reaction pathway showing temperature influence.

References

Technical Support Center: Improving the Nitrogen Use Efficiency of Methylenediurea (MDU)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with methylenediurea (MDU) and striving to improve its nitrogen use efficiency (NUE).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation with MDU, presented in a question-and-answer format.

Issue 1: Slower than Expected Nitrogen Release

  • Question: My experiment is showing a much slower rate of nitrogen mineralization from MDU than anticipated. What are the potential causes and how can I troubleshoot this?

    Answer: Slower than expected nitrogen release from MDU is a common issue and can be attributed to several factors, primarily related to microbial activity. The breakdown of MDU is largely a microbial process.[1][2][3] Here are the key factors to investigate:

    • Low Microbial Biomass or Activity: The soil or medium you are using may have a low population of microorganisms capable of degrading MDU.[1][2]

      • Troubleshooting:

        • Assess Microbial Activity: You can perform a general microbial activity assay, such as dehydrogenase activity, to gauge the overall microbial health of your soil.

        • Inoculation: Consider inoculating your experimental system with soil that has a known history of MDU application, as this may harbor a more robust population of MDU-degrading microbes.[1]

        • Organic Matter: Ensure your soil has sufficient organic matter, which supports a healthy microbial community.[4]

    • Suboptimal Environmental Conditions: Microbial activity is highly dependent on environmental factors.

      • Troubleshooting:

        • Temperature: Ensure the incubation temperature is optimal for microbial activity. Mineralization rates of MDU increase with higher temperatures.[1][5] For example, one study showed that 63% of MDU nitrogen was mineralized at 30°C compared to 52% at 20°C over six months.[1]

        • Moisture: Soil moisture should be maintained at an optimal level, typically around 60-75% of water-holding capacity, to facilitate microbial function.[6][7]

        • pH: The pH of your soil or medium can influence microbial populations and enzyme activity. While some studies suggest pH has a limited effect on MDU degradation, extreme pH values can inhibit microbial growth.[1][3]

    • MDU Formulation: The physical and chemical properties of the MDU itself can affect its release characteristics.

      • Troubleshooting:

        • Polymer Chain Length: MDU is a condensation product of urea and formaldehyde, and longer polymer chains are less soluble and break down more slowly.[3][8] Verify the specifications of your MDU source.

        • Particle Size: While some research indicates particle size has no pronounced effect, it could be a contributing factor in some soil types.[3]

Issue 2: Faster than Expected Nitrogen Release

  • Question: The nitrogen from my MDU is being released much more quickly than I expected for a slow-release compound. What could be causing this?

    Answer: Rapid nitrogen release from MDU can negate its slow-release benefits and may be caused by the following:

    • High Microbial Activity: A highly active and adapted microbial community can accelerate the degradation of MDU.[1]

      • Troubleshooting:

        • Characterize the Soil: Analyze the microbial biomass and activity of your soil. Soils with a long history of organic amendments or specific crop rotations may have enhanced microbial populations.

        • Consider Sterilized Controls: To confirm the role of microbes, include a sterilized soil control in your experiment. Note that sterilization can alter soil chemistry.[9]

    • Favorable Environmental Conditions: Optimal conditions will speed up microbial processes.

      • Troubleshooting:

        • Review Incubation Parameters: Check if your experimental temperature and moisture levels are on the higher end of the optimal range for microbial activity, as this will accelerate MDU breakdown.[1][5]

    • Chemical Hydrolysis: Under certain conditions, non-enzymatic degradation can occur.

      • Troubleshooting:

        • Soil pH: MDU can be unstable under acidic conditions, leading to non-enzymatic hydrolysis.[2][10] Measure and monitor the pH of your soil or medium throughout the experiment. The rate of hydrolysis is directly proportional to the hydrogen ion concentration in the pH range of 3-5.[10]

Issue 3: Inconsistent or Irreproducible Results

  • Question: I am getting highly variable results between replicates in my MDU incubation studies. What are the likely sources of this inconsistency?

    Answer: Inconsistent results in incubation studies often stem from a lack of homogeneity and precise control over experimental conditions.

    • Heterogeneity of Soil Samples: Soil is a complex and heterogeneous medium.

      • Troubleshooting:

        • Thorough Mixing: Ensure your bulk soil sample is thoroughly homogenized before weighing out individual replicates.

        • Sieving: Sieve the soil to remove large particles and ensure a uniform texture.[11]

        • Consistent Sampling: When taking subsamples for analysis, use a consistent and representative sampling technique.

    • Inconsistent Environmental Conditions: Small variations in the incubation environment can lead to different rates of microbial activity.

      • Troubleshooting:

        • Uniform Temperature and Moisture: Ensure all replicates are incubated under identical temperature and moisture conditions. Check for temperature gradients within your incubator.

        • Controlled Aeration: Maintain consistent aeration across all samples, as oxygen availability affects microbial respiration.

    • Analytical Errors: Inaccuracies in the measurement of nitrogen can contribute to variability.

      • Troubleshooting:

        • Standardize Analytical Procedures: Use a consistent and validated method for nitrogen extraction and quantification.

        • Include Controls and Standards: Run appropriate controls (e.g., soil without MDU) and calibration standards with each batch of samples.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in experimental design and interpretation.

Table 1: Effect of Temperature on MDU Nitrogen Mineralization

Temperature (°C)Percent N Mineralized (6 months)Reference
2052%[1]
3063%[1]

Table 2: Factors Influencing Soil Urease Activity

FactorEffect on Urease ActivityReference
Soil Organic CarbonPositive Correlation[12]
Total NitrogenPositive Correlation[12]
Salinity (EC)Negative Correlation[12]
Soil pHVariable, often negatively correlated[4]
Mean Annual TemperatureNegative Correlation[13]
Mean Annual PrecipitationNegative Correlation[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to MDU nitrogen use efficiency.

Protocol 1: Soil Incubation Study to Determine MDU Nitrogen Mineralization Rate

  • Objective: To quantify the rate of nitrogen release from MDU in a controlled laboratory setting.

  • Materials:

    • Air-dried soil, sieved to <2 mm

    • This compound (MDU)

    • Incubation vessels (e.g., 250 mL glass jars with lids that allow for gas exchange)

    • Deionized water

    • 2 M Potassium Chloride (KCl) extraction solution

    • Analytical balance, incubator, shaker, centrifuge, and spectrophotometer or autoanalyzer.

  • Procedure:

    • Soil Preparation:

      • Characterize the soil for baseline properties including pH, organic carbon, total nitrogen, and initial ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations.

      • Determine the water holding capacity (WHC) of the soil.

    • Experimental Setup:

      • For each treatment (e.g., control soil, soil + MDU), weigh 100 g of air-dried soil into triplicate incubation vessels.

      • Add MDU to the treatment vessels at a rate equivalent to a realistic field application (e.g., 200 mg N per kg of soil).

      • Thoroughly mix the MDU into the soil.

    • Incubation:

      • Adjust the moisture content of the soil in each vessel to 60% of WHC with deionized water.

      • Place the vessels in an incubator at a constant temperature (e.g., 25°C).

      • Maintain soil moisture by periodically weighing the vessels and adding deionized water to compensate for evaporative losses.

    • Sampling and Extraction:

      • At designated time points (e.g., 0, 7, 14, 28, 56, and 84 days), remove the triplicate vessels for each treatment.

      • From each vessel, take a 10 g subsample of moist soil.

      • Add 100 mL of 2 M KCl to the soil subsample in an extraction flask.

      • Shake the flasks for 1 hour at 200 rpm.

      • Filter the soil suspension or centrifuge to obtain a clear extract.

    • Nitrogen Analysis:

      • Analyze the extracts for NH₄⁺-N and NO₃⁻-N concentrations using colorimetric methods or an autoanalyzer.

    • Calculations:

      • Calculate the net N mineralized at each time point by subtracting the inorganic N (NH₄⁺ + NO₃⁻) in the control soil from that in the MDU-treated soil.

Protocol 2: Assessing Plant Uptake of Nitrogen from ¹⁵N-Labeled MDU

  • Objective: To trace the movement of nitrogen from MDU into the plant and quantify the nitrogen use efficiency.

  • Materials:

    • ¹⁵N-labeled this compound

    • Potting medium (soil or soilless mix)

    • Pots for plant growth

    • Test plant species (e.g., ryegrass, maize)

    • Drying oven, plant grinder, isotope ratio mass spectrometer (IRMS).

  • Procedure:

    • Experimental Setup:

      • Fill pots with a known weight of the potting medium.

      • Apply ¹⁵N-labeled MDU to the treatment pots at a specific rate. Include control pots with no MDU and pots with unlabeled MDU.

      • Thoroughly mix the MDU into the top layer of the medium.

    • Plant Growth:

      • Sow seeds or transplant seedlings of the chosen plant species into the pots.

      • Grow the plants under controlled conditions (greenhouse or growth chamber) with adequate light, water, and other nutrients (except nitrogen, which is supplied by the MDU).

    • Harvesting:

      • At one or more time points during the plant's growth cycle, harvest the above-ground biomass (shoots) and, if desired, the roots.

      • Carefully wash the roots to remove any adhering potting medium.

    • Sample Preparation:

      • Dry the plant material (shoots and roots separately) in an oven at 65°C to a constant weight to determine the dry matter yield.

      • Grind the dried plant material to a fine powder.

    • Isotope Analysis:

      • Analyze the powdered plant samples for total nitrogen concentration and ¹⁵N abundance (atom %) using an IRMS.

    • Calculations:

      • Nitrogen Derived from Fertilizer (Ndff): Ndff (%) = [(atom % ¹⁵N excess in plant) / (atom % ¹⁵N excess in fertilizer)] x 100

      • Nitrogen Use Efficiency (NUE): NUE (%) = [(Total N in plant x Ndff %) / (Rate of N applied)] x 100

Visualizations

MDU Microbial Degradation Pathway

MDU_Degradation cluster_microbial Microbial Degradation MDU This compound (MDU) Urea Urea MDU->Urea This compound Deaminase Formaldehyde Formaldehyde MDU->Formaldehyde This compound Deaminase Ammonia Ammonia (NH₃) Urea->Ammonia Urease Plant_Uptake Plant Uptake (NH₄⁺, NO₃⁻) Ammonia->Plant_Uptake CO2 Carbon Dioxide (CO₂) Formaldehyde->CO2 Formaldehyde Dehydrogenase

Caption: Microbial degradation pathway of this compound (MDU) in soil.

Experimental Workflow for MDU Nitrogen Use Efficiency

NUE_Workflow start Start: Experimental Design setup Pot Experiment Setup (Soil + ¹⁵N-MDU) start->setup growth Plant Growth (Controlled Environment) setup->growth harvest Harvest Plant Biomass (Shoots & Roots) growth->harvest prep Sample Preparation (Drying & Grinding) harvest->prep analysis IRMS Analysis (Total N & ¹⁵N Abundance) prep->analysis calc Data Calculation (Ndff & NUE) analysis->calc end End: Assess NUE calc->end

Caption: Workflow for assessing plant nitrogen use efficiency from ¹⁵N-labeled MDU.

References

Technical Support Center: Methylenediurea (MDU) Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methylenediurea (MDU) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and scale-up of MDU.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during MDU synthesis?

A1: The production of this compound requires precise control over several key parameters to ensure desired product quality and yield. These include temperature, pH, reaction time, and the molar ratio of urea to formaldehyde (U/F).[1][2] Inconsistent control of these variables can lead to variations in the polymer chain length and solubility of the final product.

Q2: What is the underlying reaction mechanism for MDU formation?

A2: The synthesis of MDU occurs through the condensation reaction of urea and formaldehyde. The process is typically initiated by the formation of monomethylolurea. This intermediate then reacts with additional urea to form a methylene bridge, resulting in this compound.[3] This reaction is reversible and can be catalyzed by both acids and bases.[3][4][5]

Q3: How can I control the degree of polymerization in my MDU synthesis?

A3: Controlling the degree of polymerization is crucial as it influences the solubility and nitrogen release characteristics of the final product. Key strategies for control include:

  • Adjusting the Urea/Formaldehyde (U/F) Molar Ratio: A lower U/F ratio tends to favor the formation of higher molecular weight polymers.[1] A U/F ratio of 1.3 has been identified as optimal in some studies for achieving a balance of insoluble nitrogen content.[1]

  • Precise pH Control: The pH of the reaction medium significantly impacts the condensation reaction. Acidic conditions generally promote methylene bridge formation.[5]

  • Reaction Time and Temperature: Careful control of reaction time and temperature can prevent excessive polymerization and potential gelation.[6]

Q4: What are common side reactions, and how can they be minimized?

A4: A primary challenge in MDU synthesis is the formation of longer-chain methylene urea polymers, such as dimethylenetriurea and trimethylenetetraurea.[1] While desirable for some controlled-release fertilizer applications, excessive polymerization can be a challenge if pure MDU is the target. To minimize these side reactions, strict adherence to the optimized U/F ratio, pH, and temperature is essential.

Q5: What analytical techniques are recommended for characterizing MDU products?

A5: The characterization of MDU and its related polymers is essential for quality control. Commonly used analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify MDU and other methylene urea oligomers.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized products.[2]

  • Elemental Analysis: To determine the nitrogen content.[8]

  • Solubility Testing: Characterizing the product's solubility in cold and hot water is a common method to assess the distribution of polymer chain lengths and predict nitrogen release characteristics.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of MDU - Incorrect Urea/Formaldehyde (U/F) molar ratio.- Suboptimal pH for the condensation reaction.- Reaction time is too short.- Optimize the U/F ratio. A common starting point is a U/F ratio of 1.3.[1]- Adjust the pH to the optimal range for the condensation step (typically acidic).[5]- Increase the reaction time and monitor the progress using an appropriate analytical method.
Product is Insoluble or Gels Prematurely - Excessive polymerization due to low pH, high temperature, or prolonged reaction time.- Low U/F molar ratio.- Carefully control the pH and temperature to avoid overly aggressive reaction conditions.[6]- Quench the reaction at the appropriate time to prevent further polymerization.- Increase the U/F molar ratio to favor the formation of shorter-chain polymers.[1]
High Levels of Unreacted Urea or Formaldehyde - Incomplete reaction due to insufficient reaction time or improper temperature.- Reversibility of the reaction.[3]- Increase the reaction time or temperature within the optimal range.- Consider a two-step process with distinct conditions for the initial methylolation and subsequent condensation.
Inconsistent Product Quality Between Batches - Poor control over reaction parameters (temperature, pH, reactant addition rate).- Variations in raw material quality.- Implement strict process controls for all critical parameters.- Ensure consistent quality of urea and formaldehyde raw materials.
Formation of Undesired Byproducts - Side reactions occurring due to localized "hot spots" or pH gradients.- Ensure uniform mixing and heat distribution throughout the reactor.- Control the rate of reactant addition to maintain homogeneity.

Experimental Protocols

General Laboratory Synthesis of this compound

This protocol outlines a general procedure for the synthesis of MDU. Optimization of specific conditions may be required based on desired product specifications.

Materials:

  • Urea

  • Formaldehyde solution (e.g., 37 wt%)

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Sulfuric Acid (H₂SO₄) or other acid (for pH adjustment)

  • Distilled water

Procedure:

  • Methylolation (Alkaline Step):

    • Charge the desired amount of formaldehyde solution into a reaction vessel equipped with a stirrer and temperature control.

    • Adjust the pH to alkaline conditions (e.g., pH ≥ 9) using a NaOH solution.[1]

    • Gradually add the urea while maintaining the temperature (e.g., 50°C).[8]

    • Allow the reaction to proceed for a set time (e.g., 50 minutes) to form methylolureas.[8]

  • Condensation (Acidic Step):

    • Cool the reaction mixture.

    • Adjust the pH to acidic conditions (e.g., pH 4) using an acid like H₂SO₄ to catalyze the condensation reaction.[1]

    • The reaction is exothermic; maintain temperature control.

    • Continue stirring for the desired reaction time, which will influence the degree of polymerization.[8]

  • Product Isolation and Drying:

    • A white precipitate of methylene urea polymers will form.

    • Transfer the product to a suitable container for drying.

    • Dry the product in an oven at a controlled temperature (e.g., initially at 90°C, then reduced to 55°C) until a constant weight is achieved.[1]

Visualizations

MDU_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Urea Urea Monomethylolurea Monomethylolurea Urea->Monomethylolurea + Formaldehyde (Alkaline pH) Formaldehyde Formaldehyde Formaldehyde->Monomethylolurea MDU This compound (MDU) Monomethylolurea->MDU + Urea (Acidic pH) Higher_Polymers Higher Methylene Urea Polymers MDU->Higher_Polymers + Monomethylolurea (Further Condensation)

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow Start Start: Reactant Preparation Methylolation Step 1: Methylolation (Alkaline Conditions) Start->Methylolation Condensation Step 2: Condensation (Acidic Conditions) Methylolation->Condensation pH Adjustment Precipitation Step 3: Product Precipitation Condensation->Precipitation Isolation Step 4: Isolation & Filtration Precipitation->Isolation Drying Step 5: Drying Isolation->Drying Analysis Step 6: Product Analysis (HPLC, NMR, etc.) Drying->Analysis End End: Final Product Analysis->End

Caption: General experimental workflow for MDU synthesis.

References

Technical Support Center: Methylenediurea (MDU) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methylenediurea (MDU) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation during MDU synthesis and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDU) and how is it synthesized?

A1: this compound is a slow-release nitrogen fertilizer and a key intermediate in the production of urea-formaldehyde (UF) resins.[1] It is synthesized through the condensation reaction of urea and formaldehyde. The process typically involves two main stages:

  • Addition Reaction (Methylolation): Under neutral or alkaline conditions (pH 7-9), urea and formaldehyde react to form methylolureas (mono-, di-, and trimethylolurea). This initial reaction is endothermic and requires elevated temperatures to proceed efficiently.[2]

  • Condensation Reaction: In an acidic environment (pH 4-5), the methylolureas undergo condensation to form methylene bridges, creating chains of methylene urea.[2][3] MDU is the shortest chain in this family.

Q2: What are the primary causes of precipitation during MDU synthesis?

A2: Precipitation during MDU synthesis is a common issue that can arise from several factors:

  • Improper pH Control: A sudden drop in pH during the initial addition phase can cause unreacted urea to precipitate.[2] Conversely, excessively acidic conditions during the condensation phase can lead to rapid, uncontrolled polymerization, forming long-chain, insoluble polymethylene ureas.

  • Temperature Fluctuations: A sudden decrease in temperature can lower the solubility of urea and its derivatives, leading to their precipitation.[2] The initial addition reaction is endothermic and requires sufficient heat to initiate and maintain the dissolution of reactants.[2]

  • Incorrect Molar Ratio of Reactants: The molar ratio of urea to formaldehyde (U:F) is a critical parameter. A low U:F ratio (i.e., an excess of formaldehyde) can result in the formation of more highly branched and cross-linked polymers, which are less soluble and prone to precipitation.[4][5][6]

  • Poor Reagent Quality: The use of low-grade or contaminated reagents, particularly formaldehyde, can introduce impurities that may initiate premature or unwanted precipitation of urea.[2]

Q3: How can I control the chain length of the MDU polymer?

A3: Controlling the chain length is crucial for obtaining the desired solubility and slow-release properties. The primary method for controlling polymerization is by adjusting the U:F molar ratio. A higher U:F ratio favors the formation of shorter-chain methylene ureas like MDU and dimethylenetriurea. Additionally, careful control of the reaction time and temperature during the acid condensation step is essential. Shorter reaction times and lower temperatures will generally result in shorter polymer chains.

Q4: What is the role of a catalyst in MDU synthesis?

A4: While the condensation reaction is acid-catalyzed, specific catalysts like ammonium chloride can be used to control the reaction rate.[3] Catalysts can influence the curing time and the final properties of the MDU product.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during MDU synthesis.

Problem Potential Cause Recommended Solution
White precipitate forms immediately after adding urea to formaldehyde solution. 1. Low temperature of the formaldehyde solution.2. Poor quality of formaldehyde.3. Incorrect initial pH (too low).1. Ensure the formaldehyde solution is pre-heated to the recommended reaction temperature (e.g., 40-60°C) before adding urea.2. Use high-purity, stabilized formaldehyde.[2]3. Adjust the initial pH of the formaldehyde solution to the alkaline range (pH 7-9) before adding urea.
Precipitation occurs after the addition of acid for the condensation step. 1. pH was lowered too rapidly or to an excessively low value.2. The reaction mixture was not sufficiently heated during the initial addition stage.3. Incorrect U:F molar ratio (too low).1. Add the acid catalyst slowly and in a controlled manner to reach the target pH (e.g., pH 4-5).2. Ensure the initial methylolation step is complete by maintaining the reaction at the recommended temperature for the specified time before acidification.3. Increase the U:F molar ratio to favor the formation of shorter, more soluble MDU chains.
The final product is a hard, insoluble solid instead of a soluble powder. 1. Over-extended reaction time during the acid condensation stage.2. Reaction temperature during condensation was too high.3. U:F molar ratio was too low, leading to extensive cross-linking.1. Carefully monitor the reaction time during the condensation step and stop the reaction once the desired product characteristics are achieved.2. Maintain a lower temperature during the condensation phase to slow down the polymerization rate.3. Use a higher U:F molar ratio in the initial reaction mixture.
The reaction mixture becomes cloudy and precipitates upon cooling. The solubility of the formed MDU and its oligomers is temperature-dependent.Cool the reaction mixture slowly and with continuous stirring. If a precipitate forms, it may be possible to redissolve it by gentle heating. For isolation, controlled precipitation can be achieved by further cooling.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Researchers should optimize these procedures for their specific equipment and desired product characteristics.

Protocol 1: Two-Stage Synthesis of this compound

Materials:

  • Urea

  • Formaldehyde (37% solution, stabilized)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Sulfuric Acid (H₂SO₄) solution (e.g., 0.5N)

  • Distilled water

Procedure:

  • Addition Stage (Alkaline):

    • In a reaction kettle equipped with a stirrer, condenser, and thermometer, charge the desired amount of formaldehyde solution.

    • Adjust the pH of the formaldehyde solution to 8.0-8.5 using the NaOH solution.

    • Heat the formaldehyde solution to 60°C.

    • Gradually add urea to achieve the desired U:F molar ratio (e.g., 1.5:1).

    • Maintain the reaction mixture at 80-90°C for 30-60 minutes, ensuring all urea dissolves and the methylolation reaction proceeds.[7]

  • Condensation Stage (Acidic):

    • Cool the reaction mixture to 70°C.

    • Slowly add the H₂SO₄ solution to adjust the pH to 4.0-5.0.[8]

    • Observe the reaction for the formation of a white precipitate, which is the MDU product.[3] The time required for precipitation will depend on the specific reaction conditions.

    • Once the desired amount of precipitate has formed, neutralize the reaction by adjusting the pH back to 7.0-7.5 with NaOH solution to quench the condensation reaction.

  • Isolation and Drying:

    • Cool the mixture to room temperature to allow for complete precipitation.

    • Filter the precipitate and wash it with distilled water to remove any unreacted starting materials and salts.

    • Dry the product in an oven at a low temperature (e.g., 50-60°C) to a constant weight.

Visualizing the Process

MDU Synthesis Workflow

MDU_Synthesis_Workflow cluster_addition Addition Stage (Alkaline) cluster_condensation Condensation Stage (Acidic) cluster_isolation Isolation A1 Urea A3 Mix & Heat (pH 8-9) A1->A3 A2 Formaldehyde A2->A3 A4 Methylolureas A3->A4 C2 Condensation (pH 4-5) A4->C2 C1 Acid Catalyst C1->C2 C3 This compound (Precipitate) C2->C3 I1 Neutralization C3->I1 I2 Filtration & Washing I1->I2 I3 Drying I2->I3 I4 Final MDU Product I3->I4

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting Logic for Precipitation

Troubleshooting_Precipitation node_action node_action node_cause node_cause Start Precipitation Occurs Q1 When did it occur? Start->Q1 A1 A1 Q1->A1 During initial mixing A2 A2 Q1->A2 After acid addition C1 Low Temperature Incorrect pH (too low) Poor Reagent Quality A1->C1 Potential Causes S1 Solutions C1->S1 A1_1 A1_1 S1->A1_1 Pre-heat formaldehyde A1_2 A1_2 S1->A1_2 Ensure initial pH is alkaline A1_3 A1_3 S1->A1_3 Use high-purity reagents C2 pH too low/added too fast Incomplete methylolation Low U:F ratio A2->C2 Potential Causes S2 Solutions C2->S2 A2_1 A2_1 S2->A2_1 Add acid slowly A2_2 A2_2 S2->A2_2 Ensure sufficient reaction time/temp in stage 1 A2_3 A2_3 S2->A2_3 Increase U:F ratio

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Enhancing the Biodegradability of Methylenediurea-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylenediurea (MDU)-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biodegradability of these polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms governing the biodegradation of MDU-based polymers?

A1: The biodegradation of MDU-based polymers primarily proceeds through a combination of hydrolytic and enzymatic processes. Initially, hydrolysis may occur, breaking down the polymer chains into smaller, water-soluble oligomers.[1] Subsequently, microorganisms can assimilate these smaller molecules. One study on methylene urea degradation by activated sludge revealed a two-step process for dimethylenetriurea (DMTU), a related polymer: first, microorganisms absorb the dissolved polymer and intracellular enzymes break it down into urea, ammonium, and formaldehyde; second, the released urea is further hydrolyzed into ammonium and carbon dioxide by extracellular urease.[2]

Q2: What key factors influence the biodegradation rate of MDU-based polymers?

A2: Several factors intrinsic to the polymer and its environment influence the biodegradation rate:

  • Molecular Weight and Structure: Higher molecular weight and extensive cross-linking can hinder biodegradation by reducing chain mobility and the accessibility of polymer chains to water and enzymes.[3]

  • Hydrophilicity: Increased hydrophilicity generally leads to faster degradation due to greater water absorption, which is crucial for hydrolysis.[1][4]

  • Crystallinity: The crystalline regions of a polymer are more resistant to degradation than the amorphous regions.[3]

  • Additives: The presence of certain additives can either accelerate or retard biodegradation.[5]

  • Environmental Conditions: Factors such as temperature, pH, moisture, and the specific microbial population present play a significant role.[3]

Q3: How can I strategically modify MDU-based polymers to enhance their biodegradability?

A3: Several strategies can be employed to enhance the biodegradability of MDU-based polymers:

  • Copolymerization: Introducing more readily hydrolyzable or enzymatically cleavable monomers into the polymer backbone can create weak points for degradation. For instance, incorporating ester or carbonate linkages can make the polymer more susceptible to hydrolysis.[3][6]

  • Incorporation of Additives: Blending the polymer with biodegradable additives, such as natural polymers (e.g., starch, cellulose), can enhance its overall biodegradability.[7] Plasticizers can also increase chain mobility and facilitate degradation.

  • Surface Modification: Modifying the surface of the polymer to make it more hydrophilic can accelerate the initial stages of degradation.[8]

  • Control of Molecular Weight and Cross-linking: Synthesizing polymers with lower molecular weights or reduced cross-link density can improve their susceptibility to degradation.[3]

Troubleshooting Guides

Problem 1: Slow or inconsistent degradation rates in vitro.
Possible Cause Troubleshooting Step
Low Hydrophilicity Increase the hydrophilicity of the polymer by copolymerizing with hydrophilic monomers like polyethylene glycol (PEG).[9]
High Crystallinity Modify polymerization conditions to favor the formation of more amorphous regions. Characterize crystallinity using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
Suboptimal pH of Degradation Medium The degradation rate of polymers with hydrolyzable linkages can be pH-dependent. Experiment with a range of pH values to find the optimum for your specific polymer. For instance, the slowest degradation for polylactic acid is observed around pH 4.[10]
Inappropriate Enzyme Concentration If using enzymatic degradation, ensure the enzyme concentration is sufficient. Perform a concentration-response study to determine the optimal enzyme level.
Polymer Processing Effects The method of processing (e.g., film casting, electrospinning) can influence the polymer's morphology and, consequently, its degradation rate. Ensure consistent processing parameters.[1]
Problem 2: Difficulty in characterizing the extent of biodegradation.
Possible Cause Troubleshooting Step
Insensitive Measurement Technique Weight loss measurements can be slow and may not be sensitive enough in the early stages of degradation. Use complementary techniques such as Gel Permeation Chromatography (GPC) to monitor changes in molecular weight, or Scanning Electron Microscopy (SEM) to observe surface erosion.[11]
Interference from Degradation Byproducts Degradation products might interfere with certain analytical methods. Ensure proper sample preparation, such as washing the polymer samples to remove soluble byproducts before analysis.[12]
Complex Degradation Profile The degradation may not be linear. Employ techniques like Thermogravimetric Analysis (TGA) to understand the different stages of degradation.[4]

Data Presentation: Impact of Modifications on Polymer Degradation

Disclaimer: The following data is from studies on urea-formaldehyde (UF) resins and poly(urethane urea)s, which share some chemical similarities with MDU-based polymers. This data is presented for illustrative purposes to demonstrate the potential effects of modifications. Direct extrapolation to MDU-based systems should be done with caution.

Table 1: Effect of Biomass Additives on the Thermal Degradation of Urea-Formaldehyde (UF) Resins

Polymer SystemAdditive (wt%)Activation Energy (Ea) (kJ/mol) - Kissinger MethodActivation Energy (Ea) (kJ/mol) - FWO MethodReference
UF ResinNone185.77185.38[5][13][14]
UF Resin3% Almond Shells188.84193.88[5][13][14]

Note: An increase in activation energy suggests a more stable polymer that requires more energy to degrade.

Table 2: Influence of Copolymer Composition on the Degradation of Poly(ester-carbonate urethane)urea (PECUU)

Polymer Composition (PCL:PHC ratio in soft segment)Degradation Rate (relative to PEUU)Key FindingReference
100:0 (PEUU)BaselineEster bonds lead to faster degradation.[6]
75:25SlowerIncreasing carbonate content slows degradation.[6]
50:50SlowerCarbonate bonds are more resistant to hydrolysis than ester bonds.[6]
25:75Slower[6]
0:100 (PCUU)Slowest[6]

PCL: Poly(caprolactone), PHC: Poly(hexamethylene carbonate), PEUU: Poly(ester urethane)urea, PCUU: Poly(carbonate urethane)urea.

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation Study
  • Sample Preparation: Prepare thin films or small specimens of the MDU-based polymer with known dimensions and weight.

  • Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. Use a sufficient volume of buffer to ensure complete immersion and to avoid saturation with degradation products.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days), remove a set of samples from the buffer.

  • Sample Processing: Gently wash the retrieved samples with deionized water to remove any adsorbed salts and soluble degradation products. Dry the samples to a constant weight in a vacuum oven at a low temperature (e.g., 30°C).

  • Analysis:

    • Weight Loss: Measure the dry weight of the samples and calculate the percentage of weight loss over time.

    • Molecular Weight Changes: Analyze the molecular weight distribution of the polymer using Gel Permeation Chromatography (GPC).

    • Surface Morphology: Examine the surface of the samples for signs of erosion, cracking, or pitting using Scanning Electron Microscopy (SEM).

    • Chemical Changes: Characterize changes in the chemical structure of the polymer using Fourier-Transform Infrared Spectroscopy (FTIR).[12]

Protocol 2: In Vitro Enzymatic Degradation Study
  • Enzyme Selection: Based on the chemical structure of your MDU-based polymer, select relevant enzymes. For urea and amide linkages, urease and proteases are good candidates.

  • Sample Preparation: Prepare polymer samples as described in Protocol 1.

  • Incubation: Immerse the samples in a buffer solution (e.g., Tris-HCl, pH adjusted for optimal enzyme activity) containing a known concentration of the selected enzyme at 37°C. Include a control group in the same buffer without the enzyme.

  • Time Points and Analysis: Follow the same procedure for sample retrieval, processing, and analysis as outlined in Protocol 1. Compare the results from the enzyme-containing and control groups to determine the extent of enzymatic degradation.

Visualizations

Biodegradation_Pathway MDU_Polymer MDU-Based Polymer (Solid State) Hydrolysis Hydrolysis MDU_Polymer->Hydrolysis H2O Soluble_Oligomers Soluble Oligomers + Monomers Hydrolysis->Soluble_Oligomers Microbial_Uptake Microbial Uptake Soluble_Oligomers->Microbial_Uptake Intracellular_Enzymes Intracellular Enzymes Microbial_Uptake->Intracellular_Enzymes Urea Urea Intracellular_Enzymes->Urea Ammonium_Formaldehyde Ammonium + Formaldehyde Intracellular_Enzymes->Ammonium_Formaldehyde Extracellular_Urease Extracellular Urease Urea->Extracellular_Urease Released to aextracellular space Assimilation Assimilation (Biomass, CO2, H2O) Ammonium_Formaldehyde->Assimilation Extracellular_Urease->Assimilation

Caption: Proposed biodegradation pathway for MDU-based polymers.

Experimental_Workflow cluster_modification Polymer Modification Strategies cluster_degradation Degradation Studies cluster_analysis Characterization Copolymerization Copolymerization (e.g., with esters) Hydrolytic Hydrolytic Degradation (PBS, 37°C) Copolymerization->Hydrolytic Enzymatic Enzymatic Degradation (e.g., Urease) Copolymerization->Enzymatic Additives Incorporate Additives (e.g., starch) Additives->Hydrolytic Additives->Enzymatic Surface_Mod Surface Modification (e.g., increase hydrophilicity) Surface_Mod->Hydrolytic Surface_Mod->Enzymatic Weight_Loss Weight Loss Hydrolytic->Weight_Loss GPC GPC (Molecular Weight) Hydrolytic->GPC SEM SEM (Morphology) Hydrolytic->SEM FTIR FTIR (Chemical Structure) Hydrolytic->FTIR Enzymatic->Weight_Loss Enzymatic->GPC Enzymatic->SEM Enzymatic->FTIR

Caption: Workflow for enhancing and evaluating biodegradability.

References

Validation & Comparative

A Comparative Efficacy Analysis of Methylenediurea and Sulfur-Coated Urea

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of enhanced nutrient management and environmental stewardship, slow-release fertilizers (SRFs) have become a cornerstone of modern agriculture and turfgrass management. Among these, methylenediurea (MDU) and sulfur-coated urea (SCU) are prominent alternatives to conventional, fast-release urea. This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and agricultural professionals.

Mechanism of Nitrogen Release: A Fundamental Distinction

The primary difference between this compound and sulfur-coated urea lies in their mechanism of nitrogen release.

This compound (MDU): MDU is a urea-formaldehyde (UF) condensation product, consisting of urea molecules linked by methylene chains of varying lengths.[1] Its nitrogen release is not a physical process but a biological one. Soil microbes, through enzymatic action, gradually break down these polymer chains, mineralizing the organic nitrogen into plant-available forms like ammonium and nitrate.[1][2] The rate of release is dependent on factors that influence microbial activity, such as soil temperature and biological fertility, as well as the ratio of shorter, more soluble chains to longer, insoluble chains.[1][2]

Sulfur-Coated Urea (SCU): SCU is created by encapsulating a urea granule with a layer of molten sulfur, which is often sealed with a wax or polymer layer.[3] The release of nitrogen is primarily a physical process governed by water diffusion. Water vapor penetrates the coating through imperfections, cracks, and pores, dissolving the inner urea.[3] The dissolved nitrogen then diffuses out into the soil. The degradation of the secondary sealant by soil microbes can also influence the release rate.[3] Consequently, the thickness and integrity of the sulfur coating are the main determinants of the nitrogen release pattern.[4]

Visualization of Nitrogen Release Pathways

The following diagram illustrates the distinct nitrogen release mechanisms of MDU and SCU.

G cluster_mdu This compound (MDU) Pathway cluster_scu Sulfur-Coated Urea (SCU) Pathway MDU MDU Fertilizer (Urea-Formaldehyde Polymers) Microbes Soil Microorganisms (Bacteria, Fungi) MDU->Microbes Dependant on Enzymatic Enzymatic Degradation of Polymer Chains Microbes->Enzymatic Mineralization Mineralization Enzymatic->Mineralization NH4_MDU Ammonium (NH₄⁺) Mineralization->NH4_MDU NO3_MDU Nitrate (NO₃⁻) NH4_MDU->NO3_MDU Nitrification Plant_MDU Plant Uptake NH4_MDU->Plant_MDU NO3_MDU->Plant_MDU SCU SCU Granule (Urea core, Sulfur coat) Penetration Penetration via Cracks & Pores SCU->Penetration Water Water Vapor (H₂O) Water->Penetration Dissolution Internal Urea Dissolution Penetration->Dissolution Diffusion N Diffusion Out of Granule Dissolution->Diffusion NH4_SCU Ammonium (NH₄⁺) Diffusion->NH4_SCU NO3_SCU Nitrate (NO₃⁻) NH4_SCU->NO3_SCU Nitrification Plant_SCU Plant Uptake NH4_SCU->Plant_SCU NO3_SCU->Plant_SCU

Caption: Nitrogen release pathways for MDU (biological) and SCU (physical).

Comparative Performance Data

Direct comparative studies testing MDU and SCU under identical conditions are limited. However, by examining their performance against conventional urea in separate studies, we can infer their relative efficacy.

Table 1: Methylene Urea (MDU) vs. Urea in a Sand-Based System with Kentucky Bluegrass

This table summarizes data from a study evaluating N leaching, root/shoot growth, and nitrogen use efficiency (NUE) when MDU and urea were applied at different depths in a sand-based system for establishing Kentucky bluegrass.

ParameterApplication DepthUreaMethylene Urea (MDU)% Change (MDU vs. Urea)
Clipping Yield (g) Surface1.60 1.14-28.8%
22.9 cm0.330.73 +121.2%
NO₃-N Leaching (mg) Surface1.80 2.50+38.9%
22.9 cm2.801.20 -57.1%
NUE for Clipping Yield (g g⁻¹) Surface25.00 20.00-20.0%
22.9 cm5.0013.00 +160.0%
NUE for Total Mass (g g⁻¹) Surface23.75 17.00-28.4%
22.9 cm13.0019.00 +46.2%
Data adapted from Joo et al. (2014). Note: Higher NUE indicates greater efficiency. Lower leaching is environmentally favorable.[5]
Table 2: Sulfur-Coated Urea (SCU) vs. Urea in Wheat Cultivation

This table presents data from a multi-location field experiment in Iran comparing different nitrogen fertilization strategies on wheat grain yield and nitrogen use efficiency (NUE).

Treatment Strategy (150 kg N ha⁻¹)Grain Yield (kg ha⁻¹)Nitrogen Use Efficiency (NUE) (kg grain yield / kg N applied)
Control (No Nitrogen) 2,840N/A
Urea (3-split applications) 4,1608.8
100% SCU (base fertilizer) 3,9217.3
1/3 SCU (base) + 2/3 Urea (split) 4,3309.9
Data adapted from Malakouti et al. (2008).[6][7]

Experimental Protocols

Understanding the methodology behind the data is crucial for its correct interpretation.

Protocol 1: Methylene Urea vs. Urea in Sand-Based System
  • Objective: To evaluate N leaching, growth, and NUE of MDU and urea at four mixing depths (surface, 7.6 cm, 15.2 cm, 22.9 cm) in a sand-based system.[5]

  • Experimental Setup: Columns filled with sand, where Kentucky bluegrass (Poa pratensis L.) was established.[5]

  • Fertilizer Application: Urea and MDU were applied to the columns. Leachate was collected weekly and analyzed for nitrate-nitrogen (NO₃-N).[5]

  • Data Collection: Grass clippings were collected every two weeks, dried, and weighed. Root dry weight was evaluated at the end of the study.[5]

  • NUE Calculation: Nitrogen use efficiency was calculated for clipping yield, root yield, and total mass yield (g of dry matter per g of N applied).[5]

Protocol 2: Sulfur-Coated Urea vs. Urea in Wheat
  • Objective: To evaluate the effect of different nitrogen sources (including SCU) and application timings on wheat grain yield, protein content, and NUE.[6]

  • Experimental Design: A completely randomized block design conducted at 22 different sites across 14 locations.[6]

  • Treatments: Included a no-nitrogen control, split applications of urea, a single pre-plant application of SCU, and a combination of SCU with split urea applications. The total nitrogen rate was 150 kg ha⁻¹.[6]

  • Data Collection: At harvest, grain yield was measured. Grain samples were analyzed for nitrogen content to calculate protein content and N-uptake.[6]

  • NUE Calculation: Nitrogen Use Efficiency was calculated as kg of grain yield increase over control per kg of N applied.[6]

Generalized Experimental Workflow

The diagram below outlines a typical workflow for a comparative fertilizer efficacy study.

G start Define Objective (e.g., Compare MDU vs. SCU) design Experimental Design (e.g., Randomized Block) start->design setup Site/Pot Preparation (Soil analysis, planting) design->setup treatments Fertilizer Application (MDU, SCU, Urea, Control) setup->treatments monitoring In-Season Monitoring (Growth, weather, irrigation) treatments->monitoring collection Data Collection (Biomass, yield, soil/leachate samples) monitoring->collection analysis Lab Analysis (N content, NO₃⁻, NH₄⁺) collection->analysis stats Statistical Analysis (ANOVA, mean separation) analysis->stats report Interpretation & Reporting stats->report

References

A Head-to-Head Battle of Slow-Release Nitrogen: Methylenediurea vs. Polymer-Coated Urea

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for efficient and environmentally sound nitrogen fertilization, researchers and professionals in drug development and agriculture are increasingly turning to enhanced-efficiency fertilizers. Among these, methylenediurea (MDU) and polymer-coated urea (PCU) stand out as leading technologies designed to synchronize nutrient release with plant demand, thereby maximizing uptake and minimizing environmental losses. This guide provides an objective comparison of their performance, supported by experimental data, to inform formulation and research decisions.

At a Glance: MDU vs. PCU

FeatureThis compound (MDU)Polymer-Coated Urea (PCU)
Release Mechanism Microbial hydrolysis and dissolutionTemperature- and moisture-driven diffusion
Primary Release Factors Soil biology, temperature, moistureSoil temperature, moisture
Nutrient Release Pattern Slower initial release, dependent on microbial activityMore predictable, follows a temperature-dependent curve
Environmental Impact Reduced nitrate leaching compared to ureaSignificant reduction in ammonia volatilization, nitrous oxide emissions, and potential for reduced nitrate leaching compared to urea

Nitrogen Release Mechanisms: A Tale of Two Technologies

The fundamental difference between MDU and PCU lies in their nitrogen release mechanisms. MDU relies on the biological and chemical breakdown of its molecular structure, while PCU employs a physical barrier to control the diffusion of urea.

This compound (MDU): A Biological Process

MDU is a slow-release fertilizer created by reacting urea with formaldehyde. This process forms methylene urea polymers of varying chain lengths. The release of nitrogen from MDU is primarily governed by microbial activity in the soil. Soil microbes produce enzymes that hydrolyze the shorter-chain MDU polymers, breaking them down into urea, which is then further hydrolyzed into plant-available ammonium. Longer-chain polymers are more resistant to microbial degradation and release nitrogen more slowly. Temperature and moisture influence the rate of microbial activity and, consequently, the speed of nitrogen release.

Polymer-Coated Urea (PCU): A Physical Barrier

PCU consists of urea granules encapsulated in a semi-permeable polymer coating. The release of nitrogen is controlled by a physical process of diffusion. When the PCU granule comes into contact with soil moisture, water vapor passes through microscopic pores in the coating, dissolving the urea inside. This creates a high concentration of urea solution within the granule, leading to an osmotic potential that drives the dissolved urea out through the pores and into the soil. The rate of this diffusion is primarily regulated by soil temperature, with higher temperatures increasing the release rate to match the accelerated metabolic activity of the plant. The thickness and composition of the polymer coating can be varied to achieve different release longevities.

Nitrogen_Release_Mechanisms cluster_MDU This compound (MDU) Release cluster_PCU Polymer-Coated Urea (PCU) Release MDU MDU Polymers Microbes Soil Microbes & Enzymes MDU->Microbes Hydrolysis Urea_MDU Urea Microbes->Urea_MDU Ammonium_MDU Ammonium (NH4+) (Plant Available) Urea_MDU->Ammonium_MDU Urease Activity PCU_granule PCU Granule (Urea Core + Polymer Coat) Dissolved_Urea Dissolved Urea (inside granule) PCU_granule->Dissolved_Urea Moisture Soil Moisture Moisture->PCU_granule Enters via pores Urea_Soil Urea in Soil Dissolved_Urea->Urea_Soil Diffusion driven by temperature & concentration gradient Ammonium_PCU Ammonium (NH4+) (Plant Available) Urea_Soil->Ammonium_PCU Urease Activity

Figure 1: Nitrogen release mechanisms of MDU and PCU.

Performance Under the Microscope: Experimental Data

Direct comparative studies between MDU and PCU are limited. However, by examining their performance against conventional urea in separate studies, we can infer their relative efficacy.

Crop Performance and Nutrient Uptake

A study on the establishment of Poa pratensis L. (Kentucky bluegrass) in sand-based systems compared surface-applied and subsurface-incorporated methylene urea with urea.[1] When incorporated at a depth of 22.9 cm, methylene urea produced 121% more shoot growth than urea.[1] In contrast, when surface-applied, urea resulted in a slightly higher clipping yield.[1]

Table 1: Methylene Urea vs. Urea on Poa pratensis L. Growth (Subsurface Application at 22.9 cm) [1]

TreatmentShoot Dry Weight (g)Root Dry Weight (g)
Urea1.83.5
Methylene Urea4.05.0

Data adapted from a study evaluating N source and mixing depth.[1]

Studies on PCU have demonstrated its ability to improve or maintain crop yields compared to conventional urea, often with a single application versus multiple split applications of urea.

Environmental Impact: Nitrogen Loss

A significant advantage of both MDU and PCU is their potential to reduce nitrogen losses to the environment compared to readily soluble urea.

Nitrate Leaching:

In the Poa pratensis L. study, subsurface application of methylene urea at a 22.9 cm depth resulted in 57% less nitrate-nitrogen (NO3-N) leaching compared to urea applied at the same depth.[1] However, when surface-applied, urea led to the lowest NO3-N loss.[1]

Table 2: Nitrate-Nitrogen (NO3-N) Leaching from Methylene Urea and Urea [1]

Treatment (Application Method)Total Leached NO3-N (mg)
Urea (Surface)10.5
Methylene Urea (Surface)11.0
Urea (22.9 cm depth)28.0
Methylene Urea (22.9 cm depth)12.0

Data from a study on N source and mixing depth in a sand-based system.[1]

For PCU, research has shown its effectiveness in reducing various forms of nitrogen loss. In studies on turfgrass, PCU reduced ammonia (NH3) emissions by 41-49% and nitrous oxide (N2O) emissions by 45-73% compared to urea.[2][3][4] While differences in nitrate leaching in some turfgrass studies were inconclusive, other research has demonstrated PCU's ability to decrease nitrate leaching.[2][3][4]

Table 3: Gaseous Nitrogen Losses from PCU vs. Urea in Turfgrass [2][3][4]

Nitrogen SourceAmmonia (NH3) Emission Reduction vs. UreaNitrous Oxide (N2O) Emission Reduction vs. Urea
Polymer-Coated Urea (PCU)41 - 49%45 - 73%

Data synthesized from studies comparing PCU to uncoated urea on turfgrass.[2][3][4]

Experimental Protocols

To ensure the reproducibility and validity of findings, the methodologies employed in these studies are crucial.

Methylene Urea vs. Urea in Turfgrass Study[1]
  • Experimental Design: A study was conducted to evaluate the effects of urea and methylene urea at four mixing depths (surface, 7.6 cm, 15.2 cm, and 22.9 cm) on the establishment of 'Unique' Poa pratensis L. sod in a sand-based system.

  • Fertilizer Application: Nitrogen was applied at rates of 146 and 293 kg N ha⁻¹.

  • Data Collection:

    • Clippings: Grass clippings were collected every two weeks, dried, and weighed to determine shoot growth.

    • Root Growth: At the end of the study, root dry weight and root organic matter were evaluated.

    • Leachate: Leachate was collected weekly and analyzed for nitrate-nitrogen (NO3-N) content.

  • Nitrogen Use Efficiency (NUE): NUE for clipping yield, root yield, and total mass yield was calculated.

MDU_vs_Urea_Workflow Start Experiment Start Setup Establish 'Unique' Poa pratensis L. sod in sand-based columns Start->Setup Application Apply Urea and Methylene Urea at 4 mixing depths and 2 N rates Setup->Application Data_Collection Weekly/Bi-weekly Data Collection Application->Data_Collection Final_Analysis Final Analysis at Study Conclusion Application->Final_Analysis Clippings Collect, dry, and weigh clippings Data_Collection->Clippings Leachate Collect and analyze leachate for NO3-N Data_Collection->Leachate Data_Collection->Final_Analysis Root_Analysis Measure root dry weight and organic matter Final_Analysis->Root_Analysis NUE_Calc Calculate Nitrogen Use Efficiency (NUE) Final_Analysis->NUE_Calc End Experiment End Root_Analysis->End NUE_Calc->End

Figure 2: Experimental workflow for MDU vs. Urea study.
PCU vs. Urea in Turfgrass Gaseous Emissions Study[2][3][4]

  • Experimental Design: Field studies were conducted on established turfgrass sites with mixtures of Kentucky bluegrass (Poa pratensis L.) and perennial ryegrass (Lolium perenne L.) in sand and loam soils.

  • Treatments: Treatments included an unfertilized control, urea, and polymer-coated urea (Duration 45CR®) applied at a rate of 200 kg N ha⁻¹.

  • Gas Sampling and Analysis:

    • Ammonia (NH3) Volatilization: A passive flux method was used to measure NH3 emissions.

    • Nitrous Oxide (N2O) Emissions: Gas samples were collected from static chambers and analyzed using a gas chromatograph.

  • Turfgrass Response: Turfgrass growth and verdure were also evaluated.

Conclusion

Both this compound and polymer-coated urea offer significant advantages over conventional urea in terms of nitrogen use efficiency and reduced environmental impact. The choice between MDU and PCU may depend on the specific application, environmental conditions, and desired nitrogen release characteristics.

  • This compound (MDU) is well-suited for applications where a slow, microbially-driven nitrogen release is desired. Its performance, particularly in reducing nitrate leaching, is notable when incorporated into the soil.

  • Polymer-Coated Urea (PCU) provides a more predictable, temperature-dependent nitrogen release. It has demonstrated significant reductions in gaseous nitrogen losses (ammonia and nitrous oxide), making it a strong candidate for surface applications where volatilization is a concern.

Further direct comparative studies under a range of environmental conditions and with various crop types are needed to fully elucidate the relative performance of these two advanced fertilizer technologies. However, the existing evidence clearly indicates that both MDU and PCU are valuable tools for optimizing nitrogen management in a variety of professional applications.

References

A Comparative Guide to the Environmental Fate of Methylenediurea and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate of methylenediurea (MDU), a common slow-release nitrogen fertilizer, with other alternatives. The information presented is supported by experimental data to aid in the assessment of its environmental impact.

Introduction to this compound and its Alternatives

This compound (MDU) is a slow-release fertilizer produced from the condensation of urea and formaldehyde.[1] Its gradual release of nitrogen is advantageous for plant growth and can reduce nitrogen loss to the environment compared to conventional urea.[2] However, understanding the environmental fate of its degradation products—urea, formaldehyde, and ammonia—is crucial for a comprehensive environmental risk assessment. This guide compares the degradation of MDU with two other common slow-release fertilizers: sulfur-coated urea (SCU) and isobutylidenediurea (IBDU).

Comparative Degradation and Nitrogen Release

The environmental degradation of slow-release fertilizers is a key factor in their efficiency and environmental impact. The rate of nitrogen release and the nature of the degradation byproducts differ significantly between MDU, SCU, and IBDU.

Table 1: Comparison of Degradation Characteristics of MDU, SCU, and IBDU

CharacteristicThis compound (MDU)Sulfur-Coated Urea (SCU)Isobutylidenediurea (IBDU)
Primary Release Mechanism Microbial and enzymatic hydrolysis[2]Breakdown of the sulfur coating by microbial activity and physical diffusion[2][3]Chemical hydrolysis and microbial activity[1][4]
Primary Degradation Products Urea, Formaldehyde, Ammonia[2]Urea, SulfateIsobutyraldehyde, Urea, Ammonia
Secondary Degradation Products Formate, Carbon Dioxide, Ammonium, NitrateAmmonium, NitrateAmmonium, Nitrate
Factors Influencing Degradation Soil microbial activity, temperature, moisture[2]Soil microbial activity, temperature, coating thickness and integrity[2][5]Soil pH, temperature, particle size[4]

Table 2: Quantitative Nitrogen Release Data for MDU and SCU

FertilizerConditionNitrogen Release/MineralizationSource
This compound (MDU) Soil incubation at 20°C for 6 months52% of N mineralized[2]
Soil incubation at 30°C for 6 months63% of N mineralized[2]
Sulfur-Coated Urea (SCU) Soil incubation, fluctuating temperature, surface applied>80% of N released before the first sampling date[2]
Soil incubation, fluctuating temperature, incorporated in soil>80% of N released before the first sampling date[2]
Paddy field40.66-52.86% of applied N lost as ammonia volatilization
Release period in soil40-90 days[5]

Note: Directly comparable quantitative data from a single study for all three fertilizers under identical conditions is limited. The data presented is from different studies and should be interpreted with consideration of the varying experimental conditions.

Degradation Pathways

The degradation of MDU is primarily a biological process driven by soil microorganisms. The initial breakdown is followed by the mineralization of the resulting products.

Microbial Degradation Pathway of this compound

The microbial degradation of MDU follows a multi-step enzymatic pathway. The key enzyme, methylenediurease (also known as this compound amidinohydrolase), initiates the process.

MDU_Degradation MDU This compound Urea Urea MDU->Urea Methylenediurease Formaldehyde Formaldehyde MDU->Formaldehyde Methylenediurease Ammonia Ammonia MDU->Ammonia Methylenediurease CO2 Carbon Dioxide Urea->CO2 Urease Ammonium Ammonium Urea->Ammonium Urease Formate Formate Formaldehyde->Formate Formaldehyde Dehydrogenase Ammonia->Ammonium Formate->CO2 Formate Dehydrogenase Nitrate Nitrate Ammonium->Nitrate Nitrification

Caption: Microbial degradation pathway of this compound (MDU) in soil.

Experimental Protocols

This section details a generalized protocol for a soil incubation study to assess the degradation of MDU and the analytical methods for its key degradation products.

Soil Incubation Study for MDU Degradation

Objective: To determine the rate of MDU degradation and the formation of its degradation products in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • This compound (MDU)

  • Incubation vessels (e.g., 250 mL glass jars with lids)

  • Deionized water

  • Analytical standards for MDU, urea, formaldehyde, ammonium, and nitrate

  • Extraction solution (e.g., 2 M KCl)

  • Analytical instrumentation (HPLC, GC-MS, spectrophotometer)

Procedure:

  • Soil Preparation: Air-dry and sieve the soil. Determine its baseline physicochemical properties, including pH, organic matter content, and initial concentrations of ammonium and nitrate.

  • Treatment Application: Weigh a standardized amount of soil (e.g., 100 g dry weight equivalent) into each incubation vessel. Apply MDU at a known concentration. Include control samples with no MDU.

  • Moisture Adjustment: Adjust the soil moisture to a specific water holding capacity (e.g., 60% WHC) with deionized water.

  • Incubation: Seal the vessels and incubate at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample a subset of the incubation vessels for each treatment.

  • Extraction: Extract the soil samples with an appropriate solution (e.g., 2 M KCl) to recover MDU and its degradation products.

  • Analysis: Analyze the extracts for the concentrations of MDU, urea, formaldehyde, ammonium, and nitrate using the methods described below.

Analytical Methods

Table 3: Analytical Methods for MDU and its Degradation Products

AnalyteMethodPrinciple
This compound, Urea High-Performance Liquid Chromatography (HPLC)Separation on a suitable column (e.g., C18 or amino) with UV or refractive index detection.
Formaldehyde Gas Chromatography-Mass Spectrometry (GC-MS) or SpectrophotometryDerivatization (e.g., with 2,4-dinitrophenylhydrazine) followed by chromatographic separation and detection, or colorimetric reaction.
Ammonium, Nitrate Spectrophotometry (Colorimetric)Standard colorimetric methods (e.g., Berthelot reaction for ammonium, cadmium reduction for nitrate).

Experimental and Analytical Workflows

The following diagrams illustrate a typical workflow for a fertilizer degradation study and the analytical process for quantifying MDU and its byproducts.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Collection Soil Collection & Sieving Fertilizer_Application Fertilizer Application (MDU, SCU, IBDU) Soil_Collection->Fertilizer_Application Moisture_Adjustment Moisture Adjustment Fertilizer_Application->Moisture_Adjustment Incubation Controlled Incubation (Temperature, Time) Moisture_Adjustment->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Extraction of Analytes Sampling->Extraction Quantification Chemical Quantification (HPLC, GC-MS, Spectrophotometry) Extraction->Quantification Data_Analysis Data Analysis & Kinetics Modeling Quantification->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: A generalized workflow for a soil incubation study of fertilizer degradation.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis (MDU, Urea) cluster_gcms GC-MS Analysis (Formaldehyde) Soil_Sample Soil Sample Extraction Extraction with 2M KCl Soil_Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Derivatization Derivatization (e.g., DNPH) Filtration->Derivatization Separation Chromatographic Separation HPLC_Injection->Separation Detection_HPLC UV/RI Detection Separation->Detection_HPLC Quant_HPLC Quantification Detection_HPLC->Quant_HPLC GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection Separation_GC Chromatographic Separation GCMS_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Quant_GCMS Quantification Detection_MS->Quant_GCMS

Caption: Analytical workflow for the quantification of MDU and its degradation products.

Conclusion

The environmental fate of this compound is primarily governed by microbial degradation, leading to the formation of urea, formaldehyde, and ammonia, which are further mineralized to plant-available nitrogen forms and carbon dioxide. In comparison to sulfur-coated urea and isobutylidenediurea, the degradation of MDU is highly dependent on the biological activity of the soil. While SCU's nitrogen release is controlled by the physical breakdown of its coating and IBDU's by hydrolysis, MDU's reliance on enzymatic processes makes its nitrogen release more coupled to conditions that favor microbial growth. The potential for formaldehyde release is a specific consideration for MDU, though it is typically rapidly oxidized in the soil environment. This guide provides a framework for comparing these slow-release fertilizers, highlighting the importance of considering their distinct degradation pathways and the environmental factors that influence them when selecting a nitrogen source for agricultural or research applications.

References

Methylenediurea (MDU) Performance in Diverse Soil Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylenediurea's (MDU) performance as a slow-release nitrogen fertilizer across different soil types, contrasted with other common nitrogen sources. The information is supported by experimental data to aid in research and development applications.

Comparative Performance of Nitrogen Fertilizers Across Soil Types

The efficacy of nitrogen fertilizers is intrinsically linked to soil properties. Soil texture—the relative proportions of sand, silt, and clay—significantly influences water retention, aeration, and microbial activity, all of which affect the release and availability of nitrogen from fertilizers.

Nitrogen Release and Leaching

Slow-release fertilizers like this compound are designed to synchronize nitrogen availability with plant demand, thereby reducing losses through leaching, particularly in coarse-textured soils.

Table 1: Comparative Nitrogen Leaching in Different Soil Types

Fertilizer TypeSoil TypeLeaching PotentialKey Findings
This compound (MDU) SandyLow to ModerateMethylene urea demonstrates significantly lower nitrogen leaching compared to urea in sand-based systems, especially when incorporated into the rootzone[1].
ClayLowClay soils have high water and nutrient holding capacity, minimizing leaching losses of most nitrogen forms.
LoamLow to ModerateLoam soils exhibit intermediate leaching potential. The slow release of nitrogen from MDU helps to mitigate these losses.
Urea SandyHighUrea is highly soluble and prone to significant leaching in sandy soils, especially with heavy rainfall shortly after application.
ClayLowWhile leaching is minimal, surface application on clay soils can lead to ammonia volatilization if not incorporated.
LoamModerateLeaching of urea in loam soils is a concern, though less severe than in sandy soils[2].
Ammonium Nitrate SandyHigh (Nitrate)The nitrate component is highly mobile and susceptible to leaching in sandy soils. The ammonium component is less mobile.
ClayLowThe ammonium component can be well-retained in clay soils, reducing overall leaching potential compared to urea.
LoamModerateExhibits leaching characteristics intermediate between sandy and clay soils.
Sulfur-Coated Urea (SCU) SandyModerateThe coating provides a physical barrier, but imperfections can lead to a more rapid release than polymer-coated ureas, with some leaching potential remaining.
ClayLowRelease is primarily dependent on microbial activity to break down the sulfur coating, which is active in clay soils.
LoamModeratePerformance is influenced by the integrity of the coating and microbial activity.
Polymer-Coated Urea (PCU) SandyLowThe polymer coating offers a more controlled and predictable release, significantly reducing leaching losses in sandy soils. Nitrogen release from PCU is primarily regulated by soil temperature and moisture[3].
ClayLowProvides a steady supply of nitrogen, with release rates influenced by temperature.
LoamLowGenerally performs well in loam soils, offering a consistent nitrogen supply.
Nitrogen Mineralization and Plant Uptake

The conversion of organic nitrogen to plant-available inorganic forms (ammonium and nitrate) is known as mineralization. For MDU, this process is primarily driven by soil microbial activity.

Table 2: Nitrogen Mineralization and Plant Uptake Efficiency

Fertilizer TypeSoil TypeMineralization RateNitrogen Use Efficiency (NUE)Key Findings
This compound (MDU) SandySlowerHigher than urea when incorporatedIn sand-based systems, Methylene urea at 146 and 293 kg N ha-1 resulted in 57% and 99% more Total Kjeldahl Nitrogen in clippings than urea at the same rate, respectively[4].
ClayModerate to HighHighThe higher microbial activity and moisture retention in clay soils can facilitate a steady mineralization of MDU.
LoamModerateHighLoam soils provide a balanced environment for microbial activity, leading to efficient mineralization and plant uptake of nitrogen from MDU.
Urea SandyRapidLower due to leachingRapid conversion to ammonium and nitrate can lead to significant losses before plant uptake.
ClayRapidModerate to HighGood retention of ammonium can lead to high NUE if volatilization is managed.
LoamRapidModerateA significant portion can be utilized by plants, but losses can still occur.
Ammonium Nitrate AllImmediately AvailableHigh (initially)Both ammonium and nitrate are readily available for plant uptake.
Sulfur-Coated Urea (SCU) AllSlow to ModerateModerate to HighRelease depends on microbial degradation of the sulfur coating, which varies with soil conditions.
Polymer-Coated Urea (PCU) AllControlledHighRelease is governed by diffusion through the polymer coating, primarily influenced by temperature, leading to a predictable supply of nitrogen.

Experimental Protocols

Nitrogen Mineralization Study (Incubation Method)

This protocol is designed to determine the rate of nitrogen release from this compound in different soil types under controlled laboratory conditions.

Objective: To quantify the conversion of nitrogen from MDU into inorganic forms (NH₄⁺ and NO₃⁻) over time in sandy, loam, and clay soils.

Materials:

  • Air-dried and sieved (<2 mm) sandy, loam, and clay soils.

  • This compound fertilizer.

  • Incubation vessels (e.g., 250 mL glass jars with lids that allow for gas exchange).

  • Deionized water.

  • 2 M Potassium Chloride (KCl) solution.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Soil Preparation: Characterize each soil type for its physical and chemical properties, including texture, pH, organic matter content, and initial inorganic nitrogen levels.

  • Sample Preparation: For each soil type, weigh 100 g of air-dried soil into triplicate incubation vessels.

  • Fertilizer Application: Apply MDU to each soil sample at a rate equivalent to a standard field application (e.g., 200 mg N/kg soil). A set of control samples for each soil type with no fertilizer application should also be prepared.

  • Moisture Adjustment: Adjust the moisture content of each soil sample to 60% of its water-holding capacity using deionized water.

  • Incubation: Place the loosely capped vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Destructively sample the triplicate vessels for each treatment and soil type at regular intervals (e.g., 0, 7, 14, 28, 56, and 84 days).

  • Extraction: At each sampling point, extract the inorganic nitrogen by adding 100 mL of 2 M KCl to each vessel, shaking for 1 hour, and then filtering the suspension.

  • Analysis: Analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations using a colorimetric method with a spectrophotometer or an automated flow-injection analyzer.

  • Calculation: Calculate the net nitrogen mineralized at each sampling interval by subtracting the inorganic nitrogen content of the control soil from that of the MDU-treated soil.

Nitrogen Leaching Study (Soil Column Method)

This protocol assesses the potential for nitrogen to move through the soil profile and be lost to leaching.

Objective: To compare the amount of nitrogen leached from MDU and other fertilizers in different soil types.

Materials:

  • Intact or packed soil columns (e.g., PVC pipes, approximately 10 cm in diameter and 30 cm in length) for each soil type (sandy, loam, clay).

  • This compound, urea, and ammonium nitrate fertilizers.

  • Deionized water or a simulated rainfall solution.

  • Collection vessels for leachate.

  • Analytical equipment for nitrogen analysis.

Procedure:

  • Column Preparation: Prepare soil columns for each soil type, ensuring a consistent bulk density. The bottom of each column should be fitted with a porous plate to allow for drainage while retaining the soil.

  • Fertilizer Application: Apply the different nitrogen fertilizers to the surface of the soil columns at a standardized rate. Include an unfertilized control for each soil type.

  • Leaching Event: Apply a known volume of deionized water or simulated rainfall to the top of each column to simulate a precipitation event.

  • Leachate Collection: Collect the leachate that drains from the bottom of the columns in pre-weighed vessels.

  • Leachate Analysis: Measure the total volume of leachate collected and analyze a subsample for NH₄⁺ and NO₃⁻ concentrations.

  • Calculation: Calculate the total mass of nitrogen leached from each column by multiplying the concentration of nitrogen in the leachate by the total volume of leachate.

  • Repeat: Repeat the leaching events at intervals to simulate seasonal rainfall patterns and monitor nitrogen loss over time.

Visualizing Key Processes

Experimental Workflow for Nitrogen Mineralization Study

Nitrogen_Mineralization_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis soil_prep Soil Preparation (Sandy, Loam, Clay) sample_prep Sample Weighing (100g soil) soil_prep->sample_prep fert_app Fertilizer Application (MDU & Control) sample_prep->fert_app moisture Moisture Adjustment (60% WHC) fert_app->moisture incubate Incubation (25°C, dark) moisture->incubate sampling Periodic Sampling (0, 7, 14, 28, 56, 84 days) incubate->sampling extraction KCl Extraction sampling->extraction analysis NH4+ & NO3- Analysis (Spectrophotometry) extraction->analysis calculation Calculate Net Mineralized N analysis->calculation

Caption: Workflow for the nitrogen mineralization incubation study.

Plant Nitrogen Uptake and Signaling Pathway

The form of nitrogen available to plants (primarily nitrate and ammonium) triggers distinct signaling pathways that regulate root architecture and nutrient uptake.

Nitrogen_Signaling cluster_soil Soil Environment cluster_plant Plant Root MDU This compound NH4 Ammonium (NH4+) MDU->NH4 Microbial Mineralization Urea Urea Urea->NH4 Hydrolysis NO3 Nitrate (NO3-) NH4->NO3 Nitrification Root_Uptake Root Uptake NH4->Root_Uptake NO3->Root_Uptake NH4_Signaling Ammonium Signaling Root_Uptake->NH4_Signaling NH4+ NO3_Signaling Nitrate Signaling Root_Uptake->NO3_Signaling NO3- N_Metabolism Nitrogen Metabolism (Amino Acid Synthesis) Root_Uptake->N_Metabolism Root_Development Root Architecture (e.g., lateral root growth) NH4_Signaling->Root_Development NO3_Signaling->Root_Development

Caption: Simplified plant nitrogen uptake and signaling pathways.

References

The Economic and Agronomic Equation: A Cost-Benefit Analysis of Methylenediurea versus Conventional Fertilizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the performance, environmental impact, and economic viability of methylenediurea as a slow-release nitrogen source compared to traditional, fast-release fertilizers.

This compound (MDU) is a slow-release nitrogen (N) fertilizer created from the condensation of urea and formaldehyde.[1] Unlike conventional fertilizers such as urea, which are highly soluble and release nutrients rapidly, MDU provides a more controlled and sustained supply of nitrogen to plants.[1] This guide provides an objective, data-driven comparison of MDU and conventional fertilizers, focusing on their performance, environmental implications, and overall cost-benefit profile to inform agricultural research and development. The primary advantage of MDU lies in its potential to increase nitrogen use efficiency (NUE), reduce nutrient losses to the environment, and lower the risk of crop damage from over-fertilization.[2]

Mechanism of Action: A Tale of Two Release Profiles

Conventional urea dissolves quickly in the soil, leading to a rapid spike in ammoniacal nitrogen, which can be susceptible to losses through volatilization and leaching if not immediately taken up by the plant.[3] In contrast, MDU's nitrogen release is dependent on microbial activity in the soil, which breaks down the methylene urea polymers into urea, providing a slower, more consistent nutrient supply that better matches plant needs over time.

logical_relationship cluster_0 Conventional Urea Pathway cluster_1 This compound (MDU) Pathway Urea Conventional Urea Rapid_Dissolution Rapid Dissolution (High Solubility) Urea->Rapid_Dissolution N_Spike High Concentration of Soluble N Rapid_Dissolution->N_Spike Uptake Plant Uptake N_Spike->Uptake Losses Nutrient Losses (Leaching, Volatilization) N_Spike->Losses MDU This compound (Low Solubility) Microbial_Action Microbial Breakdown MDU->Microbial_Action Slow_Release Gradual Release of Urea Microbial_Action->Slow_Release Plant_Uptake Sustained Plant Uptake Slow_Release->Plant_Uptake Reduced_Losses Minimized Nutrient Losses Plant_Uptake->Reduced_Losses

Caption: Nitrogen release pathways for conventional urea vs. MDU.

Performance Comparison: Efficacy and Environmental Impact

Experimental data consistently demonstrates that MDU's controlled-release properties translate into tangible benefits for both crop performance and the environment.

Nutrient Use Efficiency (NUE) and Crop Yield

Slow and controlled-release fertilizers are designed to improve NUE by synchronizing nutrient availability with plant demand.[2] Studies show that this can lead to equivalent or even improved crop yields with potentially lower overall nitrogen application. For instance, the application of controlled-release urea (CRU) has been shown to increase maize yield by 5.3% and NUE by 24.1% compared to conventional urea at the same N rates.[2] Similarly, in turfgrass studies, the mean percent of fertilizer N recovered in clippings was significantly higher for polymer-/sulfur-coated urea (PSCU), a type of enhanced-efficiency fertilizer, compared to conventional urea (89.1% vs. 57.5%).[4][5]

Table 1: Comparison of Nitrogen Use Efficiency and Crop Performance

Parameter Conventional Urea This compound (or similar EEF*) Key Findings Citations
Fertilizer N Recovery 57.5% 89.1% (PSCU) Coated urea showed significantly greater mean fertilizer N recovery than conventional urea. [4][5]
Nitrogen Use Efficiency (NUE) Lower 24.1% increase (maize) MDU and other CRFs can significantly increase NUE compared to conventional fertilizers. [2]
Shoot Growth Higher (surface applied) 121% more (subsurface applied) Deep placement of MDU is more effective for total grass growth than urea.[6] [6]
Grain Yield Baseline 9.96–15.11% increase Controlled-release urea treatments significantly increased grain yields in various studies. [2]

| Clipping Fresh Weight | Higher | Reduced by one-third | MDU can reduce the surge in growth, leading to less frequent mowing in turfgrass. | |

*EEF (Enhanced-Efficiency Fertilizer) data is used as a proxy where specific MDU data is not available, as they share similar controlled-release mechanisms.

Environmental Impact: Leaching and Volatilization

A significant drawback of conventional fertilizers is the loss of nitrogen to the environment through nitrate leaching and ammonia volatilization, which contributes to water pollution and greenhouse gas emissions.[7][8] MDU and other controlled-release fertilizers mitigate these losses. Studies show that ammonia volatilization can be reduced by 27.5% to 41.1% with coated ureas compared to conventional urea. In a sand-based system, subsurface-applied MDU resulted in 57% less nitrate (NO3-N) leaching than urea.[6]

Table 2: Comparison of Environmental Nutrient Losses

Parameter Conventional Urea This compound (or similar EEF) Key Findings Citations
Ammonia (NH3) Volatilization 22.0% - 22.8% of applied N Reduced by 27.5% - 41.1% (coated urea) MDU and coated ureas significantly reduce N loss from volatilization.
Nitrate (NO3-N) Leaching Higher, especially in sandy soils 57% less (subsurface MDU) MDU effectively reduces the amount of nitrate leaching into groundwater. [6]

| Ammoniacal Nitrogen in Soil | Up to 4x higher spike | Lower, more stable levels | MDU prevents the high initial concentration of ammonia that can be lost or cause burn. | |

Cost-Benefit Analysis

While controlled-release fertilizers like MDU are typically more expensive on a per-unit basis than conventional urea, a comprehensive cost-benefit analysis must account for long-term agronomic and economic advantages.[2]

Economic Benefits of this compound:

  • Reduced Application Frequency: A single application of MDU can provide nutrients for an entire growing season, saving on labor, fuel, and equipment costs associated with multiple applications of conventional fertilizer.[2]

  • Improved Efficiency: Higher NUE means that a lower total amount of nitrogen may be required to achieve the same or better yield, potentially offsetting the higher initial cost.[2][9]

  • Reduced Risk of Crop Damage: The low salt index and slow-release nature of MDU dramatically reduce the risk of "fertilizer burn," which can damage seedlings and reduce crop stand.

  • Increased Yield and Quality: By providing a steady supply of nitrogen, MDU can lead to more uniform growth and, in some cases, higher marketable yields.[10]

Economic Costs:

  • Higher Upfront Cost: The manufacturing process for MDU is more complex than for conventional urea, resulting in a higher purchase price.[2] Current fertilizer market volatility and rising raw material costs also impact pricing for all fertilizer types.[11][12][13]

  • Slower Initial Response: In situations where a rapid greening response is desired, the initial nutrient release from MDU may be slower than soluble sources.

Table 3: Qualitative Cost-Benefit Factors

Factor Conventional Fertilizers This compound (MDU)
Material Cost Lower Higher
Application Cost Higher (multiple applications) Lower (fewer applications)
Nutrient Use Efficiency Lower (30-35%) Higher
Environmental Risk High (leaching, volatilization) Low
Crop Safety (Burn Potential) High Low
Yield Potential High (with optimal management) High to Very High (more forgiving)

| Labor Requirement | Higher | Lower |

Experimental Protocols

To ensure objective comparisons between fertilizer types, a standardized experimental protocol is crucial. The following describes a typical methodology for a field evaluation study.

Protocol: Field Evaluation of Fertilizer Nitrogen Recovery

1. Experimental Design:

  • A randomized complete block design is established on a suitable test plot, such as Kentucky bluegrass turf.[4][5]

  • Plots are separated by a boundary to prevent cross-contamination.[4]

  • The area is prepared with maintenance fertilizer (supplying P, K, Mg, S) to ensure nitrogen is the limiting nutrient.[4]

2. Treatment Application:

  • Granular fertilizers (e.g., conventional urea, MDU, PSCU) are pre-weighed for each plot to achieve a specific N application rate (e.g., 43.9 kg ha⁻¹).[4]

  • Fertilizer is applied uniformly to the designated plots.

  • The entire area is irrigated immediately after application to water the fertilizer in and minimize initial volatilization losses.[5]

3. Data Collection:

  • Clipping Yield: Plots are mowed regularly (e.g., weekly), and all clippings from a measured area are collected, dried, and weighed to determine biomass production.[4][6]

  • Nitrogen Analysis: A subsample of the dried clippings is analyzed for total nitrogen content (e.g., using combustion analysis).[4]

  • N Recovery Calculation: The total amount of nitrogen recovered in the clippings is calculated by multiplying the clipping dry weight by the nitrogen concentration. The percentage of applied N recovered is then determined.[4][5]

  • Leachate Analysis (for leaching studies): Lysimeters are installed to collect water draining below the root zone. This leachate is analyzed for nitrate-nitrogen (NO3-N) content.[6]

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in clipping yield, N uptake, and N recovery among the different fertilizer treatments.[4]

experimental_workflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Site Selection & Plot Layout B Soil Preparation & Baseline Fertilization A->B C Randomized Treatment Assignment B->C D Fertilizer Application (Urea vs. MDU) C->D E Irrigation D->E F Regular Mowing & Clipping Collection E->F G Leachate Collection (if applicable) E->G H Dry Clipping Weight Measurement F->H J N-Leaching Analysis of Leachate G->J I N-Content Analysis of Clippings H->I K Statistical Analysis (ANOVA) I->K J->K

Caption: Typical workflow for a fertilizer comparison field experiment.

Conclusion

This compound represents a significant technological advancement over conventional, highly soluble nitrogen fertilizers. While the initial material cost is higher, the long-term benefits of increased nitrogen use efficiency, reduced environmental losses, and lower labor and application costs present a compelling case for its adoption in various agricultural and turfgrass systems. The data indicates that MDU is not simply a more expensive fertilizer, but a different management tool that can lead to both economic savings and improved environmental stewardship when evaluated over a full growing season. For researchers, further studies focusing on the performance of MDU across different soil types, climates, and crop systems will be essential to refine application strategies and fully realize its potential.

References

A Comparative Guide to the Impacts of Methylenediurea and Ammonium Nitrate on Soil Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of methylenediurea (MDU), a slow-release nitrogen fertilizer, and ammonium nitrate (AN), a conventional nitrogen fertilizer, on key indicators of soil health. The information is compiled from various scientific studies to assist researchers in understanding the potential impacts of these nitrogen sources on soil ecosystems.

Executive Summary

This compound and ammonium nitrate represent two distinct approaches to nitrogen fertilization, with differing impacts on soil health. MDU, a slow-release fertilizer, provides a gradual supply of nitrogen through microbial decomposition, which can lead to more stable soil microbial communities and reduced nutrient leaching. In contrast, ammonium nitrate offers readily available nitrogen that can cause rapid shifts in microbial populations and has a higher potential for leaching. The choice between these fertilizers can have significant long-term consequences for soil microbial biomass, enzyme activity, organic matter content, and overall soil structure. This guide synthesizes available experimental data to provide a comparative analysis of these two nitrogen sources.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of nitrogen fertilizers on soil health. It is crucial to note that the data for this compound and ammonium nitrate are often from different studies with varying experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Impact of Urea-based/Slow-Release Fertilizers on Soil Properties

ParameterFertilizer TypeApplication RateSoil TypeKey FindingReference
Soil Organic Carbon (SOC) Slow-release N + UreaN applications with straw returningNot SpecifiedSOC significantly increased with combined application.[1]
Nitrate-N Slow-release N + UreaN applications with straw returningNot SpecifiedNitrate-N significantly increased in each growth period.[1]
Ammonium-N Slow-release N + UreaN applications with straw returningNot SpecifiedAmmonium-N significantly increased in each growth period.[1]
Urease Activity Slow-release N + UreaN applications with straw returningNot SpecifiedUrease activity was significantly impacted.[1]
Catalase Activity Slow-release N + UreaN applications with straw returningNot SpecifiedCatalase activity was significantly impacted.[1]
Sucrase Activity Slow-release N + UreaN applications with straw returningNot SpecifiedSucrase activity was significantly impacted.[1]
Total Soil Nitrogen Slow-release fertilizer film (0.27 mm)Not SpecifiedNot SpecifiedIncreased by 8.76–13.24 mg/kg[2]
Total Soil Nitrogen Slow-release fertilizer film (1.03 mm)Not SpecifiedNot SpecifiedIncreased by 8.01–17.44 mg/kg[2]
Total Soil Carbon Slow-release fertilizer film (0.27 mm)Not SpecifiedNot SpecifiedIncreased from 58.58 to 62.42 mg/kg[2]
Total Soil Carbon Slow-release fertilizer film (1.03 mm)Not SpecifiedNot SpecifiedIncreased from 51.36 to 64.37 mg/kg[2]
N Mineralization Methylene Urea (Short chain)Not SpecifiedFallow and Cover Crop Soils52% and 63% mineralized over 6 months at 20°C and 30°C, respectively.[3]

Table 2: Impact of Ammonium Nitrate and its Components on Soil Properties

ParameterFertilizer TypeApplication RateSoil TypeKey FindingReference
Microbial Biomass C (MBC) Nitrate350 kg N/haNot SpecifiedMBC increased by 150 mg/kg compared to ammonium treatment.[3]
Microbial Biomass N (MBN) Ammonium NitrateNot SpecifiedVariousSignificantly reduced MBN.[4]
Total Microbial Biomass (PLFA) AmmoniumNot SpecifiedNot SpecifiedDecreased by 24%[1]
Total Microbial Biomass (PLFA) NitrateNot SpecifiedNot SpecifiedDecreased by 11%[1]
Soil pH Ammonium350 kg N/haNot SpecifiedpH decreased to 4.14[3]
Soil pH Nitrate350 kg N/haNot SpecifiedpH was 5.99[3]
Mean Weight Diameter (MWD) of Aggregates High N (>120 kg/ha/yr )>120 kg/ha/yr VariousIncreased MWD by 14% on average.[5]

Comparative Analysis of Soil Health Indicators

Soil Microbial Biomass and Diversity

This compound (MDU): As a slow-release fertilizer, MDU's breakdown is mediated by soil microorganisms. This gradual release of nitrogen is thought to support a more stable microbial community compared to the sudden influx of nitrogen from conventional fertilizers. Long-term application of controlled-release urea has been shown to enrich soil microbial communities.[6] The slow release of nutrients from MDU can also lead to lower soil salinity, which is less harmful to beneficial microflora.[6]

Ammonium Nitrate (AN): Ammonium nitrate provides nitrogen in readily available forms (ammonium and nitrate), leading to rapid uptake by plants and microorganisms. However, this can also cause significant shifts in the microbial community structure. Studies have shown that ammonium additions can have a stronger inhibitory effect on total soil microbial biomass than nitrate additions.[1] Specifically, ammonium has been observed to decrease the biomass of Gram-positive bacteria, fungi, and actinomycetes.[1] A meta-analysis indicated that ammonium nitrate application significantly reduces soil microbial biomass nitrogen (MBN).[4]

Soil Enzyme Activity

This compound (MDU): The mineralization of MDU is dependent on microbial enzymes, particularly urease, which hydrolyzes urea to ammonia and carbon dioxide.[7] Studies on slow-release nitrogen fertilizers have shown a significant impact on soil urease, catalase, and sucrase activities.[1] The activity of these enzymes is crucial for nutrient cycling and the overall biological functioning of the soil.

Ammonium Nitrate (AN): The application of ammonium and nitrate can have varied effects on soil enzyme activities. For instance, ammonium additions have been found to decrease nitrogen-acquisition-specific enzyme activities but increase phosphorus-acquisition-specific enzyme activities.[1] The immediate availability of mineral nitrogen from AN may reduce the microbial demand for enzymes involved in the mineralization of organic nitrogen.

Nutrient Leaching

This compound (MDU): A primary advantage of MDU is its potential to reduce nitrogen leaching. The slow and gradual release of nitrogen, governed by microbial activity and temperature, means that nitrogen is less likely to be present in the soil solution in excess of plant and microbial demand at any given time. This controlled release minimizes the amount of nitrate, a highly mobile form of nitrogen, that can be leached into groundwater.

Ammonium Nitrate (AN): Ammonium nitrate contains both ammonium and nitrate. While ammonium can be adsorbed to negatively charged soil colloids, it is readily converted to nitrate through nitrification. Nitrate is highly soluble and not retained by soil particles, making it susceptible to leaching, particularly in coarse-textured soils and during periods of high rainfall or irrigation.[8]

Soil Organic Matter (SOM)

This compound (MDU): Long-term studies on controlled-release urea fertilizers have demonstrated a positive effect on soil health by increasing soil organic matter content.[6] The gradual supply of nitrogen from MDU can support steady plant growth, leading to greater returns of crop residues and root exudates to the soil, which are precursors to SOM.

Ammonium Nitrate (AN): The impact of ammonium nitrate on SOM is more complex. The application of mineral nitrogen fertilizers can sometimes lead to a decrease in SOM over the long term, a phenomenon attributed to enhanced microbial decomposition of organic matter when nitrogen is no longer a limiting nutrient. Furthermore, the acidifying effect of ammonium-based fertilizers can alter microbial community structure and enzyme activity, indirectly influencing SOM dynamics.[9]

Soil Structure

This compound (MDU): By promoting a healthier and more active microbial community and contributing to the accumulation of soil organic matter, MDU can indirectly improve soil structure. Microbial byproducts and organic matter act as binding agents that help form and stabilize soil aggregates.

Ammonium Nitrate (AN): The application of high rates of nitrogen fertilizers can have a negative impact on soil aggregate stability. A meta-analysis showed that while high nitrogen application (>120 kg·ha−1·yr−1) could slightly increase the mean weight diameter of soil aggregates, the overall effect of mineral fertilizers on aggregate stability is often less pronounced or even negative compared to organic amendments.[5] The potential for soil acidification from ammonium nitrate can also negatively affect the soil's physical properties over time.

Experimental Protocols

Measurement of Soil Microbial Biomass (Chloroform Fumigation-Extraction)

This method is widely used to estimate the amount of carbon and nitrogen held within the cells of soil microorganisms.

  • Sample Preparation: Fresh, sieved soil samples are divided into two subsamples. One subsample is immediately extracted, while the other is fumigated.

  • Fumigation: The soil subsample is placed in a desiccator with ethanol-free chloroform and incubated in the dark for 24 hours. The chloroform vapor lyses the microbial cells, releasing their contents.

  • Extraction: Both the fumigated and non-fumigated soil samples are extracted with a potassium sulfate (K₂SO₄) solution by shaking for a specified period (e.g., 30 minutes).

  • Analysis: The extracts are filtered, and the total organic carbon and total nitrogen in the filtrates are determined using a TOC/TN analyzer.

  • Calculation: The microbial biomass C and N are calculated as the difference between the C and N extracted from the fumigated and non-fumigated soils, respectively, divided by a correction factor (kEC for carbon and kEN for nitrogen) to account for incomplete extraction.

Assay of Soil Urease Activity

This assay measures the rate at which the enzyme urease hydrolyzes urea to ammonium.

  • Incubation: A known weight of soil is incubated with a buffered urea solution at a specific temperature (e.g., 37°C) and pH for a set period (e.g., 2 hours). A control with no urea is also prepared.

  • Ammonium Extraction: After incubation, the reaction is stopped, and the ammonium produced is extracted with a potassium chloride (KCl) solution.

  • Quantification: The ammonium concentration in the extract is determined colorimetrically using a spectrophotometer.

  • Calculation: Urease activity is expressed as the amount of ammonium-N released per unit of soil per unit of time (e.g., µg NH₄⁺-N g⁻¹ soil h⁻¹).

Quantification of Nitrogen Leaching (Lysimeter Study)

Lysimeters are devices used to collect water that has percolated through the soil, allowing for the measurement of leached nutrients.

  • Lysimeter Installation: Large, intact soil columns are encased in a container (lysimeter) with a drainage outlet at the bottom. These are installed in the field to be exposed to natural climatic conditions.

  • Fertilizer Application: The soil surface within the lysimeter is treated with the fertilizer of interest (MDU or AN) at a specified application rate.

  • Leachate Collection: Water draining from the bottom of the lysimeter (leachate) is collected after rainfall or irrigation events. The volume of leachate is recorded.

  • Chemical Analysis: The leachate is analyzed for nitrate and ammonium concentrations using methods such as ion chromatography or colorimetric assays.

  • Calculation: The total amount of nitrogen leached is calculated by multiplying the concentration of nitrogen in the leachate by the total volume of leachate collected over a specific period.

Visualizations

Nitrogen_Cycling cluster_mdu This compound Pathway cluster_an Ammonium Nitrate Pathway cluster_soil Soil Processes MDU This compound (MDU) Urea Urea MDU->Urea Microbial Hydrolysis Ammonium Ammonium (NH4+) Urea->Ammonium Urease Activity Nitrification Nitrification Ammonium->Nitrification Plant_Uptake Plant Uptake Ammonium->Plant_Uptake AN Ammonium Nitrate (AN) AN_Ammonium Ammonium (NH4+) AN->AN_Ammonium Dissolution AN_Nitrate Nitrate (NO3-) AN->AN_Nitrate Dissolution AN_Ammonium->Nitrification AN_Ammonium->Plant_Uptake AN_Nitrate->Plant_Uptake Leaching Leaching AN_Nitrate->Leaching Nitrification->AN_Nitrate

Caption: Nitrogen transformation pathways for MDU and AN in soil.

Experimental_Workflow cluster_sampling Field Sampling and Preparation cluster_treatments Fertilizer Treatments cluster_analysis Soil Health Analysis Soil_Sampling Soil Sampling Sieving Sieving (<2mm) Soil_Sampling->Sieving Homogenization Homogenization Sieving->Homogenization Control Control (No Fertilizer) Homogenization->Control MDU_Treatment This compound (MDU) Homogenization->MDU_Treatment AN_Treatment Ammonium Nitrate (AN) Homogenization->AN_Treatment Microbial_Analysis Microbial Biomass (Fumigation-Extraction) MDU_Treatment->Microbial_Analysis Enzyme_Assays Enzyme Activity (e.g., Urease) MDU_Treatment->Enzyme_Assays Nutrient_Analysis Nutrient Leaching (Lysimeter) MDU_Treatment->Nutrient_Analysis SOM_Analysis Soil Organic Matter (Combustion) MDU_Treatment->SOM_Analysis Structure_Analysis Aggregate Stability (Wet Sieving) MDU_Treatment->Structure_Analysis AN_Treatment->Microbial_Analysis AN_Treatment->Enzyme_Assays AN_Treatment->Nutrient_Analysis AN_Treatment->SOM_Analysis AN_Treatment->Structure_Analysis

Caption: Workflow for comparing fertilizer impacts on soil health.

References

Long-Term Efficacy of Methylenediurea on Crop Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced agricultural productivity while ensuring environmental sustainability has led to the development of various enhanced-efficiency fertilizers. Among these, methylenediurea (MDU), a slow-release nitrogen fertilizer, has garnered attention for its potential to synchronize nitrogen availability with crop demand. This guide provides an objective comparison of the long-term effects of this compound application on crop yield against other nitrogen fertilizer alternatives, supported by available experimental data.

Comparative Analysis of Crop Yield

Long-term studies directly comparing this compound with conventional nitrogen sources like urea across a variety of food crops are limited. However, research on urea-formaldehyde (UF) fertilizers, of which this compound is a key component, and other controlled-release nitrogen fertilizers (CRNFs) provide valuable insights. The consensus from available short-term and medium-term studies suggests that MDU and other CRNFs can maintain or even increase crop yields compared to conventional urea, often at reduced application rates. This is attributed to improved nitrogen use efficiency (NUE) and reduced nitrogen loss through leaching and volatilization.

Below is a summary of findings from various studies on different crops.

Table 1: Comparison of Crop Yields with this compound (or related CRNFs) vs. Conventional Urea
CropStudy DurationFertilizer TreatmentsKey Findings on Crop Yield
Maize (Zea mays) 2 years- Conventional Urea (U) - Slow-Release N Fertilizer (S) - Blend of Slow-Release and Urea (SU) (at 90, 120, 180, 240 kg N/ha)The blend of slow-release fertilizer and urea (SU) at the highest N rate (240 kg/ha ) achieved the maximum maize yield, which was significantly higher than urea alone.[1]
Maize (Zea mays) 2 years- Common Fertilizer (CF) at 405 kg N/ha - Slow-Release Fertilizer (SF) at rates from 225 to 405 kg N/haThe highest grain yields were achieved with the slow-release fertilizer at 360 kg N/ha, which was comparable to the yield from 405 kg N/ha of the same SF. The average grain yield for SF at 405 kg N/ha was 5.2% higher than CF at the same rate.[2]
Wheat (Triticum aestivum) 3 years- Urea without coating - Compound fertilizer without coating - Fertilizers with biodegradable coatings (linseed or hemp oil) (at 135 and 180 kg N/ha)In the first year, coated fertilizers significantly increased yield by up to 11 t/ha compared to uncoated fertilizers. The effect diminished in subsequent years.[3]
Potatoes (Solanum tuberosum) 2 years- Ammonium sulfate (soluble N) - Urea-formaldehyde (UF) at various rates (108, 144, 180 kg N/ha)Treatments with 180 kg N/ha as soluble nitrogen and 180 kg N/ha as urea-formaldehyde exhibited the highest total tuber yield.[4]
Turfgrass (Poa pratensis) 2.5 years- Fast-release N source (10-6-4) - Controlled-release N source (23-7-7 with 42% Methylene Urea)The color of turf treated with methylene urea was comparable to that treated with a fast-release source in most observations. Methylene urea significantly reduced the total fresh weight of clippings compared to urea.

Long-Term Effects on Soil Health

Beyond crop yield, the long-term application of nitrogen fertilizers has significant impacts on soil health. A 12-year field experiment comparing a one-time application of a controlled-release nitrogen fertilizer (CRNF) with the split application of common urea in a maize cropping system revealed notable differences.

Table 2: Long-Term (12-Year) Effects of CRNF vs. Urea on Soil Properties
Soil ParameterConventional Urea (Optimal Rate)Controlled-Release N Fertilizer (CRNF)Key Observations
Alkaline Hydrolysis N BaselineIncreased by 14.10% (tasseling) and 9.45% (filling)CRNF maintained a higher level of available nitrogen in the soil during critical growth stages.
Bacterial Diversity BaselineIncreased by 2.09–2.35%The sustained and stable nitrogen supply from CRNF promoted higher bacterial diversity.
Bacterial Community Structure Marked changes between growth stagesMore resilient and stable structureLong-term CRNF application led to a more stable microbial community, which is conducive to robust nitrogen cycling functions.
Nitrogen Cycling Functions Fluctuations in nitrate reductase and predicted N-cycling genesStable N-cycling functionsCRNF application helps in maintaining stable nitrogen cycling in the soil.

These findings suggest that the long-term application of controlled-release fertilizers like this compound can lead to a more stable soil microbial environment and more consistent nitrogen availability compared to conventional urea.

Experimental Protocols

To ensure the reliability and comparability of data from fertilizer trials, standardized experimental protocols are essential. The following outlines a typical methodology for a long-term field experiment comparing different nitrogen fertilizers.

1. Experimental Design:

  • Layout: A randomized complete block design (RCBD) is commonly used to account for field variability.

  • Treatments: Include a control (no nitrogen), conventional fertilizer (e.g., urea) at different rates (e.g., farmer's practice, optimal rate), and the experimental fertilizer (e.g., this compound) at various rates (including reduced rates to test for improved efficiency).

  • Replication: Each treatment should be replicated at least three to four times to allow for robust statistical analysis.

2. Plot Management:

  • Plot Size: Plots should be large enough to minimize edge effects and accommodate all necessary measurements and harvesting. A typical size might be 5m x 6m.

  • Fertilizer Application: The timing and method of application should be consistent for each treatment type. For instance, conventional urea might be applied in splits, while this compound is applied once at the beginning of the season.

  • Agronomic Practices: All other farming practices, such as irrigation, pest control, and weed management, should be uniform across all plots.

3. Data Collection and Analysis:

  • Crop Yield: At maturity, a designated area from the center of each plot is harvested to determine grain yield and biomass.

  • Soil Sampling: Soil samples are collected at different growth stages and depths to analyze for various parameters, including soil nitrogen content, pH, organic matter, and microbial populations.

  • Plant Tissue Analysis: Plant samples can be analyzed for nitrogen content to determine nitrogen uptake and use efficiency.

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between treatments.

Nitrogen Uptake and Signaling Pathway

The efficacy of any nitrogen fertilizer is ultimately determined by the plant's ability to take up and assimilate the nitrogen. Plants primarily absorb nitrogen from the soil in the form of nitrate (NO₃⁻) and ammonium (NH₄⁺). This compound slowly breaks down in the soil through microbial activity, releasing ammonium and subsequently nitrate. These ions are then taken up by transporters in the root cells. Inside the plant, a series of enzymatic reactions convert these inorganic forms of nitrogen into amino acids, the building blocks of proteins.

Nitrogen_Metabolism cluster_soil Soil cluster_root Root Cell MDU This compound NH4_soil Ammonium (NH₄⁺) MDU->NH4_soil Microbial Decomposition Urea Urea Urea->NH4_soil Hydrolysis NO3_soil Nitrate (NO₃⁻) NH4_soil->NO3_soil Nitrification NH4_root NH₄⁺ NH4_soil->NH4_root AMT Transporter NO3_root NO₃⁻ NO3_soil->NO3_root NRT Transporter Glutamine_root Glutamine NH4_root->Glutamine_root Glutamine Synthetase (GS) NO2_root Nitrite (NO₂⁻) NO3_root->NO2_root Nitrate Reductase NO2_root->NH4_root Nitrite Reductase Glutamate_root Glutamate Glutamate_root->Glutamine_root AminoAcids Amino Acids Glutamate_root->AminoAcids Glutamine_root->Glutamate_root Glutamate Synthase (GOGAT)

Caption: Nitrogen uptake and assimilation pathway in plants.

Conclusion

The long-term application of this compound and related controlled-release nitrogen fertilizers presents a promising strategy for sustainable agriculture. While comprehensive, multi-decade comparative studies on crop yield are still emerging, the available evidence strongly suggests that these fertilizers can maintain or enhance crop productivity compared to conventional urea, often with a reduced rate of nitrogen application. Furthermore, the benefits extend to soil health, with long-term use fostering a more stable and diverse microbial community and ensuring a more consistent supply of nitrogen. This dual advantage of improved agronomic performance and better environmental stewardship positions this compound as a valuable tool for researchers and professionals in the ongoing effort to secure global food production.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methylenediurea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methylenediurea. It offers procedural, step-by-step guidance on personal protective equipment, handling, storage, and disposal to ensure laboratory safety and build trust in chemical handling protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical splash-proof goggles should be worn.[1] In situations with a potential for splashing, a face shield is also recommended.[2][3]
Hand Protection Impervious gloves are required to prevent skin contact.[1] The choice of glove material should be based on the specific laboratory task and potential for exposure.[2]
Body Protection An impervious apron and footwear are recommended.[1] For more extensive handling, protective clothing or coveralls should be worn.[2][4]
Respiratory Protection If mist or spray is present, a NIOSH-approved respirator for ammonia gas should be used.[1] For dust, a P1 or P2 rated dust mask may be appropriate depending on the concentration.[4]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (e.g., fume hood) prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 prep_4 Verify availability of safety equipment (eyewash, shower) prep_3->prep_4 handling_1 Weigh and transfer this compound in a ventilated area prep_4->handling_1 handling_2 Avoid generating dust or aerosols handling_1->handling_2 handling_3 Keep containers closed when not in use handling_2->handling_3 handling_4 Wash hands thoroughly after handling handling_3->handling_4 disposal_1 Segregate waste handling_4->disposal_1 disposal_2 If uncontaminated, consider reuse as a fertilizer disposal_1->disposal_2 disposal_3 If contaminated, place in a labeled, sealed container for hazardous waste disposal disposal_1->disposal_3 disposal_4 Follow all local, state, and federal regulations for chemical waste disposal disposal_3->disposal_4

Caption: Standard Operating Procedure for this compound.

Storage and Incompatibility

Proper storage is critical to maintain the stability and safety of this compound. Store in a cool, dry, and well-ventilated area.[5][6] Keep containers tightly closed and away from incompatible materials.[5]

Incompatible MaterialsPotential Hazards
Strongly Acidic Materials Avoid mixing or intimate contact.[1]
Strong Oxidizing Agents May cause hazardous reactions.[5]
Caustics and Alkalis Incompatible.[5]
Copper-containing alloys or galvanized metals Avoid use for containers, piping, or fittings.[1]
High Temperatures Avoid temperatures above 105°F (40.5°C).[1] May decompose.[5]

Spill and Exposure Response Plan

In the event of a spill or accidental exposure, a clear and immediate response is necessary. The following flowchart details the appropriate steps.

cluster_spill Spill Response cluster_exposure Exposure Response spill_1 Evacuate immediate area if necessary spill_2 Wear appropriate PPE for cleanup spill_1->spill_2 spill_3 Contain the spill spill_2->spill_3 spill_4 Absorb with inert material (sand, clay) spill_3->spill_4 spill_5 Collect in a suitable, labeled container for disposal spill_4->spill_5 spill_6 Do not contaminate water sources spill_5->spill_6 exposure_start Accidental Exposure Occurs skin_contact Skin Contact exposure_start->skin_contact eye_contact Eye Contact exposure_start->eye_contact inhalation Inhalation exposure_start->inhalation ingestion Ingestion exposure_start->ingestion remove_clothing Remove contaminated clothing skin_contact->remove_clothing flush_eyes Immediately flush eyes with water for several minutes eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air get_medical_attention Seek medical attention if irritation persists or symptoms occur ingestion->get_medical_attention wash_skin Wash skin with soap and water remove_clothing->wash_skin wash_skin->get_medical_attention remove_lenses Remove contact lenses, if present and easy to do flush_eyes->remove_lenses remove_lenses->get_medical_attention fresh_air->get_medical_attention

Caption: Spill and Exposure Response Plan.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Uncontaminated Product: If the product is uncontaminated, it may be collected and reused.[1] Some sources suggest it can be used as a fertilizer.[7]

  • Contaminated Product: If contaminated, absorb the material on sand or clay and place it in a recovery drum for proper disposal.[1]

  • Containers: Do not reuse empty containers as they may contain residue.[7] Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources, as they may evolve noxious fumes.[5][7]

  • Regulatory Compliance: All disposal methods must be in accordance with local, state, and federal regulations.[7][6] Do not contaminate water supplies, lakes, streams, ponds, or drains with spilled product.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylenediurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methylenediurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.